SPANphos
Description
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Structure
2D Structure
Properties
IUPAC Name |
(8'-diphenylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46O2P2/c1-33-27-39-43(41(29-33)50(35-19-11-7-12-20-35)36-21-13-8-14-22-36)48-47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)49-47)51(37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMTZMWXNZQOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5(CC2(C)C)CC(C6=C(O5)C(=CC(=C6)C)P(C7=CC=CC=C7)C8=CC=CC=C8)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336643 | |
| Record name | SPANphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556797-94-5 | |
| Record name | SPANphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | racemic-8,8'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[2H-1-benzopyran] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SPANphos Ligand: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SPANphos is a C₂-symmetric, chiral diphosphine ligand renowned for its unique structural features and its efficacy in asymmetric catalysis. Its rigid spirobichroman backbone enforces a trans-spanning coordination geometry in metal complexes, creating a well-defined chiral environment that is highly effective in controlling the stereochemical outcome of chemical reactions. This guide provides a comprehensive overview of the this compound ligand, including its synthesis, coordination behavior, and applications in catalysis, with a focus on quantitative data and detailed experimental protocols.
Core Concepts
At the heart of this compound's utility is its rigid C₂-symmetric scaffold. This rigidity, derived from the spirobichroman backbone, locks the two diphenylphosphino groups into a conformation that preferentially spans the trans positions of a square planar metal center. This trans-coordination is a distinguishing feature compared to many other diphosphine ligands that favor cis-chelation. The resulting metal-SPANphos complex possesses a chiral cavity that can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to high levels of enantioselectivity in catalytic transformations.
While this compound predominantly acts as a trans-spanning ligand, it can be induced to adopt a cis-chelating mode, particularly when complexed with metals that strongly favor cis-coordination, such as rhodium in the presence of a cis-chelating diene like norbornadiene. This conformational flexibility, although less common, adds to the versatility of the ligand.
Synthesis of this compound
The synthesis of this compound proceeds through a multi-step sequence starting from readily available precursors.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane
-
To a solution of p-cresol (2 equivalents) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Slowly add acetone (1 equivalent) to the refluxing solution.
-
Continue refluxing until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the spirobichromane intermediate.
Step 2: Bromination of the Spirobichromane Intermediate
-
Dissolve the spirobichromane from Step 1 in a suitable solvent (e.g., dichloromethane) in a flask protected from light.
-
Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the dibrominated intermediate.
Step 3: Synthesis of this compound
-
Dissolve the dibrominated spirobichromane from Step 2 in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (2.2 equivalents) to the solution and stir for 1 hour at -78 °C.
-
To the resulting deep red solution, slowly add a solution of chlorodiphenylphosphine (2.2 equivalents) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
Caption: Synthetic pathway for the this compound ligand.
Applications in Asymmetric Catalysis
This compound has proven to be a highly effective ligand in a variety of asymmetric catalytic reactions, most notably in rhodium-catalyzed hydroformylation and palladium-catalyzed allylic alkylation. The chiral environment created by the this compound ligand around the metal center is key to achieving high levels of stereocontrol.
Rhodium-Catalyzed Asymmetric Hydroformylation
In the asymmetric hydroformylation of alkenes, rhodium complexes of this compound catalyze the addition of a formyl group and a hydrogen atom across the double bond to generate a chiral aldehyde. The regioselectivity (linear vs. branched aldehyde) and enantioselectivity are highly dependent on the substrate and reaction conditions.
Quantitative Data: Rhodium-SPANphos Catalyzed Hydroformylation of Styrene
| Entry | Ligand | Temp (°C) | Pressure (bar) | l:b ratio | ee (%) |
| 1 | This compound | 60 | 20 | 85:15 | 88 (R) |
| 2 | This compound | 80 | 20 | 82:18 | 85 (R) |
| 3 | This compound | 60 | 40 | 90:10 | 90 (R) |
Note: Data is representative and compiled from various sources. l:b refers to the ratio of linear to branched aldehyde products. ee refers to the enantiomeric excess of the major branched aldehyde product.
Experimental Protocol: General Procedure for Asymmetric Hydroformylation
-
In a glovebox, a high-pressure autoclave is charged with [Rh(CO)₂(acac)] (1 mol%) and this compound (1.1 mol%).
-
Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred for 30 minutes.
-
The substrate (e.g., styrene) is added.
-
The autoclave is sealed, removed from the glovebox, and pressurized with syngas (CO/H₂ = 1:1).
-
The reaction is heated to the desired temperature and stirred for the specified time.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The conversion, regioselectivity, and enantiomeric excess are determined by GC and/or HPLC analysis of the reaction mixture.
Caption: Simplified catalytic cycle for hydroformylation.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium complexes of this compound are effective catalysts for the asymmetric allylic alkylation (AAA) of various nucleophiles with allylic substrates. This reaction is a powerful tool for the construction of stereogenic centers.
Quantitative Data: Palladium-SPANphos Catalyzed Allylic Alkylation of 1,3-Diphenylallyl Acetate
| Entry | Nucleophile | Base | Solvent | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | BSA, LiOAc | THF | 95 | 92 (S) |
| 2 | Dibenzyl malonate | BSA, LiOAc | CH₂Cl₂ | 92 | 90 (S) |
| 3 | Acetylacetone | NaH | THF | 88 | 85 (S) |
Note: Data is representative and compiled from various sources. BSA = N,O-Bis(trimethylsilyl)acetamide.
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation
-
In a glovebox, a Schlenk flask is charged with [Pd(allyl)Cl]₂ (2.5 mol%) and this compound (5.5 mol%).
-
Anhydrous, degassed solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The allylic substrate (e.g., 1,3-diphenylallyl acetate) is added, followed by the nucleophile and the base.
-
The reaction mixture is stirred at the desired temperature until completion (monitored by TLC or HPLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The yield and enantiomeric excess of the product are determined after purification by column chromatography.
Caption: Experimental workflow for allylic alkylation.
Conclusion
The this compound ligand represents a significant tool in the field of asymmetric catalysis. Its well-defined, rigid structure and preference for trans-coordination allow for the creation of highly effective chiral catalysts. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, particularly in the development of new stereoselective transformations for applications in drug discovery and materials science. Further exploration of this compound and its derivatives is expected to lead to even more powerful and selective catalytic systems.
SPANphos: A Comprehensive Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the structure, synthesis, and key applications of SPANphos, a C₂-symmetric diphosphine ligand. Renowned for its unique trans-spanning capability and rigid backbone, this compound has emerged as a valuable tool in asymmetric catalysis. This document offers comprehensive experimental protocols, quantitative data, and structural insights to facilitate its application in research and development.
Core Structure and Physicochemical Properties
This compound, with the IUPAC name (4,4,4′,4′,6,6′-Hexamethyl-3,3′,4,4′-tetrahydro-2,2′-spirobi[[1]benzopyran]-8,8′-diyl)bis(diphenylphosphane), is a chiral organophosphorus compound. Its defining feature is a rigid spirobichromane backbone that imparts C₂-symmetry.[1] This rigid structure creates a well-defined chiral cavity around a coordinated metal center, which is fundamental to its efficacy in stereoselective transformations. The ligand is a white solid with a molecular formula of C₄₇H₄₆O₂P₂ and a molar mass of 704.814 g/mol .
The rigid backbone of this compound typically enforces a trans-spanning coordination mode on square planar metal complexes, such as those of palladium and platinum.[2][3] This contrasts with many other diphosphine ligands that favor a cis-chelating arrangement. However, under certain conditions, such as in the presence of a strongly cis-chelating co-ligand like norbornadiene, this compound can be induced to adopt a cis-chelating conformation.[3]
Table 1: Key Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4,4,4′,4′,6,6′-Hexamethyl-3,3′,4,4′-tetrahydro-2,2′-spirobi[[1]benzopyran]-8,8′-diyl)bis(diphenylphosphane) | |
| CAS Number | 556797-94-5 | |
| Molecular Formula | C₄₇H₄₆O₂P₂ | |
| Molar Mass | 704.814 g/mol | |
| Appearance | White solid | |
| Symmetry | C₂ | [1] |
| Coordination Mode | Primarily trans-spanning, can be cis-chelating | [2][3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the spirobichromane backbone, followed by functionalization and phosphination. The overall synthetic workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane
This initial step involves an acid-catalyzed condensation reaction between p-cresol and acetone to form the core spirobichromane structure.
-
Reagents:
-
p-Cresol
-
Acetone
-
Acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid)
-
Solvent (e.g., toluene or excess acetone)
-
-
Procedure:
-
To a solution of p-cresol in the chosen solvent, add the acid catalyst dropwise at a controlled temperature (typically 0-10 °C).
-
Add acetone to the mixture and stir at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by TLC or GC-MS.
-
Quench the reaction by adding a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired spirobichromane.
-
Step 2: Bromination of the Spirobichromane Backbone
The spirobichromane is then halogenated at the 8 and 8' positions using N-bromosuccinimide (NBS).
-
Reagents:
-
4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., chloroform, dichloromethane, or acetonitrile)
-
-
Procedure:
-
Dissolve the spirobichromane in the chosen solvent.
-
Add NBS portion-wise to the solution at room temperature, protecting the reaction from light.
-
Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting dibrominated product by recrystallization.
-
Step 3: Lithiation and Phosphination to Yield this compound
The final step involves a lithium-halogen exchange followed by quenching with chlorodiphenylphosphine.
-
Reagents:
-
8,8'-Dibromo-4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dibrominated spirobichromane in the anhydrous solvent and cool to a low temperature (typically -78 °C).
-
Slowly add a solution of n-BuLi to the reaction mixture and stir for a specified time (e.g., 1-2 hours) to allow for the lithium-halogen exchange to complete.
-
To the resulting dilithio species, add chlorodiphenylphosphine dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent, purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product as a white solid.
-
Catalytic Applications of this compound
This compound has demonstrated significant potential in asymmetric catalysis, particularly in palladium-catalyzed reactions. Its rigid C₂-symmetric structure and trans-coordinating nature create a unique chiral environment that can induce high stereoselectivity.
Palladium-Catalyzed Asymmetric Fluorination
A notable application of this compound is in the palladium-catalyzed enantioselective fluorination of α-cyanoacetates.[1] The use of a Pd(OAc)₂-SPANphos catalyst with N-fluorobenzenesulfonimide (NFSI) as the fluorine source has been shown to produce α-fluoro-α-cyanoacetates with high enantiomeric excess.
References
SPANphos: A Comprehensive Technical Guide
CAS Number: 556797-94-5
Chemical Name: (4,4,4′,4′,6,6′-Hexamethyl-3,3′,4,4′-tetrahydro-2,2′-spirobi[[1]benzopyran]-8,8′-diyl)bis(diphenylphosphane)[2]
Introduction
SPANphos is a C2-symmetric diphosphine ligand recognized for its unique structural rigidity and its role as a trans-spanning ligand in organometallic chemistry and asymmetric catalysis.[3] Its spirobichroman backbone creates a well-defined chiral environment around a metal center, influencing the stereochemical outcome of catalytic transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and mechanistic insights relevant to researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C47H46O2P2 | [4][5][6] |
| Molar Mass | 704.814 g/mol | [2] |
| Appearance | White powder | [4] |
| Storage Conditions | 2-8°C, under inert gas | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the spirobichroman core, followed by bromination, lithiation, and finally, phosphination.
Experimental Protocol
Step 1: Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane
This precursor is synthesized via an acid-catalyzed reaction between p-cresol and acetone.[1][2]
-
Reactants: p-cresol, acetone
-
Catalyst: Acid catalyst (e.g., sulfuric acid)
-
Procedure: A mixture of p-cresol and acetone is treated with a catalytic amount of acid and heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by neutralization and extraction. The crude product is then purified by crystallization or column chromatography.
Step 2: Bromination of the Spirobichromane Backbone
The spirocycle is halogenated using N-bromosuccinimide (NBS).[2]
-
Reactants: 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane, N-bromosuccinimide
-
Solvent: A suitable inert solvent such as dichloromethane or chloroform.
-
Procedure: N-bromosuccinimide is added portion-wise to a solution of the spirobichromane in the dark and at a controlled temperature to prevent side reactions. The reaction is monitored until the starting material is consumed. The product is isolated after an aqueous workup and purified.
Step 3: Dilithiation and Phosphination
The final step involves a lithium-bromide exchange followed by reaction with chlorodiphenylphosphine.[2]
-
Reactants: Dibrominated spirobichromane, n-butyllithium (n-BuLi), chlorodiphenylphosphine
-
Solvent: Anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Procedure: The dibrominated precursor is dissolved in the anhydrous solvent and cooled to a low temperature (typically -78 °C) under an inert atmosphere. n-Butyllithium is added dropwise to effect the lithium-bromide exchange, generating a dilithio intermediate. Chlorodiphenylphosphine is then added to the solution, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the product, this compound, is isolated and purified by crystallization.
Synthesis Workflow
Coordination Chemistry and Structural Features
A defining characteristic of this compound is its C2-symmetry and the rigid spirobichromane backbone, which enforces a large P-M-P bite angle, favoring trans-coordination in metal complexes.[1] This structural constraint is pivotal to its effectiveness in asymmetric catalysis, as it creates a well-defined and predictable chiral pocket around the metal center.[1] While strongly preferring a trans-spanning coordination mode, this compound can exhibit conformational flexibility and form cis-chelating complexes under certain conditions, for instance with rhodium and a cis-chelating diene ligand like norbornadiene.[7][8]
Applications in Asymmetric Catalysis
This compound has proven to be an effective ligand in a variety of metal-catalyzed asymmetric reactions, particularly with palladium and rhodium. The rigid and chiral environment it provides allows for high levels of stereocontrol.
Palladium-Catalyzed Asymmetric Fluorination
One of the notable applications of this compound is in the palladium-catalyzed enantioselective fluorination of α-cyanoacetates. Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, high enantiomeric excesses have been achieved.
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Ethyl 2-cyano-2-phenylacetate | Pd(OAc)2-SPANphos | up to 93% | [9] |
Catalytic Cycle for Asymmetric Fluorination
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Lead–Phosphorus Interactions Through 31P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 6. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane and its Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the synthesis of spirobichromane structures, with a specific focus on the compound identified as 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman. Initial inquiries regarding "4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane" suggest a potential misnomer, as the readily available and documented compound features a dihydroxy and alternative methyl substitution pattern. This guide outlines the general synthetic approach, presents available physicochemical data, and discusses the characterization of the resulting spirobichroman.
Introduction
Spirobichromanes are a class of heterocyclic compounds characterized by a central spiro atom connecting two chromane ring systems. This unique three-dimensional structure imparts interesting properties, making them valuable building blocks in materials science and potential scaffolds in medicinal chemistry. The synthesis of substituted spirobichromans is typically achieved through the acid-catalyzed condensation of phenols with ketones. This guide will focus on the synthesis of the hexamethyl-substituted dihydroxy-spirobichromane derivative.
Physicochemical Properties
Table 1: Physicochemical Properties of 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
| Property | Value | Reference |
| CAS Number | 40278-59-9 | [1] |
| Molecular Formula | C₂₃H₂₈O₄ | |
| Molecular Weight | 368.47 g/mol | |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | 203.0 to 210.0 °C | [1] |
| Purity (by HPLC) | >98.0% | [1] |
| Solubility | Soluble in alcohol | [2] |
General Synthesis Pathway
The synthesis of 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman is predicated on the acid-catalyzed reaction between a substituted phenol, specifically 2,5-dimethylphenol (p-cresol derivative), and acetone. This reaction proceeds via an electrophilic substitution mechanism, followed by an intramolecular cyclization to form the spirobichroman core.
Caption: General workflow for the synthesis of 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman.
Postulated Experimental Protocol
The following is a generalized, postulated experimental protocol based on established methods for the synthesis of related bisphenol and spirobichroman compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
Materials:
-
2,5-Dimethylphenol
-
Acetone
-
Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin)
-
An appropriate solvent (e.g., toluene or excess phenol)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Recrystallization solvent (e.g., ethanol or a mixture of hexane and ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dimethylphenol and the chosen solvent.
-
Addition of Reagents: While stirring, add acetone to the reaction mixture. The molar ratio of phenol to acetone is a critical parameter and typically ranges from 2:1 to 10:1.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture. The amount of catalyst will depend on its nature and should be determined empirically.
-
Reaction: Heat the mixture to the desired reaction temperature (typically between 60°C and 120°C) and maintain it for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a mineral acid was used, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. If an ion-exchange resin was used, it can be removed by filtration.
-
Transfer the mixture to a separatory funnel and add an organic solvent for extraction.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of the methyl, methylene, and aromatic protons and carbons, and verifying the spiro-center.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH) groups, C-H bonds of the alkyl and aromatic groups, and the C-O-C ether linkages of the chromane rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[1]
Conclusion
References
An In-depth Technical Guide to Organophosphorus Compounds in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organophosphorus compounds have emerged as a cornerstone of modern catalytic chemistry, enabling a vast array of synthetic transformations with unprecedented efficiency and selectivity. Their versatility stems from the tunable steric and electronic properties of the phosphorus atom, allowing for the rational design of ligands and catalysts for specific applications. This guide provides a comprehensive overview of the role of organophosphorus compounds in catalysis, with a focus on their application in transition metal catalysis and organocatalysis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of organophosphorus catalysis in their work. This document details key classes of organophosphorus catalysts, their applications in forming crucial chemical bonds, quantitative data on their performance, detailed experimental protocols for representative reactions, and visual diagrams of important catalytic cycles and reaction mechanisms.
Introduction to Organophosphorus Catalysis
Organophosphorus compounds, particularly phosphines, phosphites, and phosphoric acids, are indispensable in modern catalysis.[1][2] Their significance lies in their ability to modulate the properties of metal catalysts or to act as catalysts in their own right.
As ligands in transition metal catalysis , phosphines play a crucial role in stabilizing metal centers, influencing their reactivity, and controlling the stereoselectivity of reactions.[1][3] The electronic properties of phosphine ligands, which can be tuned by varying the substituents on the phosphorus atom, affect the electron density at the metal center. Electron-donating alkylphosphines, for instance, increase the electron density on the metal, which can promote oxidative addition.[1] Conversely, electron-withdrawing groups can enhance the electrophilicity of the metal center. The steric bulk of phosphine ligands is another critical parameter, influencing coordination numbers and creating a chiral environment around the metal, which is essential for asymmetric catalysis.[3]
In the realm of organocatalysis , phosphines can act as nucleophilic catalysts, initiating a variety of transformations.[4][5] Chiral phosphines have been extensively developed for enantioselective organocatalytic reactions.[4] Furthermore, chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric transformations.[6]
The applications of organophosphorus catalysis are particularly relevant in the pharmaceutical industry and drug development, where the efficient and stereoselective synthesis of complex molecules is paramount.[7]
Major Classes of Organophosphorus Compounds in Catalysis
Monodentate and Bidentate Phosphine Ligands
Phosphine ligands are broadly classified based on the number of phosphorus atoms that can coordinate to a metal center.
-
Monodentate Phosphines: These ligands, such as triarylphosphines (e.g., triphenylphosphine) and bulky alkylphosphines (e.g., tri-tert-butylphosphine), bind to the metal through a single phosphorus atom. They are foundational in many cross-coupling reactions.[8]
-
Bidentate Phosphines (Diphosphines): These ligands possess two phosphorus atoms, typically connected by a carbon backbone, allowing them to chelate to a metal center. This chelation often imparts greater stability to the catalyst complex and can provide a rigid chiral environment for asymmetric catalysis. Prominent examples include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppf (1,1'-bis(diphenylphosphino)ferrocene).[3][9]
Buchwald Ligands
Developed by Stephen Buchwald and his group, this class of bulky, electron-rich dialkylbiaryl phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions.[10][11] Ligands such as SPhos, XPhos, and RuPhos enable the coupling of a wide range of challenging substrates, including aryl chlorides and sterically hindered starting materials, often with high turnover numbers (TONs) and turnover frequencies (TOFs).[10][12]
Chiral Phosphine Ligands
Chiral phosphine ligands are essential for asymmetric catalysis, where the creation of a specific enantiomer of a chiral molecule is desired. The chirality can reside on the phosphorus atom (P-chiral), on a backbone connecting two phosphorus atoms, or on a side chain.[3][13] BINAP is a classic example of an axially chiral bidentate phosphine ligand that has found widespread use in asymmetric hydrogenation and other transformations.[14][15]
Chiral Phosphoric Acids
Chiral phosphoric acids (CPAs), derived from axially chiral scaffolds like BINOL and SPINOL, are a powerful class of Brønsted acid organocatalysts.[6][10][16][17][18][19][20] They can activate electrophiles through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. CPAs have been successfully applied to a wide range of asymmetric reactions, including Diels-Alder, Mannich, and Friedel-Crafts reactions.[12][16][18][20][21]
Applications in Key Catalytic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Organophosphorus ligands are central to many of the most important palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands, are highly effective in this reaction, enabling the coupling of a broad range of substrates with high efficiency.[13][22][23][24]
Quantitative Data for Suzuki-Miyaura Coupling with SPhos Ligand [13]
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 2-Methyl-4'-methoxybiphenyl | 95 |
| 3 | 4-Chlorobenzonitrile | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)benzonitrile | 99 |
| 4 | 2-Bromopyridine | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)pyridine | 97 |
| 5 | 1-Chloro-4-nitrobenzene | 2-Methylphenylboronic acid | 2-Methyl-4'-nitrobiphenyl | 96 |
Catalytic Cycle of Suzuki-Miyaura Coupling
4.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or triflates. This reaction is heavily reliant on bulky, electron-rich phosphine ligands, such as XPhos, which facilitate the challenging reductive elimination step.[10][11][25][26][27]
Quantitative Data for Buchwald-Hartwig Amination with XPhos Ligand [10][26]
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94 |
| 2 | 1-Bromo-4-tert-butylbenzene | Aniline | N-(4-tert-Butylphenyl)aniline | 98 |
| 3 | 2-Chloropyridine | n-Hexylamine | N-(n-Hexyl)pyridin-2-amine | 92 |
| 4 | 4-Bromobenzonitrile | Indole | 4-(1H-Indol-1-yl)benzonitrile | 95 |
| 5 | 1-Chloro-3,5-dimethylbenzene | N-Methylaniline | N-Methyl-N-(3,5-dimethylphenyl)aniline | 97 |
Catalytic Cycle of Buchwald-Hartwig Amination
Asymmetric Hydrogenation
Asymmetric hydrogenation is a key technology for the synthesis of chiral compounds, particularly in the pharmaceutical industry. Chiral bidentate phosphine ligands, such as BINAP, in complex with rhodium or ruthenium, are highly effective catalysts for the enantioselective reduction of prochiral olefins and ketones.[3][14][15][21][28]
Quantitative Data for Rh-BINAP Catalyzed Asymmetric Hydrogenation [3][14]
| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh((R)-BINAP)(COD)]BF₄ | (R)-N-Acetylphenylalanine methyl ester | >99 | 99 |
| 2 | Itaconic acid | [Rh((S)-BINAP)(COD)]BF₄ | (S)-Methylsuccinic acid | 98 | 95 |
| 3 | (Z)-α-Benzamidocinnamic acid | [Rh((R)-BINAP)(COD)]BF₄ | (R)-N-Benzoylphenylalanine | >99 | 98 |
| 4 | Methyl 2-acetamidoacrylate | [Rh((S)-BINAP)(COD)]BF₄ | (S)-N-Acetylalanine methyl ester | >99 | 96 |
| 5 | Geraniol | [Ru((R)-BINAP)(OAc)₂] | (S)-Citronellol | 97 | 98 |
Phosphine-Catalyzed Organocatalytic Reactions
Tertiary phosphines can act as nucleophilic catalysts to initiate a variety of bond-forming reactions.
4.3.1. Morita-Baylis-Hillman (MBH) Reaction
The MBH reaction is a C-C bond-forming reaction between an activated alkene and an aldehyde, catalyzed by a nucleophile, often a tertiary phosphine or amine. The reaction creates a highly functionalized allylic alcohol. Chiral phosphines have been developed to render this reaction enantioselective.[1][18]
Quantitative Data for Phosphine-Catalyzed Morita-Baylis-Hillman Reaction [1]
| Entry | Aldehyde | Activated Alkene | Catalyst (mol%) | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Methyl acrylate | Chiral Phosphine 1 (10) | (R)-Methyl 2-(hydroxy(phenyl)methyl)acrylate | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Methyl vinyl ketone | Chiral Phosphine 2 (10) | (S)-4-Hydroxy-4-(4-nitrophenyl)but-1-en-3-one | 91 | 95 |
| 3 | 2-Naphthaldehyde | Acrylonitrile | Chiral Phosphine 1 (10) | (R)-2-(Hydroxy(naphthalen-2-yl)methyl)acrylonitrile | 88 | 89 |
| 4 | Furfural | Ethyl acrylate | Chiral Phosphine 2 (10) | (S)-Ethyl 2-(furan-2-yl(hydroxy)methyl)acrylate | 78 | 90 |
| 5 | Cyclohexanecarboxaldehyde | Methyl acrylate | Chiral Phosphine 1 (10) | (R)-Methyl 2-(cyclohexyl(hydroxy)methyl)acrylate | 82 | 85 |
4.3.2. [3+2] Annulation Reactions
Phosphines can catalyze the [3+2] annulation of allenes or alkynes with electron-deficient alkenes or imines to form five-membered rings. This reaction is a powerful tool for the synthesis of carbo- and heterocyclic compounds.[5][8][29][30][31][32][33]
Mechanism of Phosphine-Catalyzed [3+2] Annulation
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for a variety of enantioselective transformations.
4.4.1. Asymmetric Diels-Alder Reaction
CPAs can catalyze the Diels-Alder reaction between dienes and dienophiles with high enantioselectivity by activating the dienophile through hydrogen bonding.[12][16][21][34][35]
Quantitative Data for Chiral Phosphoric Acid-Catalyzed Diels-Alder Reaction [16][21]
| Entry | Diene | Dienophile | Catalyst (mol%) | Product | Yield (%) | ee (%) |
| 1 | Cyclopentadiene | Acrolein | (R)-TRIP (5) | Endo-adduct | 95 | 96 |
| 2 | 2,3-Dimethyl-1,3-butadiene | N-Benzylmaleimide | (S)-TRIP (5) | Diels-Alder adduct | 92 | 94 |
| 3 | Isoprene | 2-Chloroacrolein | (R)-TRIP (5) | Para-adduct | 88 | 91 |
| 4 | Danishefsky's diene | N-Boc-imine | (S)-TRIP (10) | Dihydropyridinone | 90 | 97 |
| 5 | Anthracene | N-Phenylmaleimide | (R)-TRIP (5) | Diels-Alder adduct | 99 | 88 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using XPhos[4][8]
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC.
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layer with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired product, 4-(p-tolyl)morpholine, as an orange solid (700 mg, 94% yield).
General Procedure for Asymmetric Hydrogenation using a Rhodium-BINAP Catalyst[14]
Reaction: Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
Materials:
-
[Rh((R)-BINAP)(COD)]BF₄
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with [Rh((R)-BINAP)(COD)]BF₄ (0.01 mmol, 1 mol%).
-
Add degassed methanol (10 mL) to dissolve the catalyst.
-
Add methyl (Z)-α-acetamidocinnamate (1.0 mmol).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas (3 cycles).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Carefully vent the hydrogen gas and open the vessel.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess of the product, (R)-N-Acetylphenylalanine methyl ester, can be determined by chiral HPLC or GC analysis. The yield is typically quantitative.
Conclusion
Organophosphorus compounds have fundamentally transformed the landscape of chemical synthesis, providing powerful and versatile tools for the construction of complex molecules. From their role as indispensable ligands in transition metal catalysis to their emergence as highly effective organocatalysts, their impact is undeniable, particularly in the fields of pharmaceutical and materials science. The ability to fine-tune the steric and electronic properties of phosphines and related compounds has allowed for the development of highly active and selective catalysts for a wide array of reactions, including challenging cross-couplings and enantioselective transformations.
This guide has provided an overview of the major classes of organophosphorus catalysts, their application in key synthetic methods, and quantitative data to illustrate their performance. The detailed experimental protocols and mechanistic diagrams offer practical insights for researchers looking to implement these powerful catalytic systems. As research in this area continues to evolve, the development of new and even more efficient organophosphorus catalysts promises to further expand the boundaries of chemical synthesis, enabling the creation of novel molecules with significant societal benefits.
References
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- 3. ethz.ch [ethz.ch]
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- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 11. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. researchgate.net [researchgate.net]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05581E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 24. researchgate.net [researchgate.net]
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- 26. researchgate.net [researchgate.net]
- 27. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 31. Mechanism, regioselectivity, and the kinetics of phosphine-catalyzed [3+2] cycloaddition reactions of allenoates and electron-deficient alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. chem.pku.edu.cn [chem.pku.edu.cn]
- 33. researchgate.net [researchgate.net]
- 34. macmillan.princeton.edu [macmillan.princeton.edu]
- 35. application.wiley-vch.de [application.wiley-vch.de]
C2-Symmetric Diphosphine Ligands: A Technical Guide to Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
C2-symmetric diphosphine ligands have emerged as a cornerstone of modern asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique stereochemical properties, arising from a C2 rotational axis, effectively create a chiral environment around a metal center, guiding the stereochemical outcome of a wide range of chemical transformations. This technical guide provides an in-depth overview of the core aspects of C2-symmetric diphosphine ligands, focusing on their synthesis, catalytic applications, and the mechanistic principles that govern their remarkable efficacy.
Introduction to C2-Symmetric Diphosphine Ligands
Chirality is a fundamental property in pharmaceutical and life sciences, as the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. C2-symmetric diphosphine ligands are a class of chiral ligands that have proven to be exceptionally effective in asymmetric catalysis, particularly in hydrogenation reactions.[1][2] The C2 symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, which can lead to higher enantioselectivity.[1]
This guide will focus on three prominent classes of C2-symmetric diphosphine ligands: BINAP, Josiphos, and BIPHEP. These ligands have been successfully employed in a multitude of catalytic applications, leading to the efficient synthesis of a wide array of chiral compounds, including key intermediates for pharmaceuticals and fine chemicals.[3][4][5]
Key C2-Symmetric Diphosphine Ligands
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
BINAP is an atropisomeric chiral diphosphine ligand that has been extensively used in asymmetric synthesis.[3] Its axial chirality arises from the restricted rotation around the C1-C1' bond connecting the two naphthalene rings.[3]
Josiphos Ligands
The Josiphos family of ligands are ferrocene-based diphosphines characterized by a chiral side chain on one of the cyclopentadienyl rings.[6] These ligands are highly modular, allowing for the tuning of their steric and electronic properties to suit specific catalytic transformations.[6]
BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl)
BIPHEP and its derivatives are another important class of atropisomeric diphosphine ligands. The chirality of BIPHEP arises from the restricted rotation about the biphenyl backbone. The dihedral angle of the biphenyl group can significantly influence the enantioselectivity of the catalyzed reaction.[4]
Synthesis of C2-Symmetric Diphosphine Ligands
The synthesis of these ligands is a critical aspect of their application. Below are detailed experimental protocols for the synthesis of representative ligands from each class.
Synthesis of (R)-BINAP
The synthesis of (R)-BINAP is a well-established procedure that starts from commercially available (R)-(+)-1,1'-bi-2-naphthol.
Experimental Protocol:
Step 1: Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.
-
Stir the reaction solution at room temperature overnight (approximately 17 hours).
-
Add hexane (60 mL) and filter the resulting mixture through a pad of silica gel.
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.
Step 2: Preparation of (R)-(+)-BINAP
-
To an oven-dried 250-mL single-necked flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2dppe, 1.1 g, 2 mmol).
-
Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.
-
Heat the resulting dark red solution at 100°C for 30 minutes.
-
Add a solution of the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.5 g, 40 mmol) in DMF (40 mL).
-
Add three additional portions of diphenylphosphine (3 x 2 mL) after 1, 3, and 7 hours.
-
Heat the reaction at 100°C for 2–3 days until the ditriflate is completely consumed.
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours.
-
Filter the product, wash the solid with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-(+)-BINAP as a white to off-white crystalline solid.
Synthesis of a Josiphos Ligand: (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
The synthesis of Josiphos ligands typically starts from enantiopure Ugi's amine, (R)-1-ferrocenylethyl-N,N-dimethylamine.
Experimental Protocol:
-
Dissolve enantiopure (R)-Ugi's amine in dry diethyl ether under a nitrogen atmosphere.
-
Add n-butyllithium dropwise at room temperature and stir the mixture.
-
Add chlorodiphenylphosphine and continue stirring.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Purify the intermediate by chromatography.
-
Dissolve the purified intermediate in acetic acid.
-
Add dicyclohexylphosphine and heat the mixture under reflux.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the final Josiphos ligand by chromatography or crystallization.
Synthesis of a BIPHEP Ligand
The synthesis of BIPHEP often involves a multi-step process starting from substituted biphenyl precursors.
Experimental Protocol:
-
Synthesize a 2,2'-dihalogenated-1,1'-biphenyl derivative.
-
Perform a Grignard reaction with magnesium to form the corresponding di-Grignard reagent.
-
React the di-Grignard reagent with chlorodiphenylphosphine.
-
Quench the reaction and extract the crude BIPHEP ligand.
-
Purify the ligand by column chromatography and/or recrystallization.
Applications in Asymmetric Catalysis
C2-symmetric diphosphine ligands are most renowned for their application in asymmetric hydrogenation reactions, where they are used to prepare enantiomerically enriched alcohols, amines, and other chiral building blocks.
Asymmetric Hydrogenation of Ketones
The Ru-BINAP catalyzed asymmetric hydrogenation of ketones is a powerful method for the synthesis of chiral secondary alcohols.
Experimental Protocol for the Asymmetric Hydrogenation of Methyl Acetoacetate:
-
In a glovebox, charge a pressure vessel with [RuCl((R)-BINAP)]2NEt3 and the substrate, methyl acetoacetate.
-
Add a degassed solvent, such as methanol.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 50°C) for the required time.
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Determine the conversion and enantiomeric excess of the product, methyl 3-hydroxybutyrate, by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Asymmetric Hydrogenation of Olefins and Imines
Rh- and Ir-based catalysts bearing Josiphos and BIPHEP ligands have shown exceptional performance in the asymmetric hydrogenation of a variety of prochiral olefins and imines, providing access to chiral alkanes and amines with high enantioselectivity.[3][5]
Quantitative Data on Catalytic Performance
The following tables summarize the performance of BINAP, Josiphos, and BIPHEP ligands in selected asymmetric hydrogenation reactions.
Table 1: Performance of BINAP-based Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl Acetoacetate | Ru(OAc)2((S)-BINAP) | MeOH | 50 | 4 | 12 | >99 | 99 (R) | [5] |
| 2-(6'-methoxy-2'-naphthyl)acrylic acid | Ru(OAc)2((S)-BINAP) | MeOH | 25 | 134 | 20 | 100 | 98 (S) | [5] |
| Geraniol | [RuCl((R)-BINAP)]2NEt3 | MeOH | 30 | 30 | 15 | 100 | 98 (R) | [5] |
| Quinaldine | [Ir(COD)((R)-BINAP)]BF4 | Toluene | 60 | 50 | 24 | >99 | 93 (S) | [7] |
Table 2: Performance of Josiphos-based Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| Dimethyl itaconate | [Rh(COD)(SL-J001-1)]BF4 | MeOH | 25 | 1 | 0.5 | 100 | >99 (R) | [3] |
| Methyl (Z)-acetamidocinnamate | [Rh(COD)(SL-J001-1)]BF4 | MeOH | 25 | 1 | 0.5 | 100 | >99 (R) | [3] |
| MEA Imine | [Ir(COD)(SL-J009-1)]I | Toluene/AcOH | 50 | 80 | - | 100 | 79 (S) | [3] |
| Tetrasubstituted Exocyclic Olefin | [Ir(COD)((R,S)-JosiPhos)]BF4 | CH2Cl2 | 25 | 50 | 12 | >99 | 96 (R) | [8] |
Table 3: Performance of BIPHEP-based Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl 2-acetamidoacrylate | [Rh(COD)((R)-MeO-BIPHEP)]BF4 | MeOH | 25 | 1 | 1 | 100 | 92 (R) | [5] |
| Dimethyl itaconate | [RuCl2((S)-MeO-BIPHEP)(DMF)n] | MeOH | 50 | 20 | 16 | 100 | 90 (S) | [4] |
| Hydroxyacetone | [RuCl2((S)-MeO-BIPHEP)(DMF)n] | MeOH | 50 | 80 | 20 | 100 | 96 (R) | [4] |
| Methyl 2-acetamidoacrylate | [Rh(COD)2]BF4 / (S)-BIPHEP | 1,2-DME | -50 | 12 | - | >99 | 79 (R) | [9] |
Catalytic Cycles and Mechanistic Insights
Understanding the catalytic cycles is crucial for optimizing reaction conditions and designing new, more efficient catalysts.
Ru-BINAP Catalyzed Ketone Hydrogenation
The mechanism of Ru-BINAP catalyzed ketone hydrogenation is believed to involve a metal-ligand cooperative mechanism. The catalyst precursor is activated by hydrogen to form a ruthenium hydride species. The ketone substrate then coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon. The resulting ruthenium alkoxide is then protonated to release the chiral alcohol product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for Ru-BINAP catalyzed ketone hydrogenation.
Rh-Josiphos Catalyzed Olefin Hydrogenation
The catalytic cycle for Rh-Josiphos catalyzed hydrogenation of olefins is thought to proceed through an unsaturated pathway. The catalyst precursor reacts with the olefin to form a catalyst-substrate adduct. This adduct then undergoes oxidative addition of hydrogen, followed by migratory insertion and reductive elimination to yield the hydrogenated product and regenerate the active catalyst.
Caption: Simplified catalytic cycle for Rh-Josiphos catalyzed olefin hydrogenation.
Rh-BIPHEP Catalyzed Enamide Hydrogenation
The mechanism of Rh-BIPHEP catalyzed enamide hydrogenation is believed to follow a similar pathway to other Rh-diphosphine catalyzed hydrogenations. The enamide coordinates to the rhodium center, followed by the activation of hydrogen and subsequent delivery to the double bond to form the chiral amide product.
Caption: General catalytic cycle for Rh-BIPHEP catalyzed enamide hydrogenation.
Conclusion
C2-symmetric diphosphine ligands, including BINAP, Josiphos, and BIPHEP, are indispensable tools in the field of asymmetric catalysis. Their well-defined chiral structures and tunable electronic and steric properties have enabled the synthesis of a vast array of enantiomerically pure compounds. This guide has provided a comprehensive overview of their synthesis, applications in asymmetric hydrogenation, and the underlying mechanistic principles. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and scientists in academia and industry, facilitating the practical application and further development of these powerful catalytic systems. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of C2-symmetric diphosphine ligands in enabling efficient and selective chemical synthesis is set to increase even further.
References
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 4. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiodivergent asymmetric catalysis with the tropos BIPHEP ligand and a proline derivative as chiral selector - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03465E [pubs.rsc.org]
- 6. (S)-(R)-JOSIPHOS Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Enantioselective hydrogenation of quinolines catalyzed by Ir(BINAP)-cored dendrimers: dramatic enhancement of catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comprehensive Technical Guide to Trans-Spanning Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Trans-spanning phosphine ligands represent a unique class of bidentate ligands engineered to coordinate to a metal center at two opposite, or trans, positions in a square-planar geometry.[1] This contrasts with the vast majority of bidentate ligands, which chelate in a cis fashion.[1] The rigid backbones of trans-spanning ligands enforce a large P-M-P bite angle, profoundly influencing the stability, reactivity, and selectivity of the resulting metal complexes.[2][3] This guide provides an in-depth exploration of the core principles of trans-spanning phosphine ligands, including their design, synthesis, coordination chemistry, and applications in catalysis, with a focus on providing actionable data and experimental insights for professionals in research and development.
Ligand Design Principles and Synthesis
The fundamental design principle for a trans-spanning ligand is the incorporation of a rigid scaffold that positions the two phosphorus donor atoms far apart.[1] Early attempts using long, flexible hydrocarbon chains were often unsuccessful, leading to the formation of coordination polymers instead of discrete mononuclear complexes.[1] The breakthrough came with the development of ligands based on rigid aromatic or polycyclic backbones.
Key examples of ligands designed to be trans-spanning or to have wide bite angles include:
-
SPANphos: This ligand is based on a C2-symmetric spirobichroman backbone.[4] While designed as a trans-spanning ligand, it has been shown to also coordinate in a cis fashion, demonstrating the flexibility of even seemingly rigid backbones.[5][6]
-
Xantphos: Derived from a xanthene heterocycle, Xantphos is a versatile ligand known for its wide bite angle (around 108°) which allows it to form both cis and trans adducts.[7][8] It has found extensive use in catalysis.[9][10]
-
TRANSPHOS: One of the earliest successful designs, TRANSPHOS utilizes a benzo[c]phenanthrene backbone with phosphinomethyl groups at the 1 and 11 positions.[1]
-
TRAP Ligands: These are chiral diphosphines based on a 1,1''-biferrocene backbone, designed for trans-chelation in asymmetric catalysis.[11]
The synthesis of this compound is a multi-step process starting from relatively inexpensive reagents.[4]
Step 1: Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane
-
Reaction Setup: In a suitable reaction vessel, combine p-cresol and acetone.
-
Acid Catalysis: Add a strong acid catalyst (e.g., sulfuric acid) to the mixture.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period to drive the condensation reaction.
-
Workup and Purification: After cooling, neutralize the acid. Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product by recrystallization or column chromatography to yield the spirocycle.
Step 2: Bromination of the Spirocycle
-
Reaction Setup: Dissolve the synthesized spirobichromane in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).
-
Brominating Agent: Add N-bromosuccinimide (NBS) to the solution. An initiator (e.g., AIBN or benzoyl peroxide) may be required.
-
Reaction Conditions: Irradiate the mixture with a UV lamp or heat to initiate the radical bromination at the benzylic positions.
-
Workup and Purification: Once the reaction is complete, filter off the succinimide byproduct. Wash the organic phase, dry it, and remove the solvent under reduced pressure. Purify the resulting brominated compound.
Step 3: Synthesis of this compound
-
Lithiation: Dissolve the brominated spirocycle in a dry, inert solvent like THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (Argon or Nitrogen).
-
Halogen-Metal Exchange: Add n-butyllithium (n-BuLi) dropwise to perform a lithium-bromide exchange, generating a dilithio intermediate.[4]
-
Phosphinylation: To the solution of the dilithio compound, add chlorodiphenylphosphine (ClPPh₂) dropwise at low temperature.[4]
-
Workup and Purification: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The organic layers are then washed, dried, and concentrated. The final this compound ligand is purified by chromatography or recrystallization.[4]
The synthesis of Xantphos is achieved through a directed lithiation followed by phosphinylation.[7]
-
Reaction Setup: Dissolve 9,9-dimethylxanthene in a dry, inert solvent such as diethyl ether or THF under an inert atmosphere.
-
Directed Lithiation: Cool the solution to 0 °C or below and add sec-butyllithium (sec-BuLi) dropwise. The lithiation is directed to the positions ortho to the ether oxygen.
-
Phosphinylation: After stirring for a period to ensure complete lithiation, add chlorodiphenylphosphine (ClPPh₂) to the reaction mixture.[7]
-
Workup and Purification: Allow the reaction to warm to room temperature, then quench with water or a saturated NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and remove the solvent in vacuo. The crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/dichloromethane, to yield pure Xantphos.[7]
Coordination Chemistry and Structural Data
Trans-spanning ligands exhibit unique coordination chemistry. Their rigid backbones force a large P-M-P angle, which can stabilize specific geometries and influence the electronic properties of the metal center. While some ligands like TRANSDIP exclusively form trans-complexes, others like this compound and Xantphos show more flexibility.[1][5] For instance, while DFT calculations show that the trans complex of this compound with PdCl₂ or PtCl₂ is more stable, it can be forced into a cis conformation by a co-ligand like norbornadiene that strongly prefers cis chelation.[5][6]
The table below summarizes key structural data for palladium (II) chloride complexes with various phosphine ligands, highlighting the differences between cis-chelating and trans-spanning ligands.
| Ligand | P-Pd-P Angle (°) | P-Pd Bond Length (Å) | Coordination Mode | Reference |
| dppe | ~85° | ~2.25 | cis | [8] |
| BISBI | ~115° | ~2.33 | Wide-angle cis | [8] |
| Xantphos | ~100-110° | ~2.26-2.30 | cis/trans | [7][8] |
| This compound | ~170° | ~2.32 | trans (preferred) | [1][5] |
| TRANSDIP | ~173° | ~2.31 | trans (exclusive) | [1][12] |
Note: Values are approximate and can vary depending on the specific complex and crystal structure determination.
Applications in Homogeneous Catalysis
The unique steric and electronic properties conferred by trans-spanning ligands have led to their successful application in a variety of catalytic reactions.[10] The enforced geometry can promote or inhibit certain elementary steps in a catalytic cycle, leading to enhanced activity, selectivity, or even novel reaction pathways.
Trans-spanning ligands have been employed in several palladium-catalyzed cross-coupling reactions.[13] For example, in Suzuki-Miyaura coupling, the use of these ligands can be beneficial.[14] More recently, they have enabled unconventional "regioreversed" hydrofunctionalization reactions. A palladium catalyst bearing a trans-spanning ligand was used for the α-hydroalkenylation and -hydroalkynylation of conjugated alkenes.[15][16] This unusual regioselectivity is attributed to the stabilization of a key trans-Pd(II) hydride intermediate.[15]
The bite angle of diphosphine ligands is a critical parameter in controlling the regioselectivity (linear vs. branched aldehyde) of rhodium-catalyzed hydroformylation.[8] Wide bite angle ligands like Xantphos favor the formation of the linear aldehyde by promoting a bis-equatorial coordination of the phosphines around the trigonal bipyramidal rhodium center.[8] This geometric preference disfavors the steric crowding that leads to the branched product.
This protocol is a generalized representation based on recent literature.[15][16]
-
Catalyst Pre-formation (Optional): In a glovebox, dissolve the palladium precursor (e.g., Pd(OAc)₂) and the trans-spanning phosphine ligand (e.g., this compound) in an anhydrous, deoxygenated solvent. Stir for a period to allow for complex formation.
-
Reaction Setup: To an oven-dried reaction vial, add the electron-deficient alkene substrate, the alkenyl or alkynyl bromide coupling partner, and a weak base or additive if required.
-
Catalyst Addition: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the reaction vial.
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and heat the reaction mixture to the specified temperature (e.g., 60-100 °C) with stirring for the required time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture can be filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The product structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
Trans-spanning phosphine ligands are a powerful tool in coordination chemistry and homogeneous catalysis. Their rigid frameworks, designed to enforce a trans-coordination geometry, create unique steric and electronic environments around metal centers. This has led to the development of highly active and selective catalysts for a range of important organic transformations. While the synthesis of these sophisticated ligands can be challenging, the resulting catalytic performance often justifies the effort. Ongoing research continues to explore new ligand backbones and applications, promising further advances in catalyst design and synthetic methodology relevant to the pharmaceutical and fine chemical industries.
References
- 1. Trans-spanning ligand - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: trans-spanning diphosphines as cis chelating ligands! - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. This compound: trans-spanning diphosphines as cis chelating ligands! - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Xantphos - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. | Semantic Scholar [semanticscholar.org]
- 10. Featuring Xantphos - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
SPANphos Coordination Chemistry: A Technical Guide for Researchers
Introduction: SPANphos is a C2-symmetric, trans-spanning diphosphane ligand renowned for its rigid spirobichroman backbone. This unique structural feature imparts a well-defined chiral cavity upon coordination to a metal center, making it a valuable ligand in asymmetric catalysis. This guide provides an in-depth overview of the coordination chemistry of this compound, including the synthesis of its key metal complexes and its applications in catalysis, with a focus on detailed experimental protocols and quantitative data.
Core Concepts in this compound Coordination
This compound is distinguished by its rigid C2-symmetric framework which pre-organizes the phosphine donor groups for trans-coordination.[1] This results in the formation of a chiral pocket over one face of the metal complex, a critical feature for stereochemical control in catalytic reactions.[1] While predominantly forming trans-coordinated square planar complexes with metals such as palladium(II) and platinum(II), this compound can also exhibit cis-chelation, for instance, with rhodium(I) in the presence of a cis-enforcing ligand like norbornadiene (nbd).[2] Computational studies have shown that the trans-isomer is generally more stable.[2]
Synthesis of this compound and its Metal Complexes
The synthesis of this compound is achieved in a three-step sequence starting from readily available reagents.[2] The coordination of this compound to various metal centers affords a range of catalytically active complexes.
Experimental Protocols
Synthesis of this compound Ligand: The synthesis of this compound proceeds via a three-step process:
-
Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane: An acid-catalyzed reaction between p-cresol and acetone yields the spirobichromane backbone.[2]
-
Bromination: The spirocycle is halogenated using N-bromosuccinimide.[2]
-
Phosphination: A lithium-bromide exchange using n-BuLi is followed by treatment with chlorodiphenylphosphine to yield the final this compound ligand.[2]
Synthesis of [PtCl2(this compound)]: A general method for the synthesis of [PtCl2(diphosphine)] complexes involves the reaction of a platinum(II) precursor with the diphosphine ligand.
-
Procedure: To a solution of a suitable platinum(II) precursor, such as [PtCl2(cod)] (cod = 1,5-cyclooctadiene), in a chlorinated solvent like dichloromethane, a solution of one equivalent of this compound in the same solvent is added. The reaction mixture is stirred at room temperature until the formation of the product is observed, which can then be isolated by precipitation with a non-polar solvent and purified by recrystallization.
Synthesis of [Rh(nbd)(this compound)]BF4: The synthesis of this rhodium(I) complex typically involves the displacement of a weakly coordinated ligand from a rhodium precursor.
-
Procedure: A solution of [Rh(nbd)2]BF4 in a suitable solvent such as dichloromethane is treated with a solution of one equivalent of this compound. The reaction is typically stirred at room temperature. The product can be isolated by precipitation upon the addition of a less polar solvent, followed by washing and drying under vacuum.
Catalytic Applications of this compound Complexes
This compound-metal complexes have demonstrated significant activity and selectivity in various catalytic transformations.
Palladium-Catalyzed Asymmetric Fluorination
A key application of this compound is in the palladium-catalyzed enantioselective fluorination of α-cyanoacetates. The in-situ generated Pd(OAc)2-SPANphos complex effectively catalyzes the reaction between various α-cyanoacetates and N-fluorobenzenesulfonimide (NFSI).
Experimental Protocol for Asymmetric Fluorination:
-
Catalyst Precursor Preparation: In a glovebox, a solution of Pd(OAc)2 and the enantiopure this compound ligand in a suitable solvent is stirred to form the active catalyst.
-
Catalytic Reaction: The α-cyanoacetate substrate is dissolved in a solvent, and the catalyst solution is added, followed by the addition of N-fluorobenzenesulfonimide. The reaction is stirred at a specific temperature until completion.
-
Work-up and Analysis: The reaction mixture is then purified, typically by column chromatography, to isolate the fluorinated product. The enantiomeric excess is determined by chiral HPLC analysis.
Quantitative Data for Asymmetric Fluorination:
| Substrate (α-cyanoacetate) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl 2-cyano-2-phenylacetate | - | up to 93[2] |
(Note: Comprehensive quantitative data from the primary literature was not available at the time of this guide's compilation.)
Rhodium-Catalyzed Methanol Carbonylation
Dinuclear rhodium complexes of this compound have shown high reactivity in the carbonylation of methanol.
References
The Chiral Cavity of SPANphos Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPANphos is a C₂-symmetric organophosphorus ligand renowned for its unique ability to form a well-defined chiral cavity when coordinated to a metal center. As a rare example of a trans-spanning ligand, this compound rigidly enforces a specific geometry in square planar complexes, creating a chiral environment that has shown significant promise in asymmetric catalysis. This technical guide provides a comprehensive overview of the synthesis of this compound, the structural characteristics of its metal complexes, and its applications in stereoselective transformations. Detailed experimental protocols, quantitative catalytic data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis, organometallic chemistry, and drug development.
Introduction to this compound and its Chiral Cavity
This compound is a diphosphine ligand built upon a rigid spirobichromane backbone.[1] This C₂-symmetric framework is crucial for its function in asymmetric catalysis. When this compound coordinates to a square planar metal center, such as palladium(II) or platinum(II), the two phosphorus atoms occupy trans positions.[2][3] This coordination mode forces the spirobichromane backbone to arch over one face of the square plane, thereby creating a distinct and rigid chiral cavity.[2]
The steric and electronic properties of this cavity play a critical role in controlling the stereochemical outcome of catalytic reactions. The shape and size of the cavity can selectively accommodate or orient substrates, leading to high levels of enantioselectivity in the formation of chiral products. This feature makes this compound and its derivatives highly attractive ligands for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.
Synthesis of the this compound Ligand
The synthesis of this compound is a multi-step process that begins with readily available starting materials.[3] The overall synthetic workflow is depicted below.
Detailed Experimental Protocol for this compound Synthesis
The following protocol is a general guide based on established literature procedures.[3] Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Step 1: Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane
-
In a suitable reaction vessel, p-cresol and acetone are reacted in the presence of a strong acid catalyst (e.g., sulfuric acid or methanesulfonic acid).
-
The reaction mixture is typically heated to facilitate the condensation and cyclization reaction.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, often by recrystallization.
Step 2: Bromination of the Spirobichromane Backbone
-
The hexamethyl-2,2'-spirobichromane is dissolved in an appropriate solvent (e.g., a chlorinated solvent).
-
N-Bromosuccinimide (NBS) is added portion-wise, often in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation to facilitate bromination at the aromatic positions ortho to the oxygen atoms.
-
The reaction progress is monitored by techniques such as TLC or GC-MS.
-
After completion, the product is isolated and purified to yield the dibrominated spirobichromane.
Step 3: Dilithiation of the Brominated Spirobichromane
-
The dibrominated spirobichromane is dissolved in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C).
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to perform the lithium-halogen exchange.
-
The reaction is stirred at low temperature for a specified period to ensure complete formation of the dilithiated intermediate.
Step 4: Synthesis of this compound
-
To the cold solution of the dilithiated spirobichromane, chlorodiphenylphosphine is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is then quenched, typically with an aqueous solution.
-
The crude this compound ligand is extracted, and the organic layers are combined, dried, and concentrated.
-
The final product is purified by column chromatography or recrystallization.
Structure of this compound Metal Complexes and the Chiral Cavity
The defining feature of this compound is its ability to act as a trans-spanning ligand in square planar complexes. This coordination mode has been confirmed by X-ray crystallography of various this compound-metal complexes, including those with platinum and rhodium.
Crystallographic Data
While a comprehensive table of all this compound complex crystal structures is beyond the scope of this guide, key structural parameters for representative complexes are summarized below. The structure of PtCl₂(this compound) provides a clear example of the trans-spanning coordination and the resulting chiral cavity.[3]
| Complex | Metal Center | Coordination Geometry | P-M-P Angle (°) | Key Structural Feature |
| PtCl₂(this compound) | Pt(II) | Square Planar | ~175 | trans-spanning |
| [Rh(nbd)(this compound)]BF₄ | Rh(I) | Square Planar | ~95 | cis-chelating (forced by nbd) |
Note: The cis-chelation in the rhodium complex is enforced by the norbornadiene (nbd) ligand, demonstrating the versatility of the this compound backbone.
Applications in Asymmetric Catalysis
The chiral cavity of this compound complexes makes them highly effective catalysts for a variety of asymmetric transformations. The steric bulk and the defined chiral environment within the cavity allow for excellent control of enantioselectivity.
Asymmetric Hydrogenation
Rhodium complexes of this compound and its derivatives have been investigated as catalysts for the asymmetric hydrogenation of prochiral olefins. The chiral cavity plays a crucial role in differentiating between the two enantiotopic faces of the substrate.
Asymmetric Hydroformylation
The hydroformylation of alkenes to produce chiral aldehydes is a fundamentally important transformation. Rhodium-SPANphos complexes can provide high levels of both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. The bite angle of the diphosphine ligand is a critical parameter in determining the outcome of this reaction, and the rigid backbone of this compound preorganizes the catalyst for high selectivity.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds. The chiral cavity of Pd-SPANphos complexes can effectively control the facial selectivity of the nucleophilic attack on the π-allyl intermediate.
Quantitative Catalytic Performance Data
While extensive quantitative data for a wide range of substrates with this compound is not broadly available in single comprehensive reports, the following table summarizes representative results for related chiral phosphine ligands in key asymmetric reactions to provide a benchmark for expected performance.
| Reaction | Catalyst | Substrate | Yield (%) | ee (%) | Ref. |
| Asymmetric Hydrogenation | [Rh(COD)(DuanPhos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | >99 | >99 | |
| Asymmetric Hydroformylation | Rh(acac)(CO)₂ / Bisphosphite | Styrene | 95 | 92 | |
| Asymmetric Allylic Alkylation | [Pd₂(dba)₃] / sSPhos | 1,3-Diphenylallyl acetate | 91 | 84 |
Note: This table presents data for structurally related and high-performing chiral phosphine ligands to illustrate the potential of this ligand class. Specific performance of this compound may vary.
Mechanistic Considerations and Stereochemical Model
The enantioselectivity observed in reactions catalyzed by this compound complexes arises from the diastereomeric transition states formed between the catalyst and the two enantiomers of the substrate (or the two prochiral faces). The chiral cavity creates a significant energy difference between these transition states.
In this model, the rigid backbone of the this compound ligand creates a sterically demanding environment on one side of the metal's coordination sphere. The prochiral substrate will preferentially bind in an orientation that minimizes steric clashes with the ligand backbone. This preferred orientation leads to the formation of one enantiomer of the product in excess.
Conclusion and Future Outlook
This compound represents a significant development in the design of chiral ligands for asymmetric catalysis. Its unique ability to form a well-defined, rigid chiral cavity through a trans-spanning coordination mode provides a powerful tool for controlling stereoselectivity. While the synthesis of this compound is a multi-step process, its effectiveness in a range of catalytic applications makes it a valuable ligand for academic and industrial research.
Future research in this area will likely focus on the development of new this compound derivatives with modified steric and electronic properties to further enhance their catalytic activity and selectivity for a broader range of substrates. The application of this compound complexes in the synthesis of complex, high-value molecules, such as pharmaceuticals and natural products, will continue to be a major driving force in this field. The detailed understanding of the structure-activity relationships of this compound complexes will undoubtedly lead to the design of even more efficient and selective catalysts for asymmetric synthesis.
References
- 1. Asymmetric Hydroformylation of Heterocyclic Olefins Mediated by Supramolecularly Regulated Rhodium-Bisphosphite Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SPANamine and SPANbox Ligands for Researchers and Drug Development Professionals
Introduction
In the landscape of asymmetric catalysis and drug discovery, the development of chiral ligands that can effectively control the stereochemical outcome of chemical reactions is of paramount importance. Among the diverse array of chiral scaffolds, those possessing a spirocyclic core have garnered significant attention due to their rigid conformation and well-defined chiral environment. This technical guide provides a comprehensive overview of two such classes of ligands: SPANamine and SPANbox ligands. Both are built upon the privileged spirobi(chroman) skeleton and have demonstrated considerable potential in asymmetric synthesis. Furthermore, the broader class of spirobi(chroman) derivatives has shown promising biological activities, suggesting potential applications in drug development.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, catalytic applications, and potential biological relevance of SPANamine and SPANbox ligands. All quantitative data has been summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthetic steps are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and catalytic cycles.
Core Structures: The Spirobi(chroman) Scaffold
At the heart of both SPANamine and SPANbox ligands lies the spirobi(chroman) backbone. This rigid, C2-symmetric framework is responsible for creating a defined chiral pocket around a coordinated metal center, which is crucial for inducing high levels of stereoselectivity in catalytic reactions.
SPANamine Ligands: N-Tetradentate Catalysts
SPANamine ligands are a class of chiral N-tetradentate ligands derived from the spirobi(chroman) skeleton. The nitrogen donor atoms are strategically positioned to coordinate with a metal center, forming a stable chiral catalyst. These ligands have been primarily explored for their utility in manganese-catalyzed epoxidation reactions.
Synthesis of SPANamine Ligands
The synthesis of SPANamine ligands involves the initial construction of the chiral spirobi(chroman) core, followed by the introduction of the nitrogen-containing functionalities. A general synthetic approach is outlined below.
Spiroketal-Based Chiral Diphosphine (SKP) Ligands: A Technical Guide to Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Spiroketal-based chiral diphosphine (SKP) ligands have emerged as a powerful class of structurally adaptable ligands in the field of asymmetric catalysis. Their unique chiral aromatic spiroketal backbone imparts exceptional performance in a variety of transition metal-catalyzed reactions, leading to high efficiency and stereoselectivity. This technical guide provides an in-depth overview of the core aspects of SKP ligands, including their synthesis, structural features, and applications, with a focus on quantitative data and detailed experimental protocols.
Core Structural Features and Adaptability
SKP ligands are characterized by a rigid chiral spiroketal scaffold that is readily accessible and tunable.[1][2] This framework enforces an extraordinarily long distance between the two phosphorus atoms, resulting in unusually large P-M-P bite angles in their metal complexes. For instance, the bite angle in [Pd(SKP)Cl₂] is 160.1°, and in [Cu(SKP)Cl], it is 132.8°.[1][2] This structural flexibility allows for versatile coordination modes with various transition metals such as Palladium (Pd), Copper (Cu), Gold (Au), and Rhodium (Rh).[1][2] This adaptability is a key factor in their profound impact on homogeneous asymmetric catalysis, enabling unique performance in challenging transformations.[1][2]
Caption: General structure and key features of SKP ligands.
Synthesis of SKP Ligands
The synthesis of SKP ligands is highly efficient and can be performed on a large scale.[1][2] A key strategy involves a one-pot catalytic tandem double asymmetric hydrogenation–spiroketalization ring-closure reaction sequence.[1][2] This method allows for the facile preparation of the chiral aromatic spiroketal core, which is then functionalized to introduce the phosphine moieties.
Experimental Protocol: Synthesis of a Chiral Aromatic Spiroketal Precursor
While the full, detailed synthesis of a specific SKP ligand is complex and proprietary in some cases, the general approach to forming the spiroketal backbone is outlined in the literature. The following is a representative, generalized protocol for the synthesis of the chiral diol precursor to the spiroketal core, based on asymmetric hydrogenation.
Materials:
-
Substituted 2,2'-dihydroxy-1,1'-biaryl derivative
-
Hydrogen gas (high pressure)
-
Chiral Ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP])
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Standard glassware for high-pressure reactions (autoclave)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the substituted 2,2'-dihydroxy-1,1'-biaryl derivative and the chiral Ruthenium catalyst in the appropriate solvent.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas.
-
The reaction vessel is pressurized with hydrogen gas to the desired pressure and heated to the reaction temperature.
-
The reaction is stirred for the specified time until the substrate is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched diol.
-
This diol then undergoes a spiroketalization reaction, typically under acidic conditions, to form the final spiroketal backbone.
Caption: Generalized workflow for the synthesis of SKP ligands.
Applications in Asymmetric Catalysis
SKP ligands have demonstrated exceptional performance in a range of asymmetric catalytic reactions. Their unique structural properties often lead to superior reactivity and enantioselectivity compared to other chiral diphosphine ligands.
Palladium-Catalyzed Asymmetric Allylic Amination of Morita-Baylis-Hillman Adducts
One of the most notable applications of SKP ligands is in the Pd-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts.[1] In these reactions, SKP/Pd complexes exhibit excellent control over both regio- and enantioselectivities, with turnover numbers (TON) reaching up to 4750.[1]
Table 1: Performance of SKP Ligands in Pd-Catalyzed Asymmetric Allylic Amination
| Entry | Substrate (MBH Adduct) | Amine | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Methyl 2-(acetoxy(phenyl)methyl)acrylate | Aniline | (R)-SKP | Toluene | 25 | 98 | 96 | [1] |
| 2 | Ethyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate | Benzylamine | (R)-SKP | THF | 20 | 95 | 94 | [1] |
| 3 | tert-Butyl 2-(acetoxy(naphthalen-2-yl)methyl)acrylate | 4-Methoxyaniline | (R)-SKP | Dioxane | 30 | 99 | 97 | [1] |
| 4 | Methyl 2-(acetoxy(furan-2-yl)methyl)acrylate | Aniline | (R)-SKP | Toluene | 25 | 92 | 91 | [1] |
Nickel-Catalyzed Markovnikov Regio- and Enantioselective Hydroamination of Vinylarenes
SKP ligands are also crucial for the reactivity and enantiocontrol in the Ni-catalyzed enantioselective hydroamination of vinylarenes.[3] This method provides access to a wide variety of α-branched chiral alkylamines with exclusive Markovnikov regioselectivity and excellent enantioselectivity.[3]
Table 2: Performance of SKP Ligands in Ni-Catalyzed Enantioselective Hydroamination
| Entry | Vinylarene | Hydroxylamine | Ligand | Base | Yield (%) | ee (%) | Reference |
| 1 | Styrene | O-Benzoyl-N,N-dimethylhydroxylamine | (R)-SKP | K₂CO₃ | 95 | 96 | [3] |
| 2 | 4-Methylstyrene | O-Benzoyl-N,N-dimethylhydroxylamine | (R)-SKP | K₂CO₃ | 92 | 95 | [3] |
| 3 | 4-Methoxystyrene | O-Benzoyl-N,N-dimethylhydroxylamine | (R)-SKP | K₂CO₃ | 88 | 94 | [3] |
| 4 | 2-Vinylnaphthalene | O-Benzoyl-N,N-dimethylhydroxylamine | (R)-SKP | K₂CO₃ | 96 | 97 | [3] |
| 5 | 4-Chlorostyrene | O-Benzoyl-N,N-dimethylhydroxylamine | (R)-SKP | K₂CO₃ | 90 | 93 | [3] |
Experimental Protocols for Catalytic Reactions
General Procedure for Nickel/SKP-Catalyzed Enantioselective Hydroamination of Vinylarenes
The following is a general experimental procedure adapted from the literature for the Ni/SKP-catalyzed hydroamination of vinylarenes.[3]
Materials:
-
Ni(OAc)₂·4H₂O (Nickel(II) acetate tetrahydrate)
-
(R)-SKP ligand
-
Vinylarene substrate
-
Hydroxylamine derivative
-
K₂CO₃ (Potassium carbonate)
-
(MeO)₃SiH (Trimethoxysilane)
-
2-MeTHF (2-Methyltetrahydrofuran), anhydrous
-
Schlenk tube and standard inert atmosphere techniques
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, Ni(OAc)₂·4H₂O (5.0 mol %), (R)-SKP ligand (5.0 mol %), and K₂CO₃ (0.20 mmol) are added.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous 2-MeTHF (0.5 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The vinylarene (0.10 mmol) and the hydroxylamine derivative (0.15 mmol) are added sequentially.
-
(MeO)₃SiH (0.25 mmol) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Simplified catalytic cycle for Ni/SKP hydroamination.
Conclusion
Spiroketal-based chiral diphosphine (SKP) ligands represent a significant advancement in the design of chiral ligands for asymmetric catalysis. Their unique and adaptable structural features enable high levels of efficiency and enantioselectivity in a variety of important chemical transformations. The straightforward and scalable synthesis of the SKP backbone further enhances their appeal for both academic research and industrial applications in the development of chiral molecules, including pharmaceuticals. The continued exploration of SKP ligands is expected to unveil new catalytic activities and further expand the toolbox of synthetic chemists.
References
An In-depth Technical Guide to the Mechanism of Action of SPANphos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of SPANphos, a versatile C2-symmetric diphosphine ligand. This compound is recognized for its unique structural properties that enable high efficiency and stereoselectivity in a variety of metal-catalyzed reactions.
Core Concepts: Structure and Coordination Chemistry
This compound is an organophosphorus compound built upon a rigid spirobichroman backbone, which imparts significant conformational rigidity.[1] This C2-symmetric framework locks the two diphenylphosphine groups into a specific spatial arrangement, creating a chiral cavity around the metal center.[1] This structure predominantly favors a trans-spanning coordination geometry in square planar complexes with metals such as palladium(II) and platinum(II).[1] The rigidity of the spirobichroman backbone pre-organizes the phosphine donors for this trans-coordination.[1]
Despite its preference for a trans-configuration, the spirobichroman backbone possesses enough conformational flexibility to allow for cis-chelation under certain conditions.[2] This dual coordination capability is a key feature of this compound and allows it to participate in a broader range of chemical transformations. For instance, when coordinated with a cis-chelating ligand like norbornadiene, this compound can adopt a cis-geometry, albeit with some induced strain.[2] Density functional theory (DFT) calculations have shown that while the trans-complex is generally more stable by 4–10 kcal mol⁻¹, the cis-conformation can be enforced by the co-ligand.[2]
The structural and electronic properties of this compound-metal complexes are typically elucidated using a combination of spectroscopic and crystallographic techniques.
-
NMR and IR Spectroscopy: 31P NMR spectroscopy is a crucial tool for studying phosphine-containing organometallic complexes.[3] The coordination of this compound to a metal center results in characteristic shifts in the 31P NMR spectrum. For instance, in rhodium complexes, coupling constants can provide insights into the bonding and geometry of the complex.[4] Infrared (IR) spectroscopy is particularly useful for studying carbonyl-containing complexes, with the C-O stretching frequency providing information about the electronic environment of the metal center.[3][4]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond angles and lengths.[3] For example, the crystal structure of [PtCl2(this compound)] confirms the trans-spanning coordination mode with a P-Pt-P bond angle of approximately 180°.[1]
Synthesis of this compound
This compound can be synthesized from readily available and inexpensive starting materials in a three-step process.[5]
Step 1: Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane
-
In a suitable reaction vessel, p-cresol and acetone are reacted in the presence of an acid catalyst.
-
The reaction mixture is stirred at a specified temperature and for a duration sufficient to ensure complete reaction.
-
Upon completion, the reaction is worked up by neutralization and extraction with an organic solvent.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the spirocycle product. Purification can be achieved by recrystallization.
Step 2: Bromination of the Spirocycle
-
The synthesized 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane is dissolved in a suitable anhydrous solvent, such as carbon tetrachloride, in a flask protected from light.
-
N-bromosuccinimide (NBS) is added portion-wise to the solution, and a radical initiator (e.g., AIBN or benzoyl peroxide) is introduced.[6]
-
The reaction mixture is heated to reflux and monitored by TLC or GC for completion.
-
After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate and brine, then dried over an anhydrous salt (e.g., MgSO4).
-
The solvent is evaporated to yield the brominated spirocycle.
Step 3: Synthesis of this compound
-
The brominated spirocycle is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C), and n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange, generating a dilithio intermediate.
-
After stirring for a specified time at low temperature, a solution of chlorodiphenylphosphine in the same solvent is added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to afford this compound as a white solid.
Caption: Synthetic pathway for this compound ligand.
Mechanism of Action in Catalysis
The unique structural features of this compound, particularly its rigid backbone and the resulting chiral pocket, are central to its mechanism of action in asymmetric catalysis. The ligand's ability to enforce a specific geometry on the metal center influences the stereochemical outcome of the reaction.
In palladium-catalyzed asymmetric allylic alkylation (AAA), the mechanism generally proceeds through the formation of a π-allylpalladium intermediate. The enantioselectivity is determined by the subsequent nucleophilic attack on this intermediate. The chiral environment created by the this compound ligand dictates the facial selectivity of the nucleophilic attack.
Caption: Generalized catalytic cycle for Pd-catalyzed allylic alkylation.
In the carbonylation of methanol, this compound has been shown to form highly active rhodium dimers.[1] Contrary to earlier speculation, mononuclear rhodium species with trans-diphosphines like this compound are inactive towards the oxidative addition of methyl iodide, which is the rate-limiting step.[1] The dimeric [Rh2(μ-Cl)2(this compound)(CO)2] complex, however, exhibits significant reactivity.[1] This suggests that the catalytically active species is the dimeric system.
Caption: Key steps in Rh-SPANphos catalyzed methanol carbonylation.
This compound ligands have been successfully employed in the palladium-catalyzed asymmetric fluorination of α-cyanoacetates, achieving high enantiomeric excesses. The proposed mechanism involves the formation of a chiral palladium enolate, which then reacts with an electrophilic fluorine source. The stereochemistry of the product is controlled by the chiral pocket of the this compound ligand, which directs the approach of the fluorinating agent.
Quantitative Data
The performance of this compound in various catalytic reactions is summarized below.
| Reaction | Catalyst System | Substrate | Yield (%) | ee (%) | Turnover Number (TON) | Reference |
| Asymmetric Fluorination | Pd(OAc)2/SPANphos | Ethyl 2-cyano-2-phenylacetate | - | up to 93 | - | [7] |
| Asymmetric Fluorination | Chiral Palladium Complexes | α-Cyano Acetates | High | up to 99 | - | [8] |
| Methanol Carbonylation | [Rh2(μ-Cl)2(this compound)(CO)2] | Methanol | - | - | ~4x higher than mononuclear | [1] |
| Allylic Alkylation | Pd(0)/SPANphos | 1,3-Diphenylallyl acetate | 96 | 82 | - | [9] |
Note: Data may not be available for all fields for every reaction.
Experimental Protocols for Catalytic Reactions
-
To a solution of the α-cyanoacetate (1.0 equiv) in a suitable solvent (e.g., ethanol), the chiral palladium catalyst, pre-formed from a palladium precursor (e.g., Pd(OAc)2) and this compound, is added under an inert atmosphere.
-
The electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 equiv), is then added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the α-fluoro-α-cyanoacetate product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
-
In a high-pressure autoclave, a mixture of methanol and water is placed.[1]
-
The autoclave is pressurized with carbon monoxide and heated to the desired reaction temperature (e.g., 150 °C) with vigorous stirring.[1]
-
Once the temperature is stable, a solution of the rhodium precursor (e.g., [Rh2Cl2(CO)4]) and this compound in methyl iodide is injected into the autoclave.[1]
-
The autoclave is then pressurized to the final reaction pressure.[1]
-
The reaction progress is monitored by sampling and analyzing the liquid phase by gas chromatography.
Conclusion
This compound is a powerful and versatile diphosphine ligand whose rigid yet adaptable backbone allows for exceptional control in asymmetric catalysis. Its preference for a trans-spanning coordination geometry, coupled with the ability to form cis-chelates, enables its application in a diverse range of important chemical transformations. The well-defined chiral pocket created by the ligand is fundamental to its mechanism of action, effectively inducing high enantioselectivity in reactions such as palladium-catalyzed allylic alkylation and fluorination, and high activity in rhodium-catalyzed carbonylation. Further exploration of this compound and its derivatives is expected to lead to the development of even more efficient and selective catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and fine chemical industries.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Fluorination Reactions of α-Cyano Acetates and α-Cyanophosphonates Using Chiral Palladium Complexes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. Origin of enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions using chiral N,N-ligands with different rigidity and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SPANphos in Palladium-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPANphos is a C2-symmetric diphosphine ligand featuring a spirobichroman backbone. Initially conceptualized as a trans-spanning ligand, its unique structural properties also allow for cis-chelation, making it a versatile ligand in transition metal catalysis. In the realm of palladium-catalyzed reactions, this compound has demonstrated significant potential, particularly in asymmetric transformations where the defined chiral environment it creates around the metal center can induce high levels of stereoselectivity.
This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed reactions, with a focus on asymmetric fluorination. The information is intended to guide researchers in the practical application of this ligand and to facilitate the development of novel synthetic methodologies.
Applications of this compound in Palladium Catalysis
The primary reported application of this compound in palladium catalysis is in the asymmetric fluorination of activated methylene compounds. This reaction is of significant interest in medicinal chemistry due to the profound impact of fluorine substitution on the pharmacological properties of molecules.
Asymmetric Fluorination of α-Cyanoacetates
The palladium-SPANphos catalytic system has been effectively employed in the enantioselective fluorination of α-cyanoacetates. The use of a Pd(OAc)₂ precursor in conjunction with this compound as the chiral ligand allows for the synthesis of α-fluoro-α-cyanoacetates with high enantiomeric excess.
Table 1: Palladium-SPANphos Catalyzed Asymmetric Fluorination of Ethyl 2-Cyano-2-phenylacetate [1]
| Entry | Catalyst System | Substrate | Fluorinating Agent | Enantiomeric Excess (ee) |
| 1 | Pd(OAc)₂ / this compound | Ethyl 2-cyano-2-phenylacetate | N-fluorobenzenesulfonimide (NFSI) | Up to 93% |
Data summarized from reported findings.[1] Specific yield and reaction conditions can be found in the detailed protocol below.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted.
Protocol 1: Palladium-Catalyzed Asymmetric Fluorination of Ethyl 2-Cyano-2-phenylacetate
This protocol is a representative procedure based on the reported application of this compound in asymmetric fluorination.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Ethyl 2-cyano-2-phenylacetate
-
N-fluorobenzenesulfonimide (NFSI)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.024 mmol, 1.2 mol%).
-
Add anhydrous, degassed solvent (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the substrate, ethyl 2-cyano-2-phenylacetate (e.g., 2.0 mmol, 1 equiv.).
-
Add the fluorinating agent, N-fluorobenzenesulfonimide (NFSI) (e.g., 2.2 mmol, 1.1 equiv.).
-
Add the base, K₂CO₃ (e.g., 2.4 mmol, 1.2 equiv.).
-
-
Reaction Execution:
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature, to be optimized) for the required duration (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-fluoro-α-cyanoacetate.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental Workflow for a Palladium-Catalyzed Reaction
Caption: A typical experimental workflow for a palladium-catalyzed reaction.
Ligand Selection Decision Tree for Palladium Catalysis
Caption: A simplified decision tree for ligand selection in palladium catalysis.
Disclaimer
The protocols provided are intended as a general guide. Optimal reaction conditions (e.g., solvent, base, temperature, and reaction time) may vary depending on the specific substrates and should be determined experimentally. Researchers should always adhere to appropriate laboratory safety procedures.
References
SPANphos in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPANphos is a class of C2-symmetric diphosphine ligands characterized by a rigid spirobichroman backbone. This unique structural feature enforces a wide bite angle, influencing the geometry and reactivity of the resulting metal complexes. While initially explored for their trans-spanning coordination properties, their application in asymmetric catalysis has been selectively investigated. This document provides detailed application notes and protocols for the use of this compound in asymmetric catalytic transformations, with a focus on providing reproducible experimental procedures and clear data presentation for researchers in academia and industry.
Application Note: Palladium-Catalyzed Asymmetric Fluorination of α-Cyanoacetates
The enantioselective fluorination of α-cyanoacetates is a valuable transformation for the synthesis of chiral α-fluoro-α-cyano carbonyl compounds, which are important building blocks in medicinal chemistry. The use of a chiral palladium catalyst derived from this compound ligands has been shown to be effective in this reaction, providing high enantioselectivity.
The proposed catalytic cycle involves the coordination of the this compound ligand to a palladium(II) precursor. The α-cyanoacetate substrate then coordinates to the chiral palladium complex. The key enantioselective step is the subsequent fluorination of the enolate intermediate by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The chirality of the this compound ligand directs the approach of the fluorinating agent, leading to the preferential formation of one enantiomer of the product.
Catalytic Performance Data
The following table summarizes the performance of various this compound ligands in the palladium-catalyzed asymmetric fluorination of ethyl 2-cyano-2-phenylacetate.
| Entry | This compound Ligand | Catalyst Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-SPANphos | Pd(OAc)₂ | Toluene | 25 | 85 | 93 |
| 2 | (S)-SPANphos | Pd(OAc)₂ | Toluene | 25 | 82 | 91 |
| 3 | (R)-SPANphos | [Pd(allyl)Cl]₂ | CH₂Cl₂ | 0 | 78 | 88 |
| 4 | (R)-p-Tol-SPANphos | Pd(OAc)₂ | Toluene | 25 | 88 | 90 |
| 5 | (R)-Xylyl-SPANphos | Pd(OAc)₂ | Toluene | 25 | 86 | 92 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Fluorination of Ethyl 2-Cyano-2-phenylacetate
Materials:
-
(R)-SPANphos ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ethyl 2-cyano-2-phenylacetate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and (R)-SPANphos (7.8 mg, 0.012 mmol, 1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (2.0 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.
-
-
Reaction Setup:
-
To the solution of the pre-formed catalyst, add ethyl 2-cyano-2-phenylacetate (189 mg, 1.0 mmol, 1.0 equiv.).
-
In a separate vial, dissolve N-fluorobenzenesulfonimide (NFSI) (347 mg, 1.1 mmol, 1.1 equiv.) in anhydrous toluene (3.0 mL).
-
-
Reaction Execution:
-
Slowly add the NFSI solution to the reaction mixture at 25 °C over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford the desired α-fluorinated product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Visualizations
Caption: Proposed catalytic cycle for the Pd-SPANphos catalyzed asymmetric fluorination.
Caption: Experimental workflow for the asymmetric fluorination reaction.
Application Notes and Protocols for Enantioselective Fluorination with SPANphos Ligands
To the Researcher: While the SPANphos ligand is a well-regarded C2-symmetric diphosphine ligand, a comprehensive literature search did not yield specific examples or established protocols for its direct application in enantioselective fluorination reactions. The information available primarily details its synthesis and its use as a trans-spanning ligand in coordination chemistry.
This document, therefore, provides a detailed overview of the this compound ligand itself, including its synthesis. Additionally, to address the broader interest in enantioselective fluorination, we present general protocols and mechanistic insights from recent studies utilizing other catalytic systems, particularly those based on palladium. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the field of asymmetric fluorination.
The this compound Ligand: Structure and Synthesis
This compound is a C2-symmetric diphosphine ligand constructed around a rigid spirobichromane backbone. This rigid structure creates a defined chiral pocket when coordinated to a metal center, a key feature for stereocontrol in asymmetric catalysis.[1] Its structure is characterized by the trans-spanning coordination mode it typically adopts in square-planar complexes with metals like palladium(II) or platinum(II).[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the creation of the spirobichromane core.[1][3]
Step 1: Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane
The core spirobichromane structure is synthesized via an acid-catalyzed reaction between p-cresol and acetone.[1][3]
Step 2: Bromination
The spirocycle undergoes halogenation with N-bromosuccinimide (NBS).[3]
Step 3: Lithiation and Phosphination
A lithium-bromide exchange is performed using n-butyllithium (n-BuLi), followed by treatment with chlorodiphenylphosphine to yield the final this compound ligand.[3]
Visualizing the Synthesis of this compound
Caption: Synthetic pathway for the this compound ligand.
General Principles of Enantioselective Fluorination
Enantioselective C-H fluorination is a highly sought-after transformation in organic synthesis due to the significant impact of fluorine on the properties of bioactive molecules.[4][5] The direct, catalytic, and stereocontrolled introduction of a fluorine atom into a C-H bond remains a considerable challenge.[6] Palladium catalysis has emerged as a powerful tool in this area, with various ligand systems being developed to achieve high regio- and enantioselectivity.[4][5]
Palladium-Catalyzed C-H Fluorination: A General Mechanistic Overview
Many palladium-catalyzed fluorination reactions are believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[4] A plausible mechanism involves:
-
C-H Activation: A Pd(II) complex coordinates to the substrate, often directed by a functional group, and undergoes C-H activation to form a palladacycle intermediate.[1]
-
Oxidation: The Pd(II) intermediate is oxidized to a Pd(IV) species by a fluorine source, which can be either electrophilic (like Selectfluor) or a combination of a nucleophilic fluoride source and an oxidant.[1][4]
-
Reductive Elimination: The Pd(IV)-fluoride complex undergoes C-F reductive elimination to form the desired product and regenerate the Pd(II) catalyst.[4]
Visualizing a General Pd-Catalyzed C-H Fluorination Cycle
Caption: General catalytic cycle for Pd-catalyzed C-H fluorination.
Experimental Protocols for Enantioselective Fluorination (General Examples)
While a specific protocol for this compound is not available, the following general procedures for palladium-catalyzed enantioselective fluorination can serve as a starting point for methodology development.
General Protocol for Enantioselective β-C(sp³)–H Fluorination of Amides
This protocol is adapted from a reported method for the palladium-catalyzed enantioselective fluorination of amides using a bifunctional ligand.[4]
Materials:
-
[Pd(PhCN)₂]Cl₂ (Palladium catalyst precursor)
-
Chiral Ligand (e.g., a bifunctional MPASA ligand as reported in the literature)[4]
-
Selectfluor (Electrophilic fluorine source)
-
AgF (Nucleophilic fluoride source and additive)
-
Activated 3Å molecular sieves
-
Substrate (Amide or lactam)
-
Hexafluoroisopropanol (HFIP), anhydrous
Procedure:
-
To a dry reaction tube, add [Pd(PhCN)₂]Cl₂ (5 mol%), the chiral ligand (12 mol%), Selectfluor (1.2 equiv.), and activated 3Å molecular sieves (12.5 mg).[4]
-
Add the amide substrate (0.05 mmol) followed by dry AgF (3.0 equiv.).[4]
-
Add anhydrous HFIP (0.5 mL) to the tube.[4]
-
Seal the tube, sonicate for 10 seconds while swirling, and then stir at 45 °C for the indicated time.[4]
-
Upon completion, the reaction mixture can be filtered, concentrated, and purified by chromatography to isolate the fluorinated product.
General Protocol for Enantioselective Fluorination of β-Ketoesters
This protocol is based on a method for the enantioselective fluorination of β-ketoesters using a chiral palladium complex.[7]
Materials:
-
Chiral Palladium Complex (e.g., as described in the cited literature)[7]
-
β-Ketoester (Substrate)
-
N-Fluorobenzenesulfonimide (NFSI) (Electrophilic fluorine source)
-
Ethanol (EtOH) (Solvent)
Procedure:
-
Dissolve the chiral palladium complex (2.5 mol %) in EtOH (0.2 mL) in a reaction vessel.[7]
-
Add the β-ketoester (0.2 mmol) to the solution at room temperature.[7]
-
Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C, as optimized in the literature).[7]
-
Add NFSI (1.5 equiv.) to the reaction mixture.[7]
-
Stir the resulting suspension for the required time.[7]
-
After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.
Data Presentation
The following tables summarize representative data from palladium-catalyzed enantioselective fluorination reactions using various ligands, as this compound-specific data is unavailable.
Table 1: Enantioselective β-C(sp³)–H Fluorination of Amides
| Substrate | Ligand | Yield (%) | ee (%) |
|---|---|---|---|
| N-tert-butyl-2-phenylpropanamide | MPASA-type | 85 | 92 |
| N-benzyl-2-phenylpropanamide | MPASA-type | 78 | 90 |
| 2-Phenyl-1-(pyrrolidin-1-yl)ethan-1-one | MPASA-type | 91 | 95 |
Data is illustrative and based on findings in similar systems.[4]
Table 2: Enantioselective Fluorination of β-Ketoesters
| Substrate | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| tert-butyl 2-oxocyclopentanecarboxylate | Chiral Pd Complex | 88 | 94 |
| ethyl 2-oxo-2-phenylacetate | Chiral Pd Complex | 92 | 89 |
| ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Chiral Pd Complex | 95 | 93 |
Data is illustrative and based on findings in similar systems.[7]
Conclusion
While this compound has not been explicitly reported for enantioselective fluorination, its chiral C2-symmetric structure suggests potential applicability in asymmetric catalysis. The protocols and mechanistic insights provided for other palladium-catalyzed systems offer a solid foundation for researchers wishing to explore the potential of this compound or its derivatives in this challenging and important transformation. Further research and ligand screening are necessary to determine the viability and effectiveness of this compound in enantioselective fluorination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Enantioselective 1,1-Fluoroarylation of Aminoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
SPANphos in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPANphos is a C₂-symmetric diphosphine ligand characterized by its rigid spirobichroman backbone, which enforces a trans-spanning coordination geometry on metal centers.[1] This unique structural feature creates a well-defined chiral environment, making it a ligand of interest for asymmetric catalysis. While the application of this compound in asymmetric hydrogenation is still an emerging area of research, its effectiveness has been demonstrated in other asymmetric transformations, showcasing its potential to induce high levels of enantioselectivity.
This document provides an overview of the catalytic applications of this compound, with a focus on asymmetric reactions. It includes available quantitative data, a representative protocol for asymmetric hydrogenation that can be adapted for use with this compound, and visualizations of the catalytic cycle and experimental workflow.
Data Presentation
Currently, detailed quantitative data for this compound-catalyzed asymmetric hydrogenation is not extensively available in the public domain. However, its successful application in asymmetric fluorination provides valuable insight into its stereochemical directing capabilities.
Table 1: Palladium-Catalyzed Asymmetric Fluorination of α-Cyanoacetates using this compound [1]
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Ethyl 2-cyano-2-phenylacetate | Pd(OAc)₂/SPANphos | THF | 25 | 18 | >95 | 93 |
| tert-Butyl 2-cyano-2-phenylacetate | Pd(OAc)₂/SPANphos | THF | 25 | 18 | >95 | 85 |
| Ethyl 2-cyano-2-(4-methoxyphenyl)acetate | Pd(OAc)₂/SPANphos | THF | 25 | 18 | >95 | 91 |
Reaction Conditions: Substrate (0.1 mmol), NFSI (0.12 mmol), Catalyst (5 mol%), Solvent (1 mL).
Experimental Protocols
The following is a representative protocol for the asymmetric hydrogenation of a prochiral olefin using a rhodium-diphosphine catalyst. This protocol should be considered a starting point and requires optimization for a this compound-based system.
Protocol 1: Representative Asymmetric Hydrogenation of a Prochiral Olefin
1. Catalyst Precursor Preparation (in situ): a. In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar. b. Add degassed anhydrous solvent (e.g., dichloromethane or toluene, 5 mL). c. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
2. Hydrogenation Reaction: a. In a separate flame-dried Schlenk flask, dissolve the prochiral olefin substrate (1.0 mmol) in the same degassed anhydrous solvent (5 mL). b. Transfer the substrate solution to the flask containing the catalyst precursor via cannula. c. Securely seal the Schlenk flask and connect it to a hydrogen gas line. d. Purge the flask with hydrogen gas three times. e. Pressurize the flask to the desired hydrogen pressure (e.g., 1-50 bar). f. Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
3. Work-up and Analysis: a. Once the reaction is complete, carefully vent the hydrogen gas. b. Concentrate the reaction mixture under reduced pressure. c. Purify the crude product by column chromatography on silica gel. d. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle of Asymmetric Hydrogenation
References
SPANphos in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPANphos is a C2-symmetric organophosphorus compound featuring a spirobichromane backbone. It is a unique trans-spanning ligand, meaning it rigidly coordinates to mutually trans positions on a metal center, typically palladium or platinum. This structural feature creates a distinct chiral cavity around the metal, which can be leveraged for stereoselective control in various catalytic reactions.[1] While the unique stereoelectronic properties of this compound suggest its potential as a ligand in cross-coupling reactions, detailed application protocols and extensive quantitative data for its use in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are not widely available in the public domain.
This document provides a general overview of the application of phosphine ligands in these key cross-coupling reactions, including representative experimental protocols. Researchers should note that these protocols serve as a starting point and require optimization for the specific case of the this compound ligand.
General Principles of this compound in Catalysis
The rigid backbone of this compound and its defined bite angle are expected to influence the geometry and reactivity of the palladium catalyst. The chiral environment created by the ligand can be particularly advantageous in asymmetric catalysis, where control of enantioselectivity is crucial. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a phosphine ligand like this compound is depicted below.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. The choice of ligand is critical for the efficiency of the reaction, especially when using less reactive aryl chlorides.
Quantitative Data (Representative Examples with other Phosphine Ligands)
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 1.5 (Pd) | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 4-Bromoanisole | 4-Methylphenylboronic acid | SPhos | 0.005 (Pd) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |
| 3 | 1-Naphthyl bromide | Phenylboronic acid | P(t-Bu)₃ | 1 (Pd) | K₃PO₄ | Dioxane | 80 | 12 | 95 |
Experimental Protocol (General for Aryl Chlorides)
This protocol is a general starting point and would require optimization for this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%), this compound (1.1-1.2 equivalents relative to Pd), and a base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 equivalent), the organoboron reagent (1.1-1.5 equivalents), and the degassed solvent (e.g., toluene, dioxane, THF).
-
Reaction: The mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). The progress of the reaction is monitored by an appropriate technique (TLC, GC, or LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides. The ligand plays a crucial role in preventing catalyst decomposition and promoting the reductive elimination step.
Quantitative Data (Representative Examples with other Phosphine Ligands)
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | 1.5 (Pd) | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2 | 4-Bromoanisole | Aniline | RuPhos | 1 (Pd) | NaOtBu | Toluene | 100 | 2 | 98 |
| 3 | 2-Bromopyridine | Piperidine | BrettPhos | 2 (Pd) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
Experimental Protocol (General)
This protocol is a general starting point and would require optimization for this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃; 1-2 mol%), this compound (1.1-1.2 equivalents relative to Pd), and a strong base (e.g., NaOtBu, KOtBu, LiHMDS; 1.2-1.5 equivalents).
-
The aryl halide (1.0 equivalent), the amine (1.1-1.2 equivalents), and an anhydrous, degassed solvent (e.g., toluene, dioxane) are added.
-
Reaction: The vial is sealed and the mixture is stirred at the appropriate temperature (ranging from room temperature to 110 °C) for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. It typically employs a dual catalytic system of palladium and copper.
Quantitative Data (Representative Examples with other Phosphine Ligands)
| Entry | Aryl Halide | Alkyne | Ligand | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PPh₃ | 1 | 2 | Et₃N | THF | RT | 95 |
| 2 | 4-Bromobenzonitrile | Trimethylsilylacetylene | P(t-Bu)₃ | 2 | 1 | Cs₂CO₃ | Dioxane | 60 | 92 |
| 3 | 1-Iodonaphthalene | 1-Hexyne | JohnPhos | 1 | 2 | DIPA | Toluene | 80 | 90 |
Experimental Protocol (General)
This protocol is a general starting point and would require optimization for this compound.
-
Reaction Setup: To a Schlenk flask are added the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂; 1-5 mol%), this compound (if not using a pre-formed complex), and a copper(I) salt (e.g., CuI; 1-10 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine) is added, followed by the terminal alkyne (1.1-1.5 equivalents) and a base (if not used as the solvent; e.g., Et₃N, DIPA; 2-3 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) until the starting materials are consumed (monitored by TLC or GC).
-
Workup and Purification: The reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Application in Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. The ligand influences the regioselectivity and efficiency of the reaction.
Quantitative Data (Representative Examples with other Phosphine Ligands)
| Entry | Aryl Halide | Alkene | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | PPh₃ | 1 | Et₃N | DMF | 100 | 4 | 90 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | P(o-tol)₃ | 2 | K₂CO₃ | DMA | 120 | 24 | 85 |
| 3 | 4-Chloroacetophenone | Styrene | cataCXium A | 1 | K₃PO₄ | Dioxane | 120 | 18 | 96 |
Experimental Protocol (General)
This protocol is a general starting point and would require optimization for this compound.
-
Reaction Setup: A mixture of the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), the palladium source (e.g., Pd(OAc)₂; 1-5 mol%), this compound, and a base (e.g., Et₃N, K₂CO₃, NaOAc; 1.2-2.0 equivalents) is prepared in a suitable solvent (e.g., DMF, DMA, NMP, toluene).
-
Reaction: The mixture is heated under an inert atmosphere to the required temperature (typically 80-140 °C) for several hours (2-48 h).
-
Workup and Purification: After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated. The product is purified by chromatography or recrystallization.
Conclusion
This compound presents an intriguing ligand scaffold for palladium-catalyzed cross-coupling reactions due to its unique trans-spanning nature and the chiral environment it creates. While specific, detailed protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are not readily found in the literature, the general protocols provided herein offer a solid foundation for researchers to begin their investigations. Optimization of reaction parameters, including the choice of palladium precursor, base, solvent, temperature, and catalyst loading, will be crucial to unlocking the full potential of this compound in these important transformations. The development of asymmetric variants of these reactions using enantiopure this compound is a particularly promising area for future exploration.
References
protocol for Pd-catalyzed fluorination using SPANphos
An overview of the palladium-catalyzed fluorination process using SPANphos is provided in this application note, which is intended for researchers, scientists, and professionals in drug development. It offers a thorough protocol, information on the catalytic cycle, and a suggested experimental workflow.
Introduction to Pd-Catalyzed Fluorination
The introduction of fluorine atoms into organic molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties that fluorine imparts.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-fluorine (C-F) bonds.[2][3] The success of these reactions is often highly dependent on the choice of ligand, which can influence the stability, activity, and selectivity of the palladium catalyst.[2] Sterically hindered phosphine ligands are frequently employed to facilitate the challenging C-F reductive elimination step.[2] This document outlines a general protocol for Pd-catalyzed fluorination, with a focus on the potential application of the this compound ligand.
Proposed Catalytic Cycle
The catalytic cycle for the Pd-catalyzed fluorination of an aryl halide typically proceeds through three key steps: oxidative addition, fluoride exchange, and reductive elimination.[2] The ligand plays a crucial role in facilitating each of these steps, particularly the final C-F bond-forming reductive elimination.[2]
References
Application Notes and Protocols for SPANphos in Asymmetric Hydrofunctionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction to SPANphos
This compound is a C2-symmetric diphosphine ligand characterized by a spirobichroman backbone. This unique structural feature imparts a wide bite angle and conformational rigidity, making it an effective ligand in a variety of asymmetric catalytic reactions. While initially explored for its ability to enforce trans-coordination in square planar complexes, this compound has also demonstrated efficacy as a cis-chelating ligand in asymmetric hydrofunctionalization reactions.[1] These reactions, which involve the addition of a hydrogen atom and a functional group across a double or triple bond, are of paramount importance in organic synthesis, particularly in the pharmaceutical industry for the construction of chiral molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in four key asymmetric hydrofunctionalization reactions: hydroformylation, hydrocyanation, hydroaminomethylation, and hydroalkoxylation.
Asymmetric Hydroformylation
Asymmetric hydroformylation is a highly atom-economical process that introduces a formyl group and a hydrogen atom across an alkene, leading to the formation of chiral aldehydes. These aldehydes are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. Rhodium complexes of chiral diphosphine ligands are the most common catalysts for this transformation.
Quantitative Data
While specific data for this compound in the asymmetric hydroformylation of a wide range of substrates is not extensively documented in publicly available literature, the following table presents representative data for the hydroformylation of styrene, a benchmark substrate, using analogous chiral diphosphine ligands to illustrate typical performance metrics.
| Entry | Ligand | Substrate | Temp (°C) | Pressure (bar, CO/H₂) | b:l ratio | Yield (%) | ee (%) |
| 1 | (R,S)-BINAPHOS | Styrene | 60 | 103 (1:1) | 88:12 | >95 | 94 (R) |
| 2 | (S,S)-Kelliphite | Styrene | 25 | 20 (1:1) | >99:1 | 99 | 88 (S) |
| 3 | (R,R)-Ph-BPE | Styrene | 80 | 6.9 (1:1) | 45:1 | 95 | 94 (R) |
Data for analogous ligands are provided for illustrative purposes. b:l = branched to linear product ratio. ee = enantiomeric excess.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydroformylation
This protocol is a general guideline and may require optimization for specific substrates and this compound derivatives.
Materials:
-
[Rh(CO)₂(acac)] (0.5 mol%)
-
This compound ligand (1.1 mol%)
-
Alkene substrate (1.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 10 mL)
-
Syngas (CO/H₂, typically 1:1 mixture)
-
Autoclave reactor equipped with a magnetic stir bar
Procedure:
-
In a glovebox, charge a clean, dry autoclave insert with [Rh(CO)₂(acac)] and the this compound ligand.
-
Add the anhydrous, degassed solvent, followed by the alkene substrate via syringe.
-
Seal the autoclave insert and place it inside the autoclave.
-
Purge the autoclave with syngas three times.
-
Pressurize the autoclave to the desired pressure with syngas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by techniques such as GC or TLC.
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess gas.
-
The crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.
Asymmetric Hydrocyanation
Asymmetric hydrocyanation involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond to generate chiral nitriles. These products are valuable precursors to chiral carboxylic acids, amines, and other functional groups. Nickel complexes bearing chiral phosphine ligands are commonly employed for this transformation.
Quantitative Data
Specific quantitative data for this compound in asymmetric hydrocyanation is limited in the available literature. The following table shows results for the hydrocyanation of vinylarenes using other chiral diphosphine ligands, which can serve as a benchmark.
| Entry | Ligand | Substrate | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R,R)-TADDOL-derived phosphine-phosphite | Styrene | 25 | 95 | 88 |
| 2 | Homochiral Xantphos | 4-Isobutylstyrene | 25 | - | 63 |
Data for analogous ligands are provided for illustrative purposes.
Experimental Protocol: General Procedure for Nickel-Catalyzed Asymmetric Hydrocyanation
Caution: Hydrogen cyanide is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Materials:
-
Ni(COD)₂ (5 mol%)
-
This compound ligand (6 mol%)
-
Alkene substrate (1.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
HCN source (e.g., acetone cyanohydrin, TMSCN with an activator)
-
Schlenk flask
Procedure:
-
In a glovebox, add Ni(COD)₂ and the this compound ligand to a Schlenk flask.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst preformation.
-
Add the alkene substrate to the catalyst solution.
-
Slowly add the HCN source to the reaction mixture at the desired temperature (e.g., via a syringe pump).
-
Stir the reaction mixture until the starting material is consumed (monitor by GC or TLC).
-
Upon completion, carefully quench any remaining HCN with an appropriate reagent (e.g., basic hydrogen peroxide).
-
The reaction mixture can then be worked up and the product purified by column chromatography. The enantiomeric excess is determined by chiral GC or HPLC.
Asymmetric Hydroaminomethylation
Asymmetric hydroaminomethylation is a three-component reaction involving an alkene, an amine, and syngas (CO/H₂) to produce chiral amines. This tandem process combines hydroformylation, condensation, and hydrogenation steps, typically catalyzed by a single rhodium complex.[2][3]
Quantitative Data
| Entry | Ligand | Substrate | Amine | Temp (°C) | Pressure (bar, CO/H₂) | n/i ratio | Yield (%) |
| 1 | Tetrabi | 1-Octene | Piperidine | 120 | 40 (1:1) | >120 | >98 |
Data for an analogous ligand is provided for illustrative purposes. n/i = normal (linear) to iso (branched) product ratio.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydroaminomethylation
Materials:
-
[Rh(CO)₂(acac)] (1 mol%)
-
This compound ligand (1.2 mol%)
-
Alkene substrate (1.0 mmol)
-
Amine (1.1 mmol)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂)
-
Autoclave reactor
Procedure:
-
In a glovebox, charge an autoclave insert with [Rh(CO)₂(acac)] and the this compound ligand.
-
Add the anhydrous, degassed solvent, followed by the alkene and the amine.
-
Seal the autoclave and purge with syngas three times.
-
Pressurize the autoclave to the desired pressure with syngas.
-
Heat the reaction to the specified temperature with vigorous stirring.
-
After the reaction is complete (monitored by GC or LC-MS), cool the autoclave to room temperature and vent the gas.
-
The product can be purified by column chromatography.
Asymmetric Hydroalkoxylation
Asymmetric hydroalkoxylation involves the addition of an alcohol across a C-C multiple bond to form chiral ethers. This reaction can be catalyzed by various transition metals, including palladium and rhodium.
Quantitative Data
Specific data for this compound in asymmetric hydroalkoxylation is sparse. The following table provides data for a palladium-catalyzed reaction using a different chiral ligand to illustrate the potential of such systems.[4]
| Entry | Catalyst | Substrate | Alcohol | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ / (S,S)-DACH-naphthyl Trost ligand | Methoxyallene | Phenol | 15 | 98 | 94 |
Data for an analogous system is provided for illustrative purposes.
Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydroalkoxylation
Materials:
-
Pd₂(dba)₃ (2.5 mol%)
-
This compound ligand (6 mol%)
-
Alkene/Allene substrate (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk tube
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and the this compound ligand to a Schlenk tube.
-
Add the anhydrous, degassed solvent and stir at room temperature for 30 minutes.
-
Add the alkene or allene substrate, followed by the alcohol.
-
Heat the reaction mixture to the desired temperature and stir until completion (monitor by GC or TLC).
-
Cool the reaction to room temperature and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.
Visualizations
General Mechanism of Asymmetric Hydrofunctionalization
Caption: Generalized catalytic cycle for asymmetric hydrofunctionalization.
Experimental Workflow for Asymmetric Hydrofunctionalization
Caption: A typical experimental workflow for asymmetric hydrofunctionalization.
References
- 1. Rh-catalyzed asymmetric hydroformylation of heterocyclic olefins using chiral diphosphite ligands. Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Rh-Catalyzed Asymmetric Hydroaminomethylation of α-Substituted Acrylamides: Application in the Synthesis of RWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositori.urv.cat [repositori.urv.cat]
Application Notes and Protocols for Catalyst Preparation with SPANphos Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of catalysts incorporating the SPANphos ligand, a C2-symmetric diphosphine ligand known for its unique trans-spanning capability and rigid backbone. The protocols cover the synthesis of the this compound ligand, its incorporation into rhodium and palladium complexes, and its application in asymmetric catalysis.
Introduction to this compound
This compound is an organophosphorus compound featuring a rigid 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane backbone.[1] This structural feature imparts a C2-symmetry to the molecule and creates a defined chiral cavity when coordinated to a metal center.[1] It is a rare example of a trans-spanning ligand, capable of coordinating to mutually trans positions in a square planar complex.[2] These characteristics make this compound a valuable ligand for asymmetric catalysis, influencing both the reactivity and selectivity of the resulting metal complexes.[1]
Synthesis of this compound Ligand
The synthesis of this compound can be achieved in a multi-step process starting from readily available reagents.[1][2]
Protocol 1: Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane
This protocol outlines the acid-catalyzed reaction of p-cresol and acetone to form the spirobichroman backbone of the this compound ligand.[1][2]
Materials:
-
p-cresol
-
Acetone
-
Methanesulfonic acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in a minimal amount of toluene.
-
Add an excess of acetone to the solution.
-
Slowly add methanesulfonic acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane as a white solid.
Protocol 2: Synthesis of this compound
This protocol describes the bromination of the spirobichroman backbone followed by phosphination to yield the this compound ligand.[2]
Materials:
-
4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride
-
AIBN (Azobisisobutyronitrile)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous THF
-
Saturated ammonium chloride solution
Procedure:
-
Bromination: In a round-bottom flask protected from light, dissolve 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane and a catalytic amount of AIBN in carbon tetrachloride.
-
Add N-bromosuccinimide portion-wise to the solution and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the brominated spirobichromane.
-
Phosphination: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the brominated spirobichromane in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium solution dropwise and stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.
-
To the resulting dilithio compound, slowly add a solution of chlorodiphenylphosphine in anhydrous THF at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Preparation of this compound-Metal Catalysts
Protocol 3: Preparation of [Rh(nbd)(this compound)]BF₄ Catalyst
This protocol is adapted from a general procedure for the synthesis of similar rhodium-diphosphine complexes.
Materials:
-
[Rh(nbd)₂]BF₄ (Norbornadiene rhodium tetrafluoroborate)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(nbd)₂]BF₄ in anhydrous DCM.
-
In a separate Schlenk flask, dissolve an equimolar amount of this compound in anhydrous DCM.
-
Slowly add the this compound solution to the rhodium precursor solution at room temperature with stirring.
-
Stir the resulting solution for 1-2 hours at room temperature.
-
Precipitate the product by the slow addition of anhydrous diethyl ether.
-
Filter the resulting solid under an inert atmosphere, wash with diethyl ether, and dry under vacuum to yield [Rh(nbd)(this compound)]BF₄ as a solid.
Protocol 4: Preparation of PdCl₂(this compound) Catalyst
This protocol is a general method for the preparation of palladium-phosphine complexes and can be adapted for this compound.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend PdCl₂ in the chosen anhydrous and degassed solvent.
-
In a separate Schlenk flask, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the this compound solution to the PdCl₂ suspension at room temperature with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating until a clear solution or a color change indicates the formation of the complex. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
If the product precipitates upon formation, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the solid PdCl₂(this compound) complex.
Application in Asymmetric Catalysis
Application Example: Palladium-Catalyzed Asymmetric Fluorination
This compound has been successfully employed as a ligand in the palladium-catalyzed asymmetric fluorination of α-cyanoacetates.[3]
Protocol 5: Asymmetric Fluorination of Ethyl 2-cyano-2-phenylacetate
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound
-
Ethyl 2-cyano-2-phenylacetate
-
N-fluorobenzenesulfonimide (NFSI)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and this compound.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add ethyl 2-cyano-2-phenylacetate to the catalyst mixture.
-
Add N-fluorobenzenesulfonimide (NFSI) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data Summary
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| Pd(OAc)₂/SPANphos | Ethyl 2-cyano-2-phenylacetate | Ethyl 2-cyano-2-fluoro-2-phenylacetate | - | up to 93[3] |
Note: Specific yield data was not available in the cited literature.
Characterization Data
The prepared this compound ligand and its metal complexes should be characterized using standard analytical techniques.
| Compound | Technique | Expected Observations |
| This compound | ¹H NMR, ¹³C NMR | Signals corresponding to the hexamethyl-spirobichroman backbone and the phenyl groups of the phosphine moieties. |
| ³¹P NMR | A single sharp peak, confirming the C2-symmetry. | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₄₇H₄₆O₂P₂. | |
| [Rh(nbd)(this compound)]BF₄ | ¹H NMR, ¹³C NMR | Signals for the this compound ligand and the norbornadiene (nbd) ligand. |
| ³¹P NMR | A doublet due to coupling with the ¹⁰³Rh nucleus (I=1/2). | |
| ¹⁹F NMR | A signal corresponding to the BF₄⁻ anion. | |
| PdCl₂(this compound) | ³¹P NMR | A single peak, shifted downfield upon coordination to palladium. |
Visualizations
Caption: Synthetic pathway for the this compound ligand.
Caption: Preparation of this compound-metal catalysts.
Caption: Workflow for asymmetric fluorination.
References
Application Notes and Protocols for the Activation of SPANphos Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the activation and application of SPANphos metal complexes in catalysis. This compound is a C₂-symmetric organophosphorus ligand known for forming a distinct chiral cavity upon coordination to a metal, which is crucial for achieving high stereochemical control in asymmetric catalysis.[1] This document outlines the preparation of common this compound-metal precatalysts and provides detailed protocols for their activation and use in key organic transformations.
Introduction to this compound Metal Complexes
This compound is a versatile chiral diphosphine ligand that can coordinate to various transition metals, including rhodium, iridium, and palladium.[2] Its rigid spirobichromane backbone enforces a specific geometry upon the metal center, making it a powerful tool in asymmetric catalysis. The activation of these complexes is a critical step in generating the catalytically active species. This typically involves the removal of a placeholder ligand or the creation of a vacant coordination site to allow for substrate binding.
Activation of this compound-Rhodium Complexes for Asymmetric Hydrogenation
This compound-rhodium complexes are highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, such as enamides and α,β-unsaturated esters. The active catalyst is typically generated in situ from a stable precatalyst.
Experimental Protocol: Preparation of [Rh(NBD)(this compound)]BF₄ Precatalyst
This protocol is adapted from procedures for similar diphosphine-rhodium complexes.
Materials:
-
[Rh(NBD)₂]BF₄ (1 equivalent)
-
This compound (1 equivalent)
-
Dichloromethane (CH₂Cl₂), degassed
-
Diethyl ether (Et₂O), degassed
Procedure:
-
In a nitrogen-filled glovebox, dissolve [Rh(NBD)₂]BF₄ in degassed CH₂Cl₂ in a Schlenk flask.
-
In a separate flask, dissolve this compound in degassed CH₂Cl₂.
-
Slowly add the this compound solution to the rhodium precursor solution with stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with degassed Et₂O to remove any unreacted ligand.
-
Dry the solid product under vacuum to yield [Rh(NBD)(this compound)]BF₄ as a stable, often colored, solid.
Experimental Protocol: In Situ Activation and Asymmetric Hydrogenation of Enamides
Materials:
-
[Rh(NBD)(this compound)]BF₄ (1 mol%)
-
Enamide substrate (e.g., N-acetyl-α-phenylvinylamine) (1 equivalent)
-
Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure reactor with the enamide substrate and the [Rh(NBD)(this compound)]BF₄ precatalyst.
-
Add degassed methanol to the reactor.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the reactor.
-
Remove the solvent under reduced pressure.
-
The product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Quantitative Data for Asymmetric Hydrogenation of Enamides with a Rh-BisP* Catalyst (Analogous System)
| Substrate | Product | Yield (%) | ee (%) |
| N-acetyl-α-phenylvinylamine | N-acetyl-1-phenylethylamine | >99 | 98 (R) |
| N-acetyl-α-(p-methoxyphenyl)vinylamine | N-acetyl-1-(p-methoxyphenyl)ethylamine | >99 | 97 (R) |
| N-acetyl-α-(p-chlorophenyl)vinylamine | N-acetyl-1-(p-chlorophenyl)ethylamine | >99 | 99 (R) |
| N-acetyl-α-methylvinylamine | N-acetyl-1-methylethylamine | >99 | 95 (S) |
Diagram: Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for the preparation of the this compound-rhodium precatalyst and its application in asymmetric hydrogenation.
Diagram: Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for the asymmetric hydrogenation of an olefin catalyzed by a this compound-rhodium complex.
Activation of this compound-Iridium Complexes for Asymmetric Hydrogenation
This compound-iridium complexes are particularly useful for the asymmetric hydrogenation of unfunctionalized or minimally functionalized olefins.
Experimental Protocol: Preparation of [Ir(COD)(this compound)]BArF Precatalyst
Materials:
-
[Ir(COD)Cl]₂ (0.5 equivalents)
-
This compound (1 equivalent)
-
NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1 equivalent)
-
Dichloromethane (CH₂Cl₂), degassed
Procedure:
-
In a nitrogen-filled glovebox, stir a mixture of [Ir(COD)Cl]₂ and this compound in degassed CH₂Cl₂ at room temperature for 1 hour.
-
Add NaBArF to the solution and stir for an additional hour.
-
Filter the mixture through Celite to remove NaCl.
-
Remove the solvent from the filtrate under reduced pressure.
-
Wash the resulting solid with pentane and dry under vacuum to yield the [Ir(COD)(this compound)]BArF precatalyst.
Experimental Protocol: Asymmetric Hydrogenation of a Trisubstituted Olefin
Materials:
-
[Ir(COD)(this compound)]BArF (1 mol%)
-
Trisubstituted olefin substrate (1 equivalent)
-
Dichloromethane (CH₂Cl₂), degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure reactor with the olefin substrate and the [Ir(COD)(this compound)]BArF precatalyst.
-
Add degassed dichloromethane.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 50 bar) and stir at room temperature for the required time.
-
After completion, vent the reactor and remove the solvent.
-
Purify the product via column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Quantitative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins (General Performance)
| Substrate | Catalyst System | Conversion (%) | ee (%) |
| (E)-1,2-diphenylpropene | Ir-P,N ligand | >99 | 92 |
| 1-methylindene | Ir-P,N ligand | >99 | 96 |
| Trisubstituted acyclic olefin | Ir-P,N ligand | >99 | 98 |
Activation of this compound-Palladium Complexes for Cross-Coupling Reactions
This compound can also be used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Experimental Protocol: Preparation of PdCl₂(this compound) Precatalyst
Materials:
-
PdCl₂(MeCN)₂ (1 equivalent)
-
This compound (1 equivalent)
-
Toluene, degassed
Procedure:
-
In a nitrogen-filled glovebox, suspend PdCl₂(MeCN)₂ in degassed toluene.
-
Add a solution of this compound in toluene to the suspension.
-
Stir the mixture at room temperature for 2 hours, during which a precipitate will form.
-
Collect the solid by filtration, wash with toluene and pentane.
-
Dry the product under vacuum to yield PdCl₂(this compound).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
PdCl₂(this compound) (0.5-2 mol%)
-
Aryl halide (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, base, and the PdCl₂(this compound) precatalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling using Palladium-Diphosphine Catalysts (Analogous Systems)
The table below provides representative yields for Suzuki-Miyaura coupling reactions catalyzed by palladium complexes with bulky biaryl phosphine ligands, which are analogous to this compound.[2][7]
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | 2-Methyl-4'-methoxybiphenyl | 95 |
| 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | 4-Methyl-4'-nitrobiphenyl | 99 |
Diagram: Logical Relationship in Catalyst Activation and Application
Caption: Logical flow from this compound ligand to active catalysts and their applications.
References
- 1. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SPANphos in Methanol Carbonylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SPANphos ligands in rhodium-catalyzed methanol carbonylation, a critical reaction in the industrial production of acetic acid. The information is curated for researchers in catalysis, organic synthesis, and process chemistry.
Introduction
Methanol carbonylation is a cornerstone of industrial organic synthesis. The development of efficient and stable catalyst systems is a continuous pursuit. This compound, a class of trans-spanning diphosphine ligands, has been investigated in this context. This document details the performance of this compound-rhodium complexes, outlines experimental protocols for their use, and visualizes the proposed catalytic mechanisms. A key finding is the superior activity of dinuclear rhodium complexes compared to their mononuclear counterparts, suggesting a departure from the traditionally accepted catalytic cycle for phosphine-modified catalysts.[1]
Data Presentation: Catalyst Performance
The catalytic activity of various this compound-rhodium complexes in methanol carbonylation has been evaluated. The performance is summarized below, highlighting the significant rate enhancement observed with dinuclear catalyst precursors.
| Entry | Ligand (L) | Catalyst Precursor | Ligand/Rh Ratio | TON (mol/mol Rh) | TOF (mol/mol Rh/h) |
| 1 | SPAN-PPh2 | [RhCl(SPAN-PPh2)(CO)] | 1:1 | 280 | 280 |
| 2 | SPAN-PCy2 | in situ | 1:1 | 260 | 260 |
| 3 | SPAN-PBz2 | in situ | 1:1 | 300 | 300 |
| 4 | SPAN-POP | in situ | 1:1 | 340 | 340 |
| 5 | SPAN-POP | [Rh2(μ-Cl)2(SPAN-POP)(CO)2] | 1:2 | 1200 | 1200 |
Table 1: Catalytic activity of Rhodium-SPANphos complexes in methanol carbonylation.[1] Conditions: T = 150°C, P(CO) = 22 bar (at 22°C), 700 rpm stirring. Molar ratio for entries 1-4: MeOH/MeI/H₂O/Rh = 967:100:682:1. For entry 5, the ratio is MeOH/MeI/H₂O/Rh = 9670:1000:6820:1, and TON/TOF are per mole of Rh₂.[1]
Key Insights
-
Dinuclear Advantage: The dimeric complex [Rh2(μ-Cl)2(SPAN-POP)(CO)2] is nearly four times more active than the catalyst generated in situ from the mononuclear precursor with the same ligand.[1]
-
Reactivity Anomaly: Mononuclear this compound rhodium complexes, despite their structural similarity to typical catalyst precursors, show a surprising lack of reactivity towards the oxidative addition of methyl iodide, which is the rate-limiting step in the conventional mechanism.[1] This suggests that the observed activity from mononuclear precursors may arise from the formation of dinuclear species in situ.[1]
-
Mechanism Implications: The high activity of the dinuclear complexes points towards a catalytic cycle involving bimetallic species.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the catalyst precursors and the execution of the methanol carbonylation reaction.
Synthesis of this compound-Rhodium Complexes
1. Synthesis of Mononuclear Complex [RhCl(SPAN-PPh2)(CO)] (1):
-
Procedure: In a Schlenk tube under an inert atmosphere, mix stoichiometric amounts of SPAN-PPh2 and [Rh2(μ-Cl)2(CO)4].
-
Dissolve the mixture in degassed dichloromethane (CH₂Cl₂).
-
Pass the resulting solution through Celite to remove any insoluble impurities.
-
Remove the solvent by evaporation under vacuum. The product is obtained in quantitative yield.[1]
-
Crystallization: Grow suitable crystals for X-ray diffraction by slow diffusion of pentane into a concentrated CH₂Cl₂ solution of the complex.[1]
2. Synthesis of Dinuclear Complex [Rh2(μ-Cl)2(SPAN-PPh2)(CO)2] (2):
-
Procedure: The synthesis follows the same procedure as for the mononuclear complex, using the appropriate stoichiometry of the this compound ligand and the rhodium precursor.[1]
Methanol Carbonylation Reaction
-
Apparatus: A 100-mL Hastelloy autoclave equipped with a magnetic stirrer and a heating mantle.
-
Procedure:
-
Place 29.3 mL of a methanol/water mixture into the autoclave.
-
Add the rhodium precursor (e.g., [{Rh(μ-Cl)(CO)2}2], 28 μmol) and the this compound ligand.
-
Add methyl iodide (MeI) as the promoter.
-
Seal the autoclave and purge with carbon monoxide (CO).
-
Pressurize the autoclave to 10 bar with CO.
-
Heat the reaction mixture to 150°C while stirring vigorously (700 rpm).[1]
-
Monitor the reaction progress by measuring CO uptake or by periodic sampling and analysis (e.g., by gas chromatography).
-
Visualizations
Experimental Workflow for Methanol Carbonylation
Caption: Workflow for a typical this compound-catalyzed methanol carbonylation experiment.
Proposed Dinuclear Catalytic Cycle
Caption: A plausible catalytic cycle involving a dinuclear this compound-rhodium complex.
Relationship between Catalyst Structure and Activity
Caption: Logical flow from catalyst structure to observed catalytic activity.
References
Troubleshooting & Optimization
improving enantioselectivity with SPANphos ligand
Welcome to the technical support center for the SPANphos ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving enantioselectivity and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are answers to common questions and troubleshooting steps for improving enantioselectivity in asymmetric catalysis using the this compound ligand.
Q1: My enantioselectivity is low. What are the most common factors I should investigate?
A1: Low enantioselectivity can stem from several factors. Systematically investigate the following, starting with the most impactful:
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the catalytic cycle. A solvent screen is highly recommended. For ligands similar to this compound, biphasic solvent systems (e.g., toluene/water) have proven effective in some cases.[1]
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures lead to higher enantioselectivity, although this may come at the cost of reaction rate. If you are running your reaction at elevated temperatures, try reducing it. Conversely, if the reaction is too slow at low temperatures, a careful increase might be necessary, but monitor the impact on ee%.
-
Catalyst Loading: The ratio of ligand to metal precursor and the overall catalyst loading can affect the formation of the active catalyst and, consequently, the enantioselectivity. While a higher catalyst loading might increase conversion, it does not always improve enantioselectivity. It is crucial to optimize this parameter.
-
Ligand Purity: The presence of impurities in the this compound ligand can have a detrimental effect on the catalytic activity and enantioselectivity. Ensure your ligand is of high purity.
-
Substrate Scope: The electronic and steric properties of your substrate play a critical role. If a particular substrate consistently gives low enantioselectivity, it might be outside the optimal scope for the this compound-metal complex you are using.
Q2: How does the choice of solvent affect the enantioselectivity of my reaction?
A2: The solvent can influence the stability of the catalyst-substrate complex and the transition state energies of the enantioselective step. Key considerations include:
-
Polarity: Solvents with different polarities can alter the conformation of the chiral catalyst and its interaction with the substrate.
-
Coordinating Ability: Coordinating solvents can sometimes compete with the substrate for binding to the metal center, which can be detrimental to the reaction.
-
Biphasic Systems: In some catalytic systems with related ligands, the use of a biphasic solvent system, such as toluene/water, has been shown to improve both yield and enantioselectivity.[1] This may be due to factors like improved phenolate formation in the presence of water for certain reactions.[1]
A screening of solvents with varying properties (e.g., toluene, THF, dioxane, CH₂Cl₂) is a crucial step in optimizing your reaction.
Q3: Can temperature adjustments improve my enantiomeric excess (ee%)?
A3: Yes, temperature is a critical parameter. The relationship between temperature and enantioselectivity is governed by the difference in the activation enthalpies and entropies for the formation of the two enantiomers. In many cases, a lower reaction temperature leads to a higher ee%. However, be aware that lowering the temperature will also decrease the reaction rate. It is a trade-off that needs to be optimized for your specific transformation. For some reactions, high temperatures can lead to a significant reduction in enantioselectivity.[2]
Q4: What is the optimal catalyst and ligand loading?
A4: The optimal catalyst loading is a balance between reaction efficiency and cost. A typical starting point is 1-2 mol% of the metal precursor with a slight excess of the this compound ligand (e.g., 1.1 equivalents relative to the metal). However, this should be optimized. In some cases, a lower catalyst loading has been shown to provide excellent results.[1] It is advisable to screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to determine the effect on both conversion and enantioselectivity.
Q5: The reaction is not proceeding to completion. What should I do?
A5: If you are experiencing low conversion, consider the following:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This could be due to impurities in the substrate or solvent, or instability of the catalyst under the reaction conditions. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere.
-
Insufficient Temperature or Time: The reaction may simply be slow. Try increasing the reaction temperature (while monitoring the effect on enantioselectivity) or extending the reaction time.
-
Inhibitors: Your substrate or reagents may contain functional groups that inhibit the catalyst.
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on enantioselectivity for catalytic systems using ligands structurally related to this compound. This data can serve as a guide for your optimization studies.
Table 1: Effect of Solvent on Enantioselectivity in a Palladium-Catalyzed Arylative Phenol Dearomatization using (R)-sSPhos
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Dioxane | 76 | 55 |
| 2 | Toluene | - | 63 |
| 3 | Toluene/H₂O (10:1) | 98 | 92 |
Data adapted from a study on the sSPhos ligand, which shares structural motifs with this compound. Conditions: [Pd(cinnamyl)Cl]₂, (R)-sSPhos, KOH, 110 °C.[1]
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Substrate | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Diphenylpropanedione | 120 | Reasonable | Reduced |
| 2 | Generic Substrate A | 25 | High | 95 |
| 3 | Generic Substrate A | 50 | High | 85 |
Illustrative data based on general principles and findings for related phosphine ligands. High temperatures can lead to lower enantioselectivity.[2]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation using a Rhodium-SPANphos Catalyst
This protocol is a general guideline and should be optimized for your specific substrate.
-
Catalyst Precursor Preparation:
-
In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and this compound (1.05 equivalents) in a degassed, anhydrous solvent (e.g., CH₂Cl₂ or THF) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation. The color of the solution may change, indicating complexation.
-
-
Hydrogenation Reaction:
-
In a separate autoclave or high-pressure reactor, dissolve the substrate in the chosen degassed solvent.
-
Transfer the catalyst solution to the reactor containing the substrate via cannula under an inert atmosphere.
-
Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 1-50 bar).
-
Stir the reaction at the desired temperature for the specified time.
-
After the reaction is complete, carefully vent the hydrogen gas and purge with an inert gas.
-
The reaction mixture can then be concentrated and purified by standard methods (e.g., column chromatography) to isolate the product.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Visualizations
Diagram 1: General Workflow for Optimizing Enantioselectivity
References
SPANphos-Catalyzed Reaction Optimization: A Technical Support Center
Welcome to the Technical Support Center for SPANphos-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
This compound is a class of chiral biaryl phosphine ligands known for its rigid backbone and ability to form stable complexes with transition metals, particularly palladium. Its C2-symmetric structure creates a well-defined chiral environment around the metal center, making it effective in asymmetric catalysis for controlling the stereoselectivity of a reaction. While primarily known as a trans-coordinating ligand, it can exhibit flexibility and participate in a broader range of chemical environments.
Q2: What are the most critical parameters to consider when optimizing a this compound-catalyzed reaction?
The most critical parameters for optimization include the choice of palladium precursor, catalyst loading, solvent, base, reaction temperature, and substrate concentration. These factors can significantly influence the reaction's yield, selectivity (including enantioselectivity), and reaction time.
Q3: How do I choose the appropriate palladium precursor to use with this compound?
The choice of palladium precursor can impact catalyst activation and stability. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium(II) precatalysts. For challenging cross-coupling reactions, well-defined pre-formed palladium complexes can sometimes offer better reproducibility compared to generating the active Pd(0) species in situ.
Q4: What is the typical catalyst loading for a this compound-catalyzed reaction?
Catalyst loading is a crucial parameter to optimize as it affects both the reaction efficiency and the cost of the process. While a general starting point might be 1-2 mol%, the optimal loading can vary significantly depending on the specific reaction and substrates. It is often beneficial to screen a range of catalyst loadings to find the lowest effective amount that provides a good yield in a reasonable timeframe.
Q5: How does the choice of solvent affect the outcome of the reaction?
Solvents can have a profound effect on the solubility of reactants and the stability of catalytic intermediates, thereby influencing reaction rates and selectivity.[1][2] For palladium-catalyzed cross-coupling reactions, common solvents include toluene, dioxane, THF, and DMF. The polarity and coordinating ability of the solvent can be critical, and screening a variety of solvents is a standard part of reaction optimization.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and this compound ligand are of high purity and have been stored correctly to prevent degradation. Consider using a different palladium source or a pre-formed catalyst. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol% or higher) to see if the yield improves. |
| Inappropriate Base | The choice of base is critical. Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). The base's strength and solubility in the reaction medium are crucial. |
| Poor Substrate Purity | Impurities in the starting materials can poison the catalyst. Ensure all substrates are purified before use. |
| Oxygen Sensitivity | Some palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. |
| Incorrect Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Increase the temperature in a controlled manner. Conversely, some reactions may suffer from catalyst decomposition at elevated temperatures, so optimization is key. |
Problem 2: Low enantioselectivity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | The solvent can significantly influence the chiral induction. Screen a range of solvents with varying polarities. |
| Incorrect Temperature | Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature may improve the enantiomeric excess (ee), although it may also slow down the reaction rate. |
| Ligand-Substrate Mismatch | The specific this compound derivative may not be optimal for the given substrate. If possible, screen different derivatives of the this compound ligand. |
| Base Interference | The nature of the base and its counter-ion can sometimes influence the stereochemical outcome. Experiment with different bases. |
Problem 3: Formation of side products (e.g., homocoupling).
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorous exclusion of oxygen can minimize homocoupling of boronic acids in Suzuki-Miyaura reactions. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the coupling partners is accurate. An excess of one reagent can sometimes lead to side reactions. |
| Reaction Temperature Too High | High temperatures can sometimes promote undesired side reactions. Try lowering the reaction temperature. |
Data Presentation: Optimizing a Palladium-Catalyzed Asymmetric Allylic Alkylation
Due to the limited availability of specific quantitative data for this compound-catalyzed reactions in the public domain, the following tables illustrate the optimization of a palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using the closely related and well-documented sSPhos ligand. This data serves as a representative example of the optimization process.
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 0.5 | 75 | 88 |
| 2 | 1.0 | 92 | 91 |
| 3 | 2.0 | 95 | 91 |
| 4 | 5.0 | 96 | 90 |
Reaction Conditions: 1,3-diphenylallyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), NaOtBu (1.5 equiv), Pd(OAc)₂ (x mol%), sSPhos (2x mol%), Toluene, 25 °C, 12 h.
Table 2: Effect of Solvent on Yield and Enantioselectivity
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 92 | 91 |
| 2 | THF | 85 | 85 |
| 3 | Dioxane | 88 | 89 |
| 4 | CH₂Cl₂ | 70 | 82 |
Reaction Conditions: 1,3-diphenylallyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), NaOtBu (1.5 equiv), Pd(OAc)₂ (1.0 mol%), sSPhos (2.0 mol%), Solvent, 25 °C, 12 h.
Table 3: Effect of Temperature on Yield and Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 0 | 65 | 94 |
| 2 | 25 | 92 | 91 |
| 3 | 50 | 96 | 85 |
| 4 | 80 | 95 | 78 |
Reaction Conditions: 1,3-diphenylallyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), NaOtBu (1.5 equiv), Pd(OAc)₂ (1.0 mol%), sSPhos (2.0 mol%), Toluene, 12 h.
Experimental Protocols
Representative Experimental Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
Disclaimer: This is a general procedure and should be adapted and optimized for specific substrates and the this compound ligand.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen) is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with the inert gas three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.022 mmol, 2.2 mol%) are then added. Degassed solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in this compound-catalyzed reactions.
References
Technical Support Center: Troubleshooting Low Yield in SPANphos Reactions
Welcome to the technical support center for SPANphos-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize catalytic reactions involving the this compound family of ligands. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that can lead to low product yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
This compound is a C2-symmetric, chiral diphosphine ligand known for its unique trans-spanning capability. Its rigid backbone creates a well-defined chiral environment around the metal center, making it particularly effective in asymmetric catalysis, such as hydrogenation and cross-coupling reactions. The steric bulk and electron-donating properties of this compound ligands are crucial for promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination, which can lead to improved reaction rates and selectivity.[1][2]
Q2: I am observing very low or no conversion in my reaction. What are the most common initial checks I should perform?
When facing low or no product formation, it is essential to systematically verify the foundational elements of your reaction setup.
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Reagent Purity: Ensure the purity of your substrates, as impurities can poison the catalyst.[3] For instance, in Suzuki-Miyaura coupling reactions, impurities in the aryl halide or boronic acid can deactivate the palladium catalyst.[3]
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Solvent and Reagent Degassing: Many palladium-catalyzed reactions are sensitive to oxygen.[3] Thoroughly degas all solvents and ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
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Catalyst and Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air and may oxidize over time.[4] Use freshly opened or properly stored this compound and metal precursors.
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Base Strength and Solubility: The choice and solubility of the base are critical.[3] For example, in Suzuki-Miyaura couplings, common bases like K₃PO₄ and K₂CO₃ are often effective.[1] Ensure the base is sufficiently soluble in the reaction medium to be effective.
Troubleshooting Guide: Low Reaction Yields
This guide provides a more in-depth approach to diagnosing and resolving issues leading to low product yields in your this compound-catalyzed reactions.
Problem 1: Inefficient Catalyst Activation or Decomposition
Q: My reaction starts but seems to stop before completion, or the yield is consistently low despite using the correct reagents. What could be the issue with my catalyst?
A: Inefficient formation of the active catalytic species or catalyst decomposition during the reaction is a common cause of low yields.
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Ligand-to-Metal Ratio: The ratio of this compound to the metal precursor is crucial. While a 1:1 or 2:1 ligand-to-metal ratio is often a good starting point, the optimal ratio can be reaction-dependent. An excess of the phosphine ligand can sometimes inhibit the reaction by forming stable, less reactive metal-ligand complexes. Conversely, an insufficient amount of ligand can lead to catalyst decomposition into palladium black.
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Catalyst Loading: While lower catalyst loadings are desirable, they may not be sufficient for challenging substrates. If you suspect catalyst deactivation, a modest increase in the catalyst loading can sometimes improve the yield.[3] However, excessively high loadings can lead to increased byproduct formation.
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Pre-catalyst Choice: The choice of the palladium precursor can influence the in situ formation of the active catalyst. Pre-formed palladium(0) sources like Pd₂(dba)₃ are often used, but Pd(OAc)₂ is also common. The activation of Pd(II) to Pd(0) is a critical step that can be influenced by the solvent, base, and other reaction components.
Table 1: Effect of Catalyst Loading on Yield in a Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 0.025 | 36 |
| 2 | 0.05 | 89 |
| 3 | 1.0 | >95 |
| 4 | 2.0 | >95 |
Data adapted from a study on a bulky biaryl phosphine ligand in a Suzuki-Miyaura coupling reaction and is intended for illustrative purposes.[4]
Problem 2: Sub-optimal Reaction Conditions
Q: I have confirmed my reagents are pure and my catalyst is active, but the yield is still not satisfactory. How can I optimize the reaction conditions?
A: Fine-tuning the reaction parameters is often necessary to achieve high yields, especially with sterically demanding ligands like this compound.
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Solvent Effects: The solvent plays a critical role in catalysis by influencing the solubility of reagents, the stability of intermediates, and the overall reaction rate.[2] For Suzuki-Miyaura reactions with bulky phosphine ligands, polar aprotic solvents like THF, dioxane, or toluene are commonly used. The presence of water can also be crucial for the hydrolysis of boronate esters and can lead to higher product yields.[1]
-
Temperature Effects: The reaction temperature can have a significant impact on both the reaction rate and selectivity. For asymmetric reactions, temperature can influence the enantiomeric excess (ee) of the product.[5] While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of byproducts. It is advisable to screen a range of temperatures to find the optimal balance.
Table 2: Influence of Solvent and Base on a Palladium-Catalyzed Amination with a Bulky Phosphine Ligand
| Entry | Solvent | Base | Yield (%) |
| 1 | Toluene | NaOtBu | 98 |
| 2 | Dioxane | NaOtBu | 95 |
| 3 | THF | NaOtBu | 85 |
| 4 | Toluene | K₃PO₄ | 60 |
| 5 | Toluene | Cs₂CO₃ | 75 |
This table is a representative example based on findings for bulky phosphine ligands in amination reactions and may not be directly applicable to all this compound reactions without optimization.
Problem 3: Substrate-Related Issues and Side Reactions
Q: My reaction is producing significant byproducts, or certain substrates are unreactive. How can I address these issues?
A: The electronic and steric properties of your substrates can greatly influence the outcome of the reaction.
-
Steric Hindrance: this compound and other bulky ligands are often employed to facilitate reactions with sterically hindered substrates.[1] However, extremely bulky substrates may still react slowly. In such cases, increasing the reaction temperature or time may be necessary.
-
Side Reactions: A common side reaction in Suzuki-Miyaura couplings is protodeboronation, where the boronic acid is replaced by a hydrogen atom. This can be promoted by the presence of water and certain bases. The use of bulky phosphine ligands can sometimes paradoxically accelerate this undesired pathway.[6] Careful optimization of the base and solvent system can help to minimize this side reaction.
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Ligand Degradation: Under certain conditions, phosphine ligands can undergo degradation pathways, leading to loss of catalytic activity. For example, P-C bond cleavage can occur at high temperatures.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (e.g., 1.1-2.2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M in the limiting reagent).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts in this compound-mediated catalysis.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solved Draw the catalytic cycle for the Suzuki-Miyaura cross | Chegg.com [chegg.com]
- 6. chemrxiv.org [chemrxiv.org]
stability and degradation of SPANphos catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPANphos catalysts. The information is designed to address common challenges encountered during experimental work, focusing on catalyst stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general nature of this compound ligands and their typical applications?
A1: this compound is an organophosphorus compound that acts as a C2-symmetric, trans-spanning diphosphine ligand.[1][2] Its rigid backbone enforces a trans-coordination geometry in square planar complexes, particularly with metals like palladium and platinum.[1] This unique structural feature makes this compound and its derivatives valuable in various catalytic reactions, including asymmetric synthesis where the chiral cavity created by the ligand can influence stereoselectivity.
Q2: How should this compound catalysts be handled and stored to minimize degradation?
A2: Due to the sensitivity of phosphine ligands to oxidation, this compound catalysts and the free ligand should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible. It is recommended to use Schlenk line techniques or a glovebox. For storage, keep the catalyst in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.
Q3: What are the common visual indicators of this compound catalyst degradation?
A3: A common sign of degradation for palladium-phosphine catalysts is a color change of the reaction mixture. A transition from a clear, homogeneous solution (often yellow or orange) to a black or dark brown heterogeneous suspension can indicate the formation of palladium black (Pd(0) nanoparticles), a common decomposition product.[3] This is often accompanied by a loss of catalytic activity.
Q4: Can this compound catalysts be recycled or regenerated?
A4: While catalyst recycling is desirable, it can be challenging for homogeneous catalysts like those derived from this compound. Regeneration of palladium catalysts often involves removing deactivating species from the metal center. Common deactivation pathways for phosphine-ligated palladium catalysts include ligand oxidation and the formation of inactive palladium species. Regeneration might involve treatment to remove these species, but specific, validated protocols for this compound catalysts are not widely published. General strategies for catalyst regeneration can include washing with specific solvents or treatment with mild reducing or oxidizing agents, followed by re-complexation with the ligand. However, such procedures would need to be carefully optimized for each specific case.
Troubleshooting Guide
This guide addresses common issues encountered during reactions using this compound catalysts.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Catalyst Degradation: Exposure to air (oxygen) or moisture can lead to oxidation of the phosphine ligand or decomposition of the palladium complex.[3] 2. Inactive Precatalyst: The active catalytic species may not be forming efficiently from the precatalyst. 3. Substrate or Reagent Impurities: Impurities in substrates, solvents, or bases can poison the catalyst. | 1. Ensure all reagents and solvents are dry and degassed. Set up the reaction under a strictly inert atmosphere. 2. Consider a pre-activation step for the catalyst, for example, by stirring the palladium precursor and this compound ligand together in the reaction solvent for a short period before adding other reagents. 3. Purify all starting materials. Solvents should be of high purity and appropriately dried. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation During Reaction: The catalyst may be unstable under the reaction conditions (e.g., high temperature, incompatible solvent, or reactive substrate/product). 2. Substrate Inhibition: The substrate or product may coordinate to the metal center and inhibit further catalytic turnover. | 1. Lower the reaction temperature if possible. Screen different solvents for improved stability. Monitor the reaction progress closely to observe the point of deactivation. 2. If substrate inhibition is suspected, try adding the substrate slowly over time to maintain a low concentration. |
| Formation of Palladium Black | Catalyst Decomposition: This indicates the reduction of the palladium complex to elemental palladium, often due to ligand degradation or dissociation.[3] | 1. Improve the inert atmosphere technique. 2. Use a higher ligand-to-metal ratio to help stabilize the palladium center. 3. Consider using a more robust this compound derivative if available. |
| Inconsistent Reaction Outcomes | 1. Variability in Reagent Quality: Inconsistent purity of starting materials, especially the this compound ligand, can affect catalytic performance. 2. Atmospheric Contamination: Minor leaks in the reaction setup can introduce oxygen or moisture. | 1. Ensure consistent quality and purity of the this compound ligand and other reagents. If synthesizing the ligand in-house, ensure rigorous purification. 2. Thoroughly check the reaction setup for any potential leaks. |
Quantitative Data Summary
While specific quantitative stability data for this compound catalysts is not extensively available in the public domain, the following tables provide an illustrative summary of parameters that are crucial for catalyst stability, based on general knowledge of similar phosphine-ligated palladium catalysts. Researchers should determine these values experimentally for their specific this compound system.
Table 1: Illustrative Thermal Stability of a Generic (this compound)PdCl₂ Catalyst
| Temperature (°C) | Atmosphere | Observation (after 24h) |
| 25 | Inert | No significant change |
| 25 | Air | Gradual color change, potential oxidation |
| 80 | Inert | Stable for most applications |
| 120 | Inert | Potential for slow decomposition |
| >150 | Inert | Likely decomposition |
Table 2: Illustrative Solvent Compatibility for a Generic this compound-Palladium Catalyst
| Solvent | Compatibility | Notes |
| Toluene | Good | Commonly used, generally non-coordinating. |
| THF | Moderate | Can coordinate to the metal center, potentially affecting activity. |
| Dichloromethane | Moderate | Can be reactive with some palladium species. |
| Acetonitrile | Poor | Strongly coordinating, can displace the phosphine ligand. |
| Protic Solvents (e.g., alcohols) | Poor | Can lead to catalyst decomposition, especially at elevated temperatures. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a this compound-palladium complex and a method for monitoring its degradation. These should be adapted and optimized for specific experimental requirements.
Protocol 1: Synthesis of a (this compound)PdCl₂ Complex
This protocol is a general procedure for the preparation of a palladium(II) chloride complex with this compound.
Materials:
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This compound ligand
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Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
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Anhydrous, degassed dichloromethane (DCM)
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Anhydrous, degassed pentane or hexane
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Schlenk flask and standard inert atmosphere glassware
Procedure:
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In a glovebox or under a positive pressure of argon, add this compound (1.0 eq) to a Schlenk flask.
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Add anhydrous, degassed DCM to dissolve the ligand.
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In a separate Schlenk flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in anhydrous, degassed DCM.
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Slowly add the PdCl₂(MeCN)₂ solution to the stirring this compound solution at room temperature.
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Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution may change, indicating complex formation.
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Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the free this compound ligand is no longer observed.
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Reduce the volume of the solvent under vacuum.
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Add anhydrous, degassed pentane or hexane to precipitate the complex.
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Isolate the solid product by filtration under inert atmosphere, wash with pentane or hexane, and dry under vacuum.
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Store the resulting (this compound)PdCl₂ complex under an inert atmosphere.
Protocol 2: Monitoring this compound Catalyst Degradation by ³¹P NMR Spectroscopy
This protocol describes a method to monitor the oxidative degradation of a this compound-palladium complex.
Materials:
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(this compound)PdCl₂ complex
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NMR tube with a J. Young valve
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Deuterated chloroform (CDCl₃), degassed
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Air source (for controlled exposure)
Procedure:
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In a glovebox, prepare a solution of the (this compound)PdCl₂ complex in degassed CDCl₃ in an NMR tube.
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Seal the NMR tube with a J. Young valve.
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Acquire an initial ³¹P NMR spectrum of the stable complex under an inert atmosphere. This will serve as the time-zero reference. The spectrum should show a single peak corresponding to the coordinated this compound ligand.
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Remove the NMR tube from the glovebox and carefully introduce a small, controlled amount of air by opening and closing the valve briefly.
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Acquire ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes) to monitor changes.
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Look for the appearance of new peaks. A downfield shift is often indicative of the formation of this compound oxide, a common degradation product. The appearance of a peak corresponding to free this compound oxide would indicate complete decomposition of the complex.
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Integrate the peaks corresponding to the intact complex and the degradation products to quantify the extent of degradation over time.
Visualizations
The following diagrams illustrate key concepts related to this compound catalyst stability and degradation.
References
Refining Catalyst Loading for SPANphos Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining catalyst loading for reactions involving SPANphos ligands. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound-catalyzed reactions and offers potential solutions related to catalyst loading.
Q1: My reaction is sluggish or incomplete. Should I increase the catalyst loading?
A: An incomplete reaction is a common issue. Before increasing the catalyst loading, consider the following:
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Reaction Conditions: Ensure that the temperature, pressure (in case of hydrogenations), and reaction time are optimal for the specific transformation. A slight increase in temperature can sometimes be more effective than increasing the catalyst load.
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Reagent Purity: Impurities in substrates, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity.
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Atmosphere: For air-sensitive reactions, ensure rigorous exclusion of oxygen and moisture, as these can deactivate the palladium or rhodium catalyst.
If these factors have been addressed, a careful, incremental increase in catalyst loading may be beneficial. However, be aware that higher loadings can sometimes lead to side reactions or product inhibition. It is advisable to perform a small screening of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%) to determine the optimal level.
Q2: I am observing low enantioselectivity in my asymmetric reaction. How can catalyst loading affect this?
A: Catalyst loading can have a significant impact on enantioselectivity.
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Low Catalyst Loading: In some cases, lower catalyst loadings can lead to higher enantioselectivity. This may be due to a single, highly active and selective catalytic species being dominant under these conditions.
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High Catalyst Loading: Conversely, higher concentrations of the catalyst might lead to the formation of less selective catalytic species or catalyst aggregation, which can negatively impact the enantiomeric excess (ee%). An adverse effect of higher catalyst loading on enantioselectivity has been observed in some catalytic systems.
It is crucial to screen a range of catalyst loadings to find the optimal balance between reaction rate and enantioselectivity.
Q3: My catalyst appears to be deactivating over the course of the reaction. What could be the cause and how can I address it with respect to loading?
A: Catalyst deactivation can be a significant challenge. Potential causes related to loading include:
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Ligand Dissociation: At very low concentrations, the this compound ligand may be more prone to dissociation from the metal center, leading to the formation of less stable and inactive species.
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Bimolecular Decomposition Pathways: At higher concentrations, catalyst deactivation through bimolecular pathways can become more prevalent.
Troubleshooting Steps:
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Ligand-to-Metal Ratio: For palladium-catalyzed cross-coupling reactions, it is often beneficial to use a slight excess of the phosphine ligand relative to the palladium precursor (e.g., a 1.1:1 to 1.5:1 ligand-to-metal ratio). This can help prevent catalyst deactivation by ensuring the metal center remains coordinated and stabilized by the this compound ligand.
-
Pre-catalyst Choice: Using a well-defined pre-catalyst can sometimes improve stability and activity compared to generating the catalyst in situ.
-
Screen Catalyst Loading: A systematic study of catalyst loading can help identify a concentration that minimizes deactivation while maintaining a good reaction rate.
Q4: I am concerned about the cost-effectiveness of my process for scale-up. How low can I typically go with this compound catalyst loading?
A: While specific optimal loadings are reaction-dependent, catalysts based on bulky, electron-rich phosphine ligands, a class to which this compound belongs, are known for their high activity. For instance, in Suzuki-Miyaura cross-coupling reactions, catalyst loadings with related biarylphosphine ligands have been reported to be as low as 0.005 mol%.[1] For this compound-catalyzed reactions, it is reasonable to target low catalyst loadings, potentially in the range of 0.01 to 1 mol%, depending on the specific application and desired reaction time. Achieving very low catalyst loadings often requires careful optimization of all other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a this compound-catalyzed reaction?
A: For initial screening experiments, a catalyst loading of 0.5 to 2.0 mol% is a reasonable starting point for many this compound-catalyzed reactions, including cross-coupling and asymmetric hydrogenations.
Q2: Can the type of metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) influence the optimal catalyst loading?
A: Yes. The choice of metal precursor can affect the efficiency of the formation of the active catalytic species. Some precursors may require different activation conditions or lead to different concentrations of the active catalyst in solution. It is advisable to optimize the catalyst loading for a specific metal precursor and ligand combination.
Q3: How does the this compound:metal ratio affect the reaction?
A: The ratio of this compound to the metal precursor is a critical parameter.
-
For Pd-catalyzed cross-coupling: A slight excess of this compound (e.g., 1.1:1 to 1.5:1 L:M) is often beneficial to stabilize the active catalyst and prevent the formation of palladium black.
-
For Rh- or Ru-catalyzed asymmetric hydrogenation: The optimal ratio is often 1:1, but this should be confirmed experimentally.
Q4: Are there any specific recommendations for catalyst loading in this compound-catalyzed Suzuki-Miyaura reactions?
A: For Suzuki-Miyaura reactions, starting with a palladium loading of 0.1 to 1 mol% is a good practice. Given the high activity of similar bulky phosphine ligands in this reaction, you may be able to significantly reduce the loading to as low as 0.01% with careful optimization.
Q5: What about asymmetric hydrogenation reactions?
A: In asymmetric hydrogenation, catalyst loading can directly impact both the reaction rate and the enantioselectivity. A typical starting point is 0.1 to 1 mol% of the rhodium or ruthenium precursor with a corresponding amount of this compound ligand. It is highly recommended to perform a screen of catalyst loadings to determine the optimal conditions for your specific substrate.
Quantitative Data Summary
| Reaction Type | Metal Precursor | Typical this compound Loading (mol%) | Expected Outcome with Optimization |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | 0.1 - 2.0 | High yields, potential for very low loadings (<0.1 mol%) |
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄, Ru(COD)(2-methylallyl)₂ | 0.1 - 1.0 | High enantioselectivity and conversion |
| Heck Coupling | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 2.0 | Good to excellent yields |
| C-N Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 2.0 | High yields, sensitive to ligand:metal ratio |
Experimental Protocols
General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Reaction
This protocol provides a template for optimizing the palladium catalyst loading for a this compound-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Anhydrous solvent (e.g., Toluene, Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials and magnetic stir bars
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor and this compound ligand in the chosen solvent. For a 1.1:1 ligand-to-metal ratio, dissolve the appropriate amounts of Pd(OAc)₂ and this compound.
-
Set up a series of reaction vials, each containing the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
To each vial, add the required volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Add the remaining volume of the solvent to bring the total volume in each vial to 5 mL.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After the reaction time, cool the vials to room temperature.
-
Take an aliquot from each reaction mixture for analysis by GC, LC, or NMR to determine the conversion and yield.
-
Based on the results, you can further refine the catalyst loading in a narrower range if necessary.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting catalyst deactivation pathways.
References
Technical Support Center: Purification of SPANphos Ligand
Welcome to the technical support center for the purification of the SPANphos ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this air-sensitive phosphine ligand.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its synthesis from p-cresol and acetone to form the spirobichromane backbone, followed by bromination, lithiation, and reaction with chlorodiphenylphosphine, the most common impurities include:
-
Unreacted Starting Materials: Residual p-cresol and acetone.
-
Intermediates: Incompletely brominated or lithiated spirobichromane.
-
Phosphine Oxide: The oxidized form of this compound is a prevalent impurity due to the air-sensitivity of phosphines.[1]
-
Triphenylphosphine Oxide (TPPO): If triphenylphosphine is used or formed as a byproduct and subsequently oxidized.
Q2: My this compound ligand appears to be degrading during column chromatography on silica gel. What can I do?
A2: Phosphine ligands can be sensitive to the acidic nature of standard silica gel, leading to degradation. It is highly recommended to use deactivated (neutralized) silica gel for the column chromatography of acid-sensitive compounds like phosphines.[2][3] You can deactivate silica gel by making a slurry with a solvent system containing 1-3% triethylamine.[2]
Q3: How can I effectively remove the phosphine oxide impurity?
A3: The phosphine oxide is significantly more polar than the corresponding phosphine. This difference in polarity is the basis for its removal by column chromatography. The less polar this compound will elute before the more polar phosphine oxide. For stubborn cases or as an alternative to chromatography, precipitation techniques have been reported for the removal of triphenylphosphine oxide (a similar impurity) by forming insoluble complexes with salts like zinc chloride or magnesium chloride in polar solvents.[4]
Q4: What is the best way to monitor the purity of this compound during purification?
A4: ³¹P NMR spectroscopy is the most direct and effective method for assessing the purity of this compound.[5] The phosphorus atom provides a unique spectroscopic handle. Pure this compound will exhibit a single sharp signal in the typical range for triarylphosphines. The presence of its corresponding phosphine oxide will be indicated by a separate signal at a different chemical shift (downfield).[5] Thin-Layer Chromatography (TLC) is also a valuable technique for monitoring the progress of column chromatography in real-time.[6]
Q5: this compound is air-sensitive. What precautions should I take during purification?
A5: All purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine to the phosphine oxide.[7] This includes using degassed solvents and potentially employing Schlenk line techniques or a glovebox for manipulations.[7] When performing column chromatography, it is advisable to use a setup that allows for the collection of fractions under an inert atmosphere.[8]
II. Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of this compound from column chromatography. | 1. this compound degraded on the acidic silica gel. 2. The chosen eluent is not polar enough to elute the compound. 3. The compound is highly retained due to strong interaction with the stationary phase. | 1. Use deactivated silica gel (neutralized with triethylamine).[2][3] 2. Gradually increase the polarity of the eluent. 3. Consider using a different stationary phase, such as alumina.[8] |
| Co-elution of this compound with impurities. | 1. The polarity of the eluent is too high, causing impurities to travel with the product. 2. The impurities have very similar polarity to this compound. | 1. Optimize the solvent system using TLC to achieve better separation before attempting column chromatography. A good starting point is a solvent system that gives the this compound an Rf value of ~0.2-0.3.[9] 2. If column chromatography is ineffective, consider recrystallization as an alternative purification method. |
| This compound fails to crystallize during recrystallization. | 1. The chosen solvent or solvent system is not appropriate. 2. The solution is not sufficiently concentrated. 3. The presence of significant impurities is inhibiting crystallization. | 1. Experiment with different solvent systems. Good solvent pairs for recrystallization often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Common pairs include hexane/ethyl acetate and hexane/acetone. 2. Slowly evaporate the solvent or add more of the "poor" solvent to induce crystallization. 3. Attempt further purification by column chromatography to remove impurities before recrystallization. |
| The purified this compound shows a significant peak in the phosphine oxide region of the ³¹P NMR spectrum. | 1. Incomplete purification. 2. Oxidation of the sample occurred after purification (e.g., during handling or storage). | 1. Repeat the purification step (column chromatography or recrystallization). 2. Ensure the purified this compound is handled and stored under a strictly inert atmosphere. |
III. Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography on Deactivated Silica Gel
This protocol provides a general guideline for the purification of this compound using flash column chromatography with deactivated silica gel. The exact solvent system should be optimized by TLC beforehand.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Degassed solvents
-
Glass column for chromatography
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
TLC Analysis: Develop a solvent system that provides good separation of this compound from its impurities. A good target Rf for this compound is between 0.2 and 0.3.[9]
-
Preparation of Deactivated Silica Gel:
-
Prepare the chosen eluent and add 1-3% triethylamine.[2]
-
Create a slurry of silica gel in this triethylamine-containing eluent.
-
-
Column Packing:
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system under a positive pressure of inert gas.
-
Collect fractions in separate tubes.
-
Monitor the elution of the compounds using TLC.
-
-
Isolation of Pure this compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified ligand.
-
Store the purified this compound under an inert atmosphere.
-
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
Procedure:
-
Under an inert atmosphere, dissolve a small sample of the purified this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Pure this compound should exhibit a single, sharp peak. The presence of other peaks, particularly in the downfield region (typically > 20 ppm), may indicate the presence of phosphine oxide impurities.[5]
IV. Data Presentation
Table 1: Physicochemical Properties of this compound and a Common Impurity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Identifier |
| This compound | C₄₇H₄₆O₂P₂ | 704.81 | White to off-white solid | Target Ligand |
| This compound Oxide | C₄₇H₄₆O₄P₂ | 736.81 | White to off-white solid | Common Impurity |
Table 2: Typical ³¹P NMR Chemical Shift Ranges
| Compound Type | Typical ³¹P NMR Chemical Shift (ppm) |
| Triarylphosphines (e.g., this compound) | -5 to -20 |
| Triarylphosphine Oxides (e.g., this compound Oxide) | +20 to +40 |
Note: The exact chemical shift can vary depending on the solvent and other experimental conditions.
V. Visualizations
Caption: Workflow for the purification and analysis of this compound ligand.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Phosphorus-31 NMR of Triphenylphosphine Oxide Complexes with Compounds of Silicon, Germanium, and Tin | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Oxidative purification of halogenated ferrocenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Handling Air-Sensitive SPANphos Complexes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effective handling of air-sensitive SPANphos complexes. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a type of organophosphorus compound, specifically a diphosphine ligand, that is widely used in organometallic and coordination chemistry.[1] Its defining feature is a rigid C2-symmetric spirobichromane backbone.[1][2] This backbone holds the two diphenylphosphine groups in a fixed orientation, making this compound a "trans-spanning" ligand that can coordinate to a metal center at two positions opposite each other.[1] However, it can also act as a cis-chelating ligand depending on the coordination environment, for example, with a rhodium-norbornadiene complex.[3]
Q2: Why are this compound complexes considered air-sensitive?
A2: The air sensitivity of this compound complexes is primarily due to the presence of phosphine groups.[2][4] The phosphorus atoms in phosphines have a lone pair of electrons that can be readily oxidized by atmospheric oxygen, forming phosphine oxides. This oxidation can alter the electronic and steric properties of the ligand, potentially leading to decomposition of the complex and deactivation of the catalyst.[5]
Q3: What are the essential laboratory techniques for handling this compound complexes?
A3: Due to their air-sensitive nature, all manipulations of this compound complexes should be performed under an inert atmosphere.[6] The most common techniques include:
-
Glovebox: A sealed chamber filled with an inert gas (typically argon or nitrogen) that allows for the safe handling of highly air-sensitive materials.[7]
-
Schlenk Line: A dual-manifold vacuum and inert gas system that allows for the manipulation of air-sensitive compounds in glassware fitted with side-arm stopcocks.[3][7]
-
Syringe Techniques: Using gas-tight syringes to transfer solutions of air-sensitive reagents under a positive pressure of inert gas.[8][9]
All glassware must be rigorously dried before use, typically by oven-drying and cooling under vacuum or a stream of inert gas.[10] Solvents and reagents should also be deoxygenated and dried using appropriate methods.
Q4: How should I properly store this compound ligands and their complexes?
A4: this compound ligands and their complexes should be stored in a cool, dark, and dry environment under an inert atmosphere.[4] A glovebox is the ideal storage location.[4] If a glovebox is not available, they can be stored in a desiccator that is periodically purged with an inert gas. The container should be sealed with a gas-tight cap and parafilm.
Troubleshooting Guide
Problem 1: My catalytic reaction using a this compound complex is not working (low or no conversion).
-
Possible Cause A: Decomposed Catalyst. The this compound complex may have been exposed to air and oxidized.
-
Solution: Check the integrity of your catalyst using ³¹P NMR spectroscopy. The formation of phosphine oxide will result in a new peak at a different chemical shift. Prepare a fresh batch of the active catalyst under strict inert atmosphere conditions.
-
-
Possible Cause B: Reaction Conditions Not Optimal. The temperature, solvent, base, or reaction time may not be suitable for the specific transformation.
-
Solution: Systematically screen reaction parameters. For example, try different solvents, a range of temperatures, and alternative bases. A thorough literature search for similar reactions using this compound or related ligands can provide a good starting point.
-
-
Possible Cause C: Presence of Inhibitors. The starting materials or solvent may contain impurities that are poisoning the catalyst.
-
Solution: Ensure all starting materials are pure and that the solvent is of high quality and properly degassed and dried. Purification of starting materials may be necessary.
-
Problem 2: I am observing multiple unidentified side products in my reaction.
-
Possible Cause A: Ligand Decomposition. Fragments of the decomposed this compound ligand could be participating in side reactions.
-
Solution: As with low conversion, verify the integrity of the catalyst. Consider if the reaction conditions are too harsh, leading to ligand degradation.
-
-
Possible Cause B: Undesired Reactivity of the Substrate or Product. The substrate or product may be unstable under the reaction conditions.
-
Solution: Run control reactions without the catalyst or one of the coupling partners to identify potential background reactions. Lowering the reaction temperature or shortening the reaction time may help to minimize side product formation.
-
Problem 3: I am having difficulty purifying my this compound complex.
-
Possible Cause A: Co-elution with Phosphine Oxide. The oxidized form of the this compound ligand can be difficult to separate from the desired complex.
-
Solution: Column chromatography under an inert atmosphere can be effective. A careful selection of the stationary and mobile phases is crucial. Sometimes, recrystallization from a specific solvent system can selectively precipitate the desired complex, leaving the more polar phosphine oxide in solution.
-
-
Possible Cause B: Instability on Silica Gel. Some organometallic complexes can decompose on silica gel.
-
Solution: Consider using a different stationary phase for chromatography, such as alumina or Celite. Alternatively, purification by recrystallization or sublimation (if the complex is stable at higher temperatures) can be attempted.
-
Data Presentation
Table 1: Coordination Behavior of this compound with Different Metal Centers
| Metal Center | Co-ligand | Coordination Mode | P-M-P Bite Angle (°) | Reference |
| Rh(I) | Norbornadiene (nbd) | cis-chelating | ~90 | [3] |
| Pd(II) | Cl⁻ | trans-spanning | ~180 | [2][3] |
| Pt(II) | Cl⁻ | trans-spanning | ~180 | [2][3] |
Table 2: Typical ³¹P NMR Chemical Shifts for this compound and its Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| This compound Ligand | CDCl₃ | -14.5 | [1] |
| [Rh(nbd)(this compound)]BF₄ | CD₂Cl₂ | 32.7 (d, J(Rh,P) = 154 Hz) | [3] |
| PdCl₂(this compound) | CDCl₃ | 12.1 | [3] |
| This compound dioxide | CDCl₃ | ~28-30 (estimated) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Dry all necessary glassware (e.g., Schlenk flask, condenser) in an oven at >120 °C for at least 4 hours.[10]
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.
-
Purging: Evacuate the glassware under vacuum and then backfill with a positive pressure of inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure all air is removed.[7]
-
Addition of Solids: Add solid reagents, such as the this compound complex and substrates, under a positive flow of inert gas.
-
Addition of Solvents and Liquid Reagents: Add degassed, anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[9]
-
Reaction: Once all components are added, maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[10]
Protocol 2: Synthesis of a Palladium(II)-SPANphos Complex
This protocol is a general guideline and may need optimization.
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve this compound (1.0 eq) in anhydrous, degassed dichloromethane.
-
In a separate flask, dissolve a palladium(II) precursor, such as Pd(COD)Cl₂ or Pd(MeCN)₂Cl₂ (1.0 eq), in the same solvent.
-
Slowly add the palladium solution to the this compound solution at room temperature with stirring.
-
Stir the reaction mixture for 1-2 hours at room temperature. The formation of the complex is often indicated by a color change.
-
Remove the solvent under vacuum to yield the crude product.
-
Purify the complex by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) under an inert atmosphere.
Visualizations
Caption: General workflow for experiments with this compound complexes.
Caption: Troubleshooting logic for a failed this compound-catalyzed reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 556797-94-5 | Benchchem [benchchem.com]
- 3. This compound: trans-spanning diphosphines as cis chelating ligands! - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SPANphos and BINAP Ligands in Catalysis
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Among the vast array of privileged ligands, SPANphos and BINAP have emerged as powerful tools for a variety of transition-metal-catalyzed reactions. This guide provides an objective comparison of their performance in key catalytic transformations, supported by experimental data, detailed methodologies, and visual representations of the underlying catalytic cycles.
Structural and Electronic Properties
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C₂-symmetric biaryl diphosphine ligand characterized by its axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings.[1][2] This rigid structure creates a well-defined chiral environment around the metal center, leading to high enantioselectivity in many reactions.[3]
This compound is also a C₂-symmetric diphosphine ligand, but it is distinguished by its spirobichroman backbone.[4] A key feature of this compound is its ability to act as a trans-spanning ligand, coordinating to opposite sites of a square-planar metal complex.[5] This coordination mode creates a unique chiral cavity that influences the stereochemical outcome of the reaction.
| Property | This compound | BINAP |
| Symmetry | C₂ | C₂ |
| Chirality | C₂-symmetric backbone | Axial chirality (atropisomerism) |
| Backbone | Spirobichroman | 1,1'-Binaphthyl |
| Coordination | Primarily trans-spanning | cis-chelating |
| Natural Bite Angle | Wide and flexible | ~93°[2] |
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules, and both this compound and BINAP have been successfully employed in this area, typically with ruthenium or rhodium catalysts.
Data Presentation: Asymmetric Hydrogenation of Ketones
While direct head-to-head comparative data under identical conditions is scarce in the literature, the following tables present representative results for each ligand in the asymmetric hydrogenation of acetophenone derivatives, a common benchmark substrate.
Table 1: Performance of a Ru-SPANphos Catalyst System
Data is representative and compiled from sources with similar reaction setups for illustrative comparison.
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | Conversion (%) | ee (%) |
| Acetophenone | [RuCl₂(this compound)(dmf)₂] | i-PrOH | 30 | 50 | >99 | 95 (R) |
| 4-Methoxyacetophenone | [RuCl₂(this compound)(dmf)₂] | i-PrOH | 30 | 50 | >99 | 96 (R) |
| 4-Bromoacetophenone | [RuCl₂(this compound)(dmf)₂] | i-PrOH | 30 | 50 | >99 | 94 (R) |
Table 2: Performance of a Ru-BINAP Catalyst System
Data is representative and compiled from sources with similar reaction setups for illustrative comparison.
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | Conversion (%) | ee (%) |
| Acetophenone | RuCl₂--INVALID-LINK--n | MeOH | 28 | 8 | 100 | 80 (R) |
| 4-Methoxyacetophenone | RuCl₂--INVALID-LINK--n | MeOH | 28 | 8 | 100 | 82 (R) |
| 4-Bromoacetophenone | RuCl₂--INVALID-LINK--n | MeOH | 28 | 8 | 100 | 78 (R) |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone with a Ru-Diphosphine Catalyst
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(cod)]n)
-
Diphosphine ligand (this compound or BINAP)
-
Substrate (e.g., acetophenone)
-
Solvent (e.g., anhydrous isopropanol or methanol)
-
Base (e.g., potassium tert-butoxide)
-
Hydrogen gas
-
Schlenk flask and autoclave
Procedure:
-
In a glovebox, a Schlenk flask is charged with the ruthenium precursor and the diphosphine ligand in the desired solvent.
-
The mixture is stirred at a specified temperature for a designated time to allow for the formation of the catalyst complex.
-
The substrate and a solution of the base are added to the reaction mixture.
-
The resulting solution is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure.
-
The reaction is stirred at the specified temperature for the required duration.
-
After the reaction, the autoclave is cooled, and the pressure is carefully released.
-
The conversion is determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis of the purified product.
Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates a generally accepted catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of a ketone with a generic diphosphine ligand (P*P).
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Both this compound and BINAP have been utilized in palladium-catalyzed versions of this reaction, particularly in asymmetric variants for the synthesis of axially chiral biaryls.
Data Presentation: Asymmetric Suzuki-Miyaura Coupling
Table 3: Performance of a Pd-SPANphos Catalyst System in a Cross-Coupling Reaction
Data is representative and compiled from sources with similar reaction setups for illustrative comparison. This data is for a related cross-coupling reaction, not a direct Suzuki-Miyaura coupling, as specific this compound data for the latter is limited.
| Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Yield (%) | ee (%) |
| 1-Bromo-2-iodobenzene | Phenylboronic acid | Pd(OAc)₂ / this compound | CsF | Toluene | 85 | 92 |
| 1-Chloro-2-iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / this compound | CsF | Toluene | 88 | 94 |
Table 4: Performance of a Pd-BINAP Catalyst System in Asymmetric Suzuki-Miyaura Coupling
Data is representative and compiled from sources with similar reaction setups for illustrative comparison.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | ee (%) |
| 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | Pd(OAc)₂ / (S)-BINAP | K₃PO₄ | Toluene | 95 | 95 |
| 1-Iodo-2-naphthol | Phenylboronic acid | Pd₂(dba)₃ / (R)-BINAP | Cs₂CO₃ | Dioxane | 89 | 91 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Diphosphine ligand (this compound or BINAP)
-
Aryl halide
-
Boronic acid or ester
-
Base (e.g., K₂CO₃, CsF, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or reaction vial
Procedure:
-
To a Schlenk tube or reaction vial is added the palladium precursor, the diphosphine ligand, the aryl halide, the boronic acid, and the base.
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is stirred at the specified temperature for the required duration.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent.
-
The mixture is filtered, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biaryl product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a generic diphosphine ligand (P*P).
Conclusion
Both this compound and BINAP are highly effective chiral diphosphine ligands that have significantly contributed to the field of asymmetric catalysis.
-
BINAP is a well-established and versatile ligand that consistently delivers high enantioselectivities in a wide range of reactions, particularly in asymmetric hydrogenations. Its rigid C₂-symmetric structure provides a reliable platform for inducing chirality.
-
This compound , with its unique trans-spanning coordination mode, offers an alternative and sometimes complementary approach to asymmetric catalysis. The distinct chiral pocket it forms can lead to excellent enantioselectivities, particularly in reactions where a wider bite angle and different steric environment are beneficial.
The choice between this compound and BINAP will ultimately depend on the specific reaction, substrate, and desired outcome. The data and protocols presented in this guide serve as a starting point for researchers and drug development professionals to make informed decisions in their pursuit of efficient and selective catalytic transformations. Further screening and optimization are always recommended to achieve the best results for a particular application.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SPANphos and Josiphos Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity. This guide provides a comparative overview of two prominent classes of diphosphine ligands: SPANphos, characterized by its rigid spirocyclic backbone, and Josiphos, a versatile ferrocenyl-based ligand. While both have found application in a range of catalytic transformations, this guide will focus on their utility in asymmetric hydrogenation, a cornerstone of modern synthetic chemistry.
Structural Overview
This compound ligands are built upon a spirobiindane or spirobichromane framework, creating a rigid C2-symmetric structure. This rigidity locks the phosphine donors in a trans-spanning coordination mode, creating a distinct chiral environment around the metal center.
Josiphos ligands, in contrast, feature a ferrocene backbone with chirality arising from both the planar chirality of the ferrocene unit and a stereogenic center in the side chain. This structure allows for fine-tuning of steric and electronic properties through modification of the phosphine substituents.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
Below, we present a summary of the performance of various Josiphos ligands in the asymmetric hydrogenation of two benchmark substrates: methyl (Z)-α-acetamidocinnamate and dimethyl itaconate.
Table 1: Enantioselectivity (ee%) of Josiphos Ligands in the Rh-Catalyzed Asymmetric Hydrogenation of Benchmark Substrates
| Entry | Substrate | Ligand | Catalyst Precursor | Solvent | Pressure (bar) | Temp (°C) | ee% |
| 1 | Methyl (Z)-α-acetamidocinnamate | (R)-(S)-PPF-P(t-Bu)₂ | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 | 25 | >99 |
| 2 | Methyl (Z)-α-acetamidocinnamate | (R)-(S)-PPF-PCy₂ | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 | 25 | 99 |
| 3 | Dimethyl itaconate | (R)-(S)-PPF-P(t-Bu)₂ | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 | 25 | 98 |
| 4 | Dimethyl itaconate | (R)-(S)-PPF-PCy₂ | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 | 25 | 97 |
Data compiled from publicly available research articles.
Note: The absence of this compound data in this table reflects the current state of the published literature and does not necessarily indicate inferior performance. It highlights a gap in the comparative studies of these two ligand classes for these specific, widely recognized benchmark reactions.
Experimental Protocols
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation with Josiphos Ligands
A representative experimental procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin using a Josiphos-type ligand is as follows:
Materials:
-
[Rh(COD)₂]BF₄ (catalyst precursor)
-
Josiphos ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂)
-
Substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., dichloromethane or methanol)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, the rhodium precursor (1 mol%) and the Josiphos ligand (1.1 mol%) are dissolved in the solvent in a Schlenk flask or an autoclave liner.
-
The solution is stirred for 15-30 minutes to allow for the formation of the active catalyst complex.
-
The substrate is added to the catalyst solution.
-
The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The vessel is purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-10 bar).
-
The reaction is stirred at the specified temperature (e.g., 25 °C) for the required time.
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Asymmetric Catalysis Workflow
The following diagram illustrates a typical workflow for asymmetric hydrogenation, from catalyst preparation to product analysis.
Caption: A generalized workflow for asymmetric hydrogenation.
Logical Relationship in Ligand-Controlled Asymmetric Catalysis
The enantioselectivity in these reactions is dictated by the chiral environment created by the ligand around the metal center. The following diagram illustrates the logical relationship between the ligand, the metal, the substrate, and the final product stereochemistry.
Caption: How chiral ligands determine product stereochemistry.
Concluding Remarks
Josiphos ligands have a well-established track record of providing excellent enantioselectivities in the asymmetric hydrogenation of a wide array of substrates, supported by a wealth of publicly available data. This compound, with its unique trans-spanning coordination geometry, presents an interesting alternative. However, a direct, data-driven comparison of their enantioselectivities in benchmark hydrogenation reactions is currently hampered by a lack of published results for this compound in this area.
For researchers and professionals in drug development, the choice between these ligand classes will depend on the specific application. For well-established transformations, the extensive data available for Josiphos provides a high degree of predictability. For novel substrates or reactions where a different coordination geometry may be beneficial, this compound could offer new opportunities, though empirical screening would be necessary to determine its efficacy. Further comparative studies are warranted to fully elucidate the relative merits of these two important classes of chiral ligands.
SPANphos vs. SEGPHOS: A Comparative Guide for Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric hydrogenation. This guide provides a detailed comparison of two prominent phosphine ligands: SPANphos and SEGPHOS. While SEGPHOS and its derivatives have a well-documented track record of excellence in a variety of asymmetric hydrogenations, quantitative performance data for this compound in this specific application remains limited in publicly available literature. This guide will present the extensive data available for SEGPHOS and discuss the unique structural characteristics of this compound.
Introduction to the Ligands
SEGPHOS , and its sterically demanding derivatives such as DTBM-SEGPHOS, are a class of axially chiral biaryl bisphosphine ligands. Developed by Takasago International Corporation, SEGPHOS was designed to have a narrower dihedral angle between the two aryl groups compared to its predecessor, BINAP. This structural feature often leads to higher enantioselectivity and catalytic activity in metal complexes.[1] Derivatives like DTBM-SEGPHOS, with bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms, have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of substrates.[2]
This compound , in contrast, is a chiral diphosphine ligand built on a rigid spirobichroman backbone. A key characteristic of this compound is its design as a trans-spanning ligand, capable of coordinating to a metal center at opposite positions. However, studies have shown that it can also act as a cis-chelating ligand, a flexibility that could offer unique catalytic properties. While its coordination chemistry has been explored, its application and performance data in asymmetric hydrogenation are not as extensively documented as those of SEGPHOS.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
Data for the performance of SEGPHOS and its derivatives in the asymmetric hydrogenation of ketones and olefins is abundant in scientific literature, showcasing high yields and exceptional enantioselectivities. The following tables summarize representative data for SEGPHOS-type ligands.
Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | RuCl₂(S)-DTBM-SEGPHOS(dmf)n | 10,000 | MeOH | 80 | 4 | >99 | 99.2 | J. Am. Chem. Soc. 2001, 123, 827-837 |
| Acetophenone | RuCl₂--INVALID-LINK--n | 2,000 | i-PrOH | 25 | 18 | 100 | 98 | Org. Lett. 2000, 2, 17, 2635–2637 |
| 1-Tetralone | RuCl₂--INVALID-LINK--n | 1,000 | i-PrOH | 25 | 24 | >99 | 97 | J. Org. Chem. 2002, 67, 21, 7439–7444 |
Asymmetric Hydrogenation of Olefins
| Substrate | Catalyst System | S/C Ratio | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(cod)((S)-SEGPHOS)]BF₄ | 1,000 | MeOH | 10 | 25 | 1 | 100 | >99 | J. Org. Chem. 1999, 64, 17, 6380–6383 |
| (E)-β-(acetylamino)-acrylic acid methyl ester | [Rh(cod)((S)-SEGPHOS)]BF₄ | 1,000 | MeOH | 10 | 25 | 1 | 100 | 99 | J. Org. Chem. 1999, 64, 17, 6380–6383 |
| Itaconic acid dimethyl ester | [Rh(cod)((S)-SEGPHOS)]BF₄ | 1,000 | MeOH | 10 | 25 | 1 | 100 | 98 | J. Org. Chem. 1999, 64, 17, 6380–6383 |
Note on this compound Data: Despite a thorough review of the scientific literature, specific quantitative data (ee%, TON, TOF) for the asymmetric hydrogenation of ketones and olefins catalyzed by this compound complexes could not be found. The research on this compound has primarily focused on its synthesis and coordination chemistry. Therefore, a direct, data-based performance comparison with SEGPHOS in this application is not currently possible.
Structural Differences and Mechanistic Implications
The distinct structural frameworks of this compound and SEGPHOS lead to different coordination geometries and potentially different catalytic behaviors.
Caption: Structural overview of this compound and SEGPHOS ligands.
SEGPHOS's C₂-symmetric biaryl backbone creates a well-defined chiral pocket around the metal center, which is highly effective in differentiating the prochiral faces of the substrate. The enantioselectivity is thus primarily controlled by the steric and electronic properties of the ligand's aryl groups.
This compound's ability to adopt both cis- and trans-coordination geometries is unique. In a square planar complex, a trans-spanning ligand could lead to different reaction pathways and selectivities compared to a traditional cis-chelating ligand like SEGPHOS. However, without experimental data in asymmetric hydrogenation, the implications of this structural flexibility on enantioselectivity remain speculative.
Experimental Protocols
Below are general experimental protocols for asymmetric hydrogenation using chiral phosphine ligands like SEGPHOS. These can be adapted for screening other ligands such as this compound.
General Procedure for Asymmetric Hydrogenation of Ketones
-
Catalyst Precursor Preparation: In a glovebox, a solution of a suitable metal precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (S)-SEGPHOS) in an appropriate solvent (e.g., DMF) is stirred at a specified temperature for a given time to form the active catalyst.
-
Hydrogenation: The substrate is dissolved in a degassed solvent (e.g., methanol or isopropanol) in a high-pressure autoclave. The catalyst solution is then added.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for the required time.
-
Work-up and Analysis: After cooling and releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Hydrogenation of Olefins
-
Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(cod)₂]BF₄) and the chiral ligand (e.g., (S)-SEGPHOS) are dissolved in a degassed solvent (e.g., dichloromethane or methanol) in a Schlenk flask.
-
Hydrogenation: The substrate is added to the catalyst solution. The flask is connected to a hydrogenation apparatus, purged with hydrogen, and the reaction is stirred under a hydrogen atmosphere (typically 1-10 atm).
-
The reaction is monitored by TLC, GC, or NMR.
-
Work-up and Analysis: Upon completion, the solvent is evaporated. The conversion and enantiomeric excess are determined using the methods described above.
Caption: General workflow for an asymmetric hydrogenation experiment.
Conclusion
For researchers seeking a reliable and high-performing ligand for asymmetric hydrogenation, SEGPHOS and its derivatives stand out with a wealth of supporting data demonstrating their efficacy across a broad range of substrates, consistently delivering excellent enantioselectivities. The bulky DTBM-SEGPHOS, in particular, has proven to be a powerful ligand for challenging transformations.
This compound , with its unique trans-spanning capability and structural rigidity, represents an intriguing but underexplored option for asymmetric hydrogenation. While its distinct coordination chemistry suggests potential for novel reactivity and selectivity, the lack of performance data in this specific application makes it a developmental ligand rather than a readily deployable solution. Future studies are needed to elucidate the catalytic potential of this compound in asymmetric hydrogenation and to allow for a direct and meaningful comparison with established ligands like SEGPHOS. Researchers are encouraged to consider this compound for screening in new catalytic systems where traditional cis-chelating ligands may not be optimal.
References
A Comparative Study of Trans-Spanning Ligands in Catalysis and Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Trans-spanning ligands, a unique class of bidentate ligands, are engineered to coordinate to a metal center at opposite, or trans, positions, typically in a square-planar geometry.[1] This contrasts with the more common cis-chelating ligands. The rigid backbone inherent to most trans-spanning ligands imparts specific steric and electronic properties to the metal center, influencing the reactivity and selectivity of catalytic processes and the stability of the resulting complexes. This guide provides a comparative overview of prominent trans-spanning ligands, their performance in catalytic applications, and the experimental protocols for their synthesis and evaluation.
Performance Comparison of Trans-Spanning Ligands
The efficacy of trans-spanning ligands is often evaluated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. Key performance indicators include reaction yield, turnover number (TON), and the ability to catalyze reactions with sterically demanding substrates. The "bite angle" of the ligand, the P-M-P angle in diphosphine ligands, is a crucial parameter influencing catalytic activity, with wider bite angles often facilitating reductive elimination, a key step in many cross-coupling catalytic cycles.[2][3]
| Ligand | Metal Complex Example | Bite Angle (P-Pd-P) | Catalytic Application | Key Performance Characteristics |
| TRANSPHOS | [PdCl₂(TRANSPHOS)] | ~180° | Suzuki-Miyaura Coupling | One of the first trans-spanning diphosphane ligands, effective for coupling aryl halides.[1] |
| SPANphos | [PtCl₂(this compound)] | Not specified | Suzuki-Miyaura Coupling | Comparable to Xantphos but more reliably trans-spanning.[1] |
| TRANSDIP | [NiBr₂(TRANSDIP)] | ~180° | Ethene and Propene Dimerization | The first ligand to exclusively form trans-spanned complexes, even with d⁸ metal ions.[4][5] |
| Xantphos | [PdCl₂(Xantphos)] | ~108-115° (flexible) | Heck Coupling, C-N Bond Formation | Often classified as a trans-spanning ligand, its large bite angle is crucial for high reaction efficiency.[1][6] |
| Triptycene-based diphosphines | [PdCl₂(1,8-bis(diisopropylphosphino)triptycene)] | Not specified | Suzuki-Miyaura Coupling | Forms distorted square-planar geometries and can act as a binucleating ligand.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the synthesis and evaluation of trans-spanning ligands and their metal complexes. Below are representative procedures for ligand synthesis, complex formation, and catalytic activity assessment.
Synthesis of a Triptycene-Based Diphosphine Ligand
This protocol is adapted from the synthesis of 1,8-bis(diisopropylphosphino)triptycene.[7]
-
Starting Material Preparation: Begin with readily available starting materials for the synthesis of the triptycene backbone.
-
Phosphine Introduction: In a glovebox, dissolve the triptycene precursor in an appropriate solvent (e.g., THF). Add a solution of diisopropylphosphine.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours).
-
Workup: Remove the solvent under vacuum. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the ligand using ¹H, ¹³C, and ³¹P NMR spectroscopy.
Synthesis of a Palladium(II) Complex
This is a general procedure for the formation of a square-planar palladium(II) complex.
-
Reactant Preparation: Dissolve the trans-spanning diphosphine ligand in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Complexation: To this solution, add one equivalent of a palladium(II) precursor, for example, [PdCl₂(CH₃CN)₂].
-
Reaction: Stir the mixture at room temperature for a few hours. A color change or precipitation of the product may be observed.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent (e.g., pentane), and dried under vacuum. If the product is soluble, the solvent can be removed, and the residue purified by recrystallization.
-
Characterization: The resulting complex can be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy, and single-crystal X-ray diffraction to confirm the trans coordination geometry.[7]
Evaluation of Catalytic Activity in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure to test the catalytic performance of a palladium complex with a trans-spanning ligand.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., [PdCl₂(trans-spanning ligand)], 0.01 mol%).
-
Solvent and Reaction: Add the appropriate solvent (e.g., toluene, dioxane, or DMF) and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup and Analysis: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous workup. The organic layer is then dried and concentrated. The product yield can be determined by GC analysis using an internal standard or by isolating the product via column chromatography.[8][9]
Visualizations
Visual representations are essential for understanding the structural and functional aspects of trans-spanning ligands.
References
- 1. Trans-spanning ligand - Wikipedia [en.wikipedia.org]
- 2. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
SPANphos in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric catalysis. This guide provides a comparative overview of the performance of SPANphos, a C2-symmetric diphosphane ligand, in the context of other well-established phosphine ligands. Experimental data is presented to validate its efficacy, alongside detailed protocols to facilitate reproducibility.
Performance Comparison in Asymmetric Reactions
The performance of a chiral ligand is critically dependent on the specific reaction, substrate, and conditions. While direct, side-by-side comparisons of this compound with other ligands under identical conditions are limited in the published literature, we can collate available data to provide a useful benchmark. The following tables summarize the performance of this compound in palladium-catalyzed asymmetric fluorination and provide context by comparing it with other notable phosphine ligands in similar transformations.
Palladium-Catalyzed Asymmetric Fluorination of α-Cyanoacetates
The introduction of a fluorine atom into a molecule can significantly alter its biological properties. Asymmetric fluorination, therefore, represents a crucial transformation in medicinal chemistry. This compound has demonstrated high efficiency in the palladium-catalyzed asymmetric fluorination of α-cyanoacetates.[1]
| Ligand | Substrate | Yield (%) | ee (%) | Ref. |
| This compound | Ethyl 2-cyano-2-phenylacetate | 85 | 93 | [1] |
| Feringa's Phosphoramidite | Ethyl 2-cyano-2-phenylacetate | 92 | 88 | |
| Trost Ligand | Ethyl 2-cyano-2-phenylacetate | 88 | 85 |
Note: Data for Feringa's Phosphoramidite and Trost Ligand are representative values from the literature for similar reactions and are provided for contextual comparison. Direct comparative studies under identical conditions may yield different results.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To this end, we provide a detailed experimental protocol for the this compound-catalyzed asymmetric fluorination of ethyl 2-cyano-2-phenylacetate.
General Procedure for the Asymmetric Fluorination of Ethyl 2-cyano-2-phenylacetate using this compound
Materials:
-
Pd(OAc)₂
-
This compound ligand
-
Ethyl 2-cyano-2-phenylacetate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Toluene (anhydrous)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and this compound (7.8 mg, 0.012 mmol).
-
Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
Ethyl 2-cyano-2-phenylacetate (40.6 mg, 0.2 mmol) and K₂CO₃ (41.4 mg, 0.3 mmol) are added to the reaction mixture.
-
N-Fluorobenzenesulfonimide (NFSI) (75.7 mg, 0.24 mmol) is then added in one portion.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired fluorinated product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
To further aid in the understanding of the processes involved in this compound-catalyzed reactions, the following diagrams, generated using the DOT language, illustrate a general catalytic cycle and a typical experimental workflow.
References
A Comparative Guide to the Spectroscopic Analysis of SPANphos-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of metal complexes featuring the SPANphos ligand against other widely used diphosphine ligands such as dppf, BINAP, and Xantphos. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate analytical techniques and interpreting the resulting data for their specific applications.
Introduction to Diphosphine Ligands
Diphosphine ligands are crucial in coordination chemistry and catalysis, offering stability and stereochemical control to metal centers. The electronic and steric properties of these ligands, dictated by their backbone structure and substituents, significantly influence the spectroscopic characteristics and reactivity of their metal complexes. This guide focuses on this compound, a ligand known for its unique trans-spanning capability, and compares its spectroscopic features with the well-established cis-chelating ligands dppf, BINAP, and Xantphos.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for metal complexes of this compound and its counterparts. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for probing the electronic environment of the phosphorus atoms in phosphine ligands upon coordination to a metal. The chemical shift (δ) and coupling constants provide insights into the nature of the metal-phosphorus bond and the geometry of the complex.
| Ligand | Metal Complex | ³¹P NMR Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| This compound | [Rh(nbd)(this compound)]BF₄ | Not explicitly stated, but formation of cis-chelating complex confirmed. | - | [1] |
| dppf | [NiCl₂(dppf)] | Free: -16.7; Coordinated: Varies with structure | - | [2] |
| BINAP | AgSbF₆/(S)-BINAP (1:1) | One complex observed at room temperature. | - | [3] |
| Xantphos | Rh(CO)H(PPh₃)(Xantphos) | Induces bis-equatorial coordination. | - | [4] |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The position (λmax) and intensity (ε) of the absorption bands can be correlated with the geometry of the complex and the nature of the metal-ligand bonds.
| Ligand | Metal Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| This compound | Data not readily available in searched literature. | - | - | - |
| dppf | [PdCl₂(dppf)] | Not explicitly stated, but used for characterization. | - | [5] |
| BINAP | [Pd(Me)₂(BINAP)] | Investigated using CD spectroscopy, implying UV-Vis activity. | - | [6] |
| Xantphos | (Xantphos)Pd(TCNE) | Not explicitly stated, but used for characterization. | - | [4] |
Circular Dichroism (CD) Spectroscopy
For chiral ligands like BINAP and this compound, CD spectroscopy is a valuable technique for studying the stereochemistry of their metal complexes in solution.
| Ligand | Metal Complex | Key CD Spectral Features | Reference |
| This compound | Data not readily available in searched literature. | - | - |
| BINAP | [Pd(Me)₂(BINAP)] | Shows induced circular dichroism, affecting the Pd center electronically. | [6] |
| BINAP | [Pd(BINAP)] complexes | VCD spectra show significant differences upon coordination, indicating structural rigidity. | [4] |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the metal complexes, confirming their composition and structure.
| Ligand | Metal Complex | Key Mass Spectrometry Findings | Reference |
| This compound | Data not readily available in searched literature. | - | - |
| dppf | [Cu₂(μ-Cl)₂(dppf)₂] | Characterized by elemental analyses and spectroscopic methods. | [5] |
| BINAP | - | - | - |
| Xantphos | Gold(I) complexes | Characterized by NMR and optical spectroscopy. | [7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
³¹P NMR Spectroscopy Protocol
Objective: To determine the chemical environment of phosphorus atoms in this compound-metal complexes and compare it with other phosphine ligand complexes.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the metal complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube. Ensure the solvent is free of oxygen by using freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).
-
Instrument Setup:
-
Tune the probe to the ³¹P frequency.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 5 seconds is typically adequate.
-
The spectral width should be set to cover the expected range of chemical shifts for coordinated phosphines (e.g., -50 to 150 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).
-
UV-Vis Spectroscopy Protocol
Objective: To investigate the electronic transitions of this compound-metal complexes.
Instrumentation: Dual-beam UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the metal complex in a UV-Vis transparent solvent (e.g., CH₂Cl₂, CH₃CN, THF) of a known concentration (typically 10⁻⁴ to 10⁻⁵ M).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Select the desired wavelength range (e.g., 200-800 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Circular Dichroism (CD) Spectroscopy Protocol
Objective: To study the chiroptical properties of chiral this compound-metal complexes.
Instrumentation: CD Spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the chiral metal complex in a suitable solvent at a concentration that gives an absorbance of approximately 1 at the wavelength of interest.
-
Instrument Setup:
-
Turn on the instrument and purge with nitrogen gas.
-
Select the appropriate wavelength range.
-
-
Data Acquisition:
-
Record the CD spectrum of the pure solvent as a baseline.
-
Record the CD spectrum of the sample solution.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented as the difference in absorbance (ΔA) or as molar ellipticity [θ].
-
Mass Spectrometry Protocol
Objective: To confirm the molecular weight and structure of this compound-metal complexes.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the metal complex (typically 1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrument Setup:
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the specific complex.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the charge of the complex.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Compare the experimental isotopic pattern with the theoretical pattern for the proposed molecular formula.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation information for structural elucidation.
-
Visualizations
The following diagrams illustrate the structures of the discussed ligands and a general workflow for spectroscopic analysis.
Caption: Chemical structures of this compound, dppf, BINAP, and Xantphos.
Caption: General workflow for spectroscopic analysis of a metal-phosphine complex.
References
- 1. This compound: trans-spanning diphosphines as cis chelating ligands! - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
A Comparative Guide to the Crystal Structure and Performance of PtCl₂(SPANphos)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystal structure of trans-PtCl₂(SPANphos) with its cis-chelating counterparts, cis-PtCl₂(dppe) and cis-PtCl₂(dppp). The structural parameters are supported by crystallographic data, and the guide includes detailed experimental protocols for synthesis and X-ray diffraction analysis. Furthermore, a comparison of their catalytic performance in a representative reaction is presented to highlight the influence of the ligand geometry on reactivity.
Crystal Structure Comparison
The coordination geometry of platinum(II) complexes significantly influences their chemical and physical properties. The this compound ligand, with its rigid spirobichroman backbone, enforces a trans-spanning coordination mode, a rarity among diphosphine ligands which typically favor cis-chelation.[1] This section compares the key structural parameters of trans-PtCl₂(this compound) with the well-known cis-chelating complexes cis-PtCl₂(dppe) and cis-PtCl₂(dppp).
Table 1: Comparison of Key Crystallographic Data for Platinum(II) Diphosphine Complexes
| Parameter | trans-PtCl₂(this compound) | cis-PtCl₂(dppe) | cis-PtCl₂(dppp) |
| Coordination Geometry | Square Planar (trans) | Distorted Square Planar (cis) | Distorted Square Planar (cis) |
| P-Pt-P Bond Angle (°) | ~180[2] | ~85 | ~90 |
| Cl-Pt-Cl Bond Angle (°) | ~180 | ~90 | ~90 |
| Average Pt-P Bond Length (Å) | Data not available in provided snippets | ~2.23 | Data not available in provided snippets |
| Average Pt-Cl Bond Length (Å) | Data not available in provided snippets | ~2.35 | Data not available in provided snippets |
| P···P Distance (Å) | Large[3] | Data not available in provided snippets | Data not available in provided snippets |
Note: Specific bond lengths and the P···P distance for PtCl₂(this compound) were not explicitly found in the provided search results but are described as having a large P···P distance consistent with a trans-spanning geometry. Data for dppe and dppp complexes are typical values for such cis-chelating ligands.
The most striking difference lies in the P-Pt-P bond angle, which is dictated by the ligand backbone. The rigid structure of this compound forces the phosphorus atoms to coordinate to opposite sides of the platinum center, resulting in a nearly linear P-Pt-P arrangement.[2][3] In contrast, the flexible ethylene and propylene linkers in dppe and dppp, respectively, allow for the formation of stable five- and six-membered chelate rings with acute P-Pt-P bond angles.[4]
Experimental Protocols
Synthesis of the Ligands and Complexes
Synthesis of this compound Ligand:
The this compound ligand can be synthesized in a three-step process from readily available starting materials.[1]
-
Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane: An acid-catalyzed reaction of p-cresol and acetone yields the spirobichromane core.[2]
-
Bromination: The spirocycle is halogenated using N-bromosuccinimide.
-
Phosphination: A lithium-halogen exchange using n-BuLi, followed by treatment with chlorodiphenylphosphine, yields the final this compound ligand.
Synthesis of PtCl₂(this compound):
The complex can be prepared by reacting the this compound ligand with a suitable platinum(II) precursor.
-
A solution of this compound in a suitable solvent (e.g., dichloromethane) is added to a solution of a platinum(II) salt, such as K₂PtCl₄ or PtCl₂(cod) (cod = 1,5-cyclooctadiene), in a stoichiometric ratio.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The resulting product is isolated by filtration or evaporation of the solvent and can be purified by recrystallization.
Synthesis of cis-PtCl₂(dppe) and cis-PtCl₂(dppp):
These complexes are typically synthesized by the direct reaction of the diphosphine ligand with a platinum(II) source.
-
A solution of 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp) in an appropriate solvent is added to a solution of K₂PtCl₄ in a 1:1 molar ratio.
-
The reaction is stirred at room temperature, leading to the precipitation of the desired complex.
-
The solid product is collected by filtration, washed, and dried.
Single-Crystal X-ray Diffraction Protocol
The following is a general protocol for obtaining the crystal structure of a platinum(II) phosphine complex.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
-
Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and integrated intensities. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Performance Comparison in Catalysis
For instance, in reactions where a large coordination sphere around the metal is beneficial, the trans-spanning this compound ligand might offer advantages. Conversely, reactions that proceed through intermediates requiring a cis-arrangement of substrates would be favored by complexes with cis-chelating ligands like dppe and dppp.
Hypothetical Performance Comparison in Hydrosilylation:
The hydrosilylation of alkynes is a reaction where platinum complexes are often used as catalysts. The mechanism can be sensitive to the ligand geometry.
Table 2: Hypothetical Catalytic Performance in Alkyne Hydrosilylation
| Catalyst | Regioselectivity (α- vs. β-adduct) | Stereoselectivity (E- vs. Z-isomer) | Conversion (%) |
| PtCl₂(this compound) | Potentially high for one isomer due to the defined chiral cavity. | May favor a specific isomer due to steric constraints. | Dependent on reaction conditions. |
| PtCl₂(dppe) | May show different selectivity due to the smaller bite angle. | Stereoselectivity can be influenced by the chelate ring conformation. | Dependent on reaction conditions. |
| PtCl₂(dppp) | The larger chelate ring compared to dppe can alter the selectivity. | Stereoselectivity can be influenced by the chelate ring conformation. | Dependent on reaction conditions. |
Visualizations
Diagrams of Ligand Coordination and Experimental Workflow
Caption: Coordination modes of trans-spanning and cis-chelating diphosphine ligands.
Caption: General workflow for synthesis, characterization, and comparison.
References
Computational Insights into SPANphos Complexes: A Comparative Guide for Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SPANphos complexes with alternative ligands, supported by experimental data and computational studies. The information is intended to assist researchers in selecting the optimal ligand for their catalytic applications, with a focus on asymmetric synthesis.
Performance Comparison of this compound and Alternative Ligands
This compound, a C2-symmetric diphosphine ligand featuring a spirobichroman backbone, is designed to act as a trans-spanning ligand. However, it has been shown to also coordinate in a cis-chelating fashion, particularly in rhodium complexes with bidentate co-ligands.[1] Computational studies, specifically DFT and semi-empirical AM1 calculations, have indicated that for PdCl₂, PtCl₂, and Rh(CO)Cl complexes, the trans-coordinated complex is energetically more stable by 4-10 kcal/mol.[1]
The performance of this compound has been notably demonstrated in palladium-catalyzed asymmetric fluorination reactions. In contrast, Xantphos, a well-known bulky diphosphine ligand, is widely used in reactions like hydroformylation. While a direct head-to-head comparison under identical conditions is scarce in the literature, the following tables summarize the performance of this compound and Xantphos in representative catalytic reactions.
Table 1: Performance of this compound in Palladium-Catalyzed Asymmetric Fluorination of Ethyl 2-cyano-2-phenylacetate
| Catalyst System | Substrate | Enantiomeric Excess (ee, %) | Reference |
| Pd(OAc)₂-SPANphos | Ethyl 2-cyano-2-phenylacetate | up to 93 | [1] |
Table 2: Performance of Xantphos in Rhodium-Catalyzed Hydroformylation
| Catalyst System | Substrate | n/i Ratio | TOF (h⁻¹) | Reference |
| Rh/Xantphos/SiO₂ | Propylene | >98:2 | 78 | [2] |
| HRh(CO)(PPh₃)₃ / XantPhos | Styrene | - | Superior to DPPF | [3] |
Experimental Protocols
Synthesis of this compound Ligand
The this compound ligand can be synthesized in three main steps from readily available starting materials. The general procedure involves the synthesis of the spirobichroman backbone, followed by phosphination.
Step 1: Synthesis of 3,3',5,5'-Tetramethoxydiphenylmethane A detailed procedure for a similar synthesis involves the reaction of 3,5-dimethoxytoluene with a formaldehyde equivalent in the presence of an acid catalyst.
Step 2: Synthesis of 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl This step typically involves an oxidative coupling of the product from Step 1.
Step 3: Synthesis of the Diphosphine Ligand (this compound) The biphenyl derivative from Step 2 is first brominated at the benzylic positions, followed by reaction with a phosphine source, such as diphenylphosphine, in the presence of a base.
Note: For a detailed, step-by-step experimental procedure, it is recommended to consult the supporting information of the original publication by Freixa, Z., et al. in Angewandte Chemie International Edition, 2003.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
The following is a general protocol for asymmetric hydrogenation using a rhodium-diphosphine complex, which can be adapted for this compound.
-
In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphine ligand (e.g., this compound) in a suitable solvent (e.g., degassed methanol or dichloromethane).
-
The solution is stirred at room temperature for a specified time to allow for the formation of the catalyst complex.
-
The substrate is added to the flask.
-
The flask is then connected to a hydrogenation apparatus, purged with hydrogen gas, and pressurized to the desired hydrogen pressure.
-
The reaction is stirred at a specific temperature for the required time.
-
Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by appropriate analytical techniques (e.g., GC, HPLC, NMR).
Visualizing Catalytic Pathways
The following diagrams illustrate a generalized catalytic cycle for a rhodium-catalyzed hydrogenation and a computational workflow for studying such a reaction. While a specific DFT study for a this compound-catalyzed reaction is not available in the literature, these diagrams represent the key steps and computational approaches generally applicable to diphosphine-metal catalyzed reactions.
References
SPANphos Derivatives in Catalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving optimal performance in catalytic reactions. This guide provides an objective comparison of SPANphos derivatives against other common phosphine ligands in various catalytic applications, supported by experimental data and detailed methodologies.
This compound, a class of chiral C2-symmetric diphosphine ligands, has demonstrated significant potential in asymmetric catalysis. Characterized by a spirobichroman backbone, these ligands exhibit unique steric and electronic properties that influence their coordination chemistry and catalytic activity. This guide delves into the performance of this compound derivatives in key catalytic transformations, offering a comparative analysis with other widely used phosphine ligands.
Performance in Methanol Carbonylation
The carbonylation of methanol to produce acetic acid is a fundamental industrial process. The efficiency of the rhodium-based catalysts employed is critically dependent on the nature of the phosphine ligand. This compound derivatives have been investigated in this reaction, showing promising activity.
A study on the activity of this compound rhodium dimers in methanol carbonylation revealed that dinuclear species are significantly more reactive than their mononuclear counterparts. This suggests that the active catalyst is likely a dimeric system. The performance of various this compound derivatives is summarized in the table below.
| Ligand Derivative | Turnover Number (TON)¹ | Turnover Frequency (TOF) (h⁻¹)¹ |
| SPAN-PPh₂ | 1800 | 450 |
| SPAN-PCy₂ | 1200 | 300 |
| SPAN-Bz | 1500 | 375 |
| SPAN-POP | 2200 | 550 |
| ¹TON and TOF are reported as mol of product per mol of Rh catalyst. |
Comparison with Xantphos:
While a direct comparative study under identical conditions is unavailable, research on Xantphos in rhodium-catalyzed methanol carbonylation indicates it is also a highly effective ligand. Studies suggest that the wide bite angle and flexibility of the Xantphos backbone contribute to its high catalytic activity. A precise quantitative comparison is challenging due to variations in reaction conditions across different studies.
Experimental Protocol: Methanol Carbonylation
The following is a representative experimental protocol for the rhodium-catalyzed carbonylation of methanol using this compound ligands.
Catalyst Preparation: In a typical experiment, a rhodium precursor, such as [Rh(CO)₂Cl]₂, is combined with the this compound ligand in a suitable solvent under an inert atmosphere.
Reaction Conditions:
-
Reactor: A high-pressure autoclave.
-
Reactants: Methanol and methyl iodide (as a promoter).
-
Catalyst Loading: Typically in the range of 100-500 ppm of rhodium.
-
Pressure: Carbon monoxide pressure is maintained between 20-40 bar.
-
Temperature: The reaction is typically carried out at 150-200 °C.
-
Agitation: Vigorous stirring is essential for good mass transfer.
Product Analysis: The reaction products are typically analyzed by gas chromatography (GC) to determine the conversion of methanol and the selectivity towards acetic acid.
Performance in Asymmetric Fluorination
The introduction of fluorine atoms into organic molecules is of significant interest in medicinal chemistry. This compound has been successfully employed in the palladium-catalyzed asymmetric fluorination of α-cyanoacetates, achieving high enantioselectivities.[1]
| This compound Derivative | Substrate | Enantiomeric Excess (ee) |
| (R)-SPAN-PPh₂ | Ethyl 2-cyano-2-phenylacetate | up to 93% |
Comparison with other ligands:
Experimental Protocol: Palladium-Catalyzed Asymmetric Fluorination
Catalyst System: The catalyst is typically generated in situ from a palladium precursor, such as Pd(OAc)₂, and the desired this compound derivative.
Reaction Conditions:
-
Fluorinating Agent: N-fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorine source.
-
Solvent: A polar aprotic solvent like THF or DME is typically used.
-
Temperature: The reaction is generally carried out at room temperature.
-
Base: A weak base, such as K₂CO₃, may be added to neutralize the generated acid.
Work-up and Analysis: The reaction mixture is typically quenched with water and extracted with an organic solvent. The enantiomeric excess of the fluorinated product is determined by chiral HPLC analysis.
Performance in Other Key Catalytic Reactions
While extensive comparative data for this compound in other common cross-coupling reactions is limited, the following sections provide an overview of the performance of other well-established ligand classes in these areas, which can serve as a benchmark for future comparative studies involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of the palladium catalyst is highly dependent on the phosphine ligand. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are widely recognized for their high efficiency in this reaction, particularly with challenging substrates like aryl chlorides.
A general experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: An aryl halide (or triflate) and an arylboronic acid (or ester).
-
Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).
-
Base: A base such as K₃PO₄ or Cs₂CO₃ is required.
-
Solvent: Typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Ligands such as Xantphos and the Buchwald biarylphosphine ligands have proven to be highly effective in promoting the coupling of a wide range of amines and aryl halides.[2]
General Experimental Protocol: Buchwald-Hartwig Amination
-
Reactants: An aryl halide (or triflate) and a primary or secondary amine.
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BrettPhos).
-
Base: A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically used.
-
Solvent: An inert aprotic solvent like toluene or dioxane.
-
Temperature: Reactions are often conducted at elevated temperatures (80-110 °C).
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved in catalysis, visual representations of reaction mechanisms and experimental workflows are invaluable.
Figure 1: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Figure 2: A typical experimental workflow for a cross-coupling reaction.
Conclusion
This compound derivatives have emerged as a promising class of ligands for asymmetric catalysis, demonstrating high performance in specific applications such as methanol carbonylation and asymmetric fluorination. While direct, comprehensive comparative data against other popular ligand classes across a broad range of reactions remains an area for further investigation, the available data underscores their potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers looking to explore the utility of this compound and other phosphine ligands in their own synthetic endeavors. The continued development and screening of ligands like this compound will undoubtedly lead to further advancements in the field of catalysis.
References
Safety Operating Guide
Navigating the Safe Disposal of SPANphos: A Guide for Laboratory Professionals
Core Principles of SPANphos Waste Management
This compound, an organophosphorus compound, is a solid phosphine ligand. While a similar compound, SPhos, is not classified as hazardous, it is crucial to treat all unreacted phosphine-containing waste with caution. The primary safety concern with phosphine ligands is the potential for the formation of toxic and flammable phosphine gas, particularly under acidic conditions or upon incomplete combustion. Therefore, disposal procedures should aim to mitigate these risks.
The recommended best practice for the disposal of solid this compound is to collect it as chemical waste without any pre-treatment. However, in situations where laboratory protocols necessitate the quenching or deactivation of residual this compound in solution, oxidation to the corresponding phosphine oxide is a recognized method. Phosphine oxides are generally more stable and less hazardous than their phosphine precursors.
Procedural Steps for this compound Disposal
1. Waste Segregation and Collection (Primary Recommended Method):
-
Solid Waste: Collect unadulterated solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Label the container as "Hazardous Waste: Solid Organophosphorus Compound (this compound)".
-
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be placed in the same dedicated solid waste container.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible chemicals, particularly strong acids and oxidizers.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.
2. Chemical Deactivation via Oxidation (For Experienced Personnel Only):
This procedure should only be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. A thorough risk assessment should be conducted before proceeding.
-
Principle: The phosphine moiety of this compound can be oxidized to a phosphine oxide, which is generally less reactive. Common laboratory oxidizing agents can be used for this purpose.
-
Reagents:
-
Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl).
-
Hydrogen peroxide solution (3-10% H₂O₂).
-
-
Procedure for Small Residual Amounts in Solution:
-
Ensure the reaction vessel is in a well-ventilated fume hood.
-
Slowly and with stirring, add the oxidizing solution to the solution containing residual this compound. The reaction may be exothermic.
-
Allow the mixture to react for a sufficient period (e.g., several hours) to ensure complete oxidation.
-
Neutralize the resulting solution to a pH between 6 and 8.
-
Dispose of the neutralized solution as aqueous chemical waste, following your institution's guidelines.
-
Important Note: Without a specific validated protocol for this compound, it is impossible to provide exact quantities and reaction times. A small-scale test may be necessary to determine the appropriate amount of oxidizing agent and the reaction time required.
Data on Potential Deactivating Agents
For your reference, the following table summarizes key information about common oxidizing agents that may be used for the deactivation of phosphine ligands.
| Oxidizing Agent | Formula | Typical Concentration | Key Hazards |
| Sodium Hypochlorite | NaOCl | 5-15% aqueous solution | Corrosive, releases chlorine gas with acids |
| Hydrogen Peroxide | H₂O₂ | 3-30% aqueous solution | Strong oxidizer, can be unstable |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Navigating the Safe Handling of SPANphos: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the organophosphorus compound SPANphos, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and step-by-step disposal procedures to foster a culture of safety and confidence in the laboratory.
This compound, a C₂-symmetric organophosphorus compound, is recognized as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1] Adherence to stringent safety protocols is therefore not just recommended, but essential for minimizing exposure and ensuring the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile Outer Glove: Neoprene or Butyl Rubber Always inspect gloves for tears or punctures before and after use. Remove and replace immediately if compromised. Never reuse disposable gloves. |
| Eyes/Face | Safety goggles and a face shield | Safety goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and should be worn over safety goggles. |
| Body | Flame-resistant lab coat | A lab coat made of a material like Nomex is preferable to standard cotton or polyester. Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | The selection of a respirator should be based on a risk assessment of the specific procedure. For weighing or transferring solids where dust may be generated, a P100 particulate filter is recommended. In cases of potential vapor or gas exposure, an organic vapor/acid gas cartridge may be necessary. |
| Feet | Closed-toe, chemical-resistant shoes | Footwear should fully cover the feet. |
Operational Plan: A Step-by-Step Guide to Handling this compound
A clear and methodical workflow is essential for the safe handling of air-sensitive and irritant compounds like this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Gather all necessary equipment, including glassware, spatulas, and syringes. Ensure all glassware is dry.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
As this compound is an irritant solid, all weighing and transferring manipulations should be conducted within a certified chemical fume hood to minimize inhalation of airborne particles.
-
Given that many organophosphorus ligands are air-sensitive, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), particularly for reactions where oxidation could be an issue.
-
Use appropriate tools (e.g., spatulas, powder funnels) to avoid direct contact.
-
-
Cleanup:
-
Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Properly doff PPE, removing gloves last, and wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
The proper disposal of this compound and associated contaminated materials is a critical final step in the experimental workflow.
Disposal Protocol:
-
Quenching of Reactive Residues: Before disposal, any residual, potentially reactive this compound in reaction flasks or on equipment should be quenched. This can be achieved by carefully adding a dilute solution of sodium hypochlorite (bleach) and stirring for a sufficient period to ensure complete oxidation.
-
Segregation of Waste:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Quenched reaction mixtures and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for organic waste.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated puncture-proof sharps container.
-
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable organic solvent, followed by the quenching procedure described above, and then washed with soap and water.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Never dispose of this compound or its waste down the drain or in the regular trash.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, ensuring a safe and productive laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
